2-Ethoxyethyl isobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSOCBLHUNAGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068952 | |
| Record name | 2-Ethoxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-97-3 | |
| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54396-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 2-Ethoxyethyl isobutyrate CAS 54396-97-3?
An In-depth Technical Guide to 2-Ethoxyethyl Isobutyrate (CAS 54396-97-3)
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxyethyl Isobutyrate (CAS 54396-97-3), a carboxylic ester with potential applications across various scientific domains. While specific research on this compound is not extensively published, this document synthesizes available data and leverages established principles of organic chemistry and material science to detail its physicochemical properties, probable synthesis routes, spectroscopic signature, potential applications, and critical safety protocols. By examining structurally related compounds, we extrapolate its potential utility as a specialized solvent, a building block in organic synthesis, and a formulation excipient. This guide is intended to serve as a foundational resource for professionals exploring the integration of this molecule into their research and development workflows.
Core Chemical Identity and Physicochemical Properties
2-Ethoxyethyl isobutyrate, systematically named 2-ethoxyethyl 2-methylpropanoate, is an organic compound belonging to the ester family.[1] It is characterized by the presence of an isobutyrate group ester-linked to a 2-ethoxyethanol moiety. This structure imparts properties of both an ether and an ester, suggesting its utility as a non-protic solvent with moderate polarity.
The molecule's structure consists of an eight-carbon backbone, with three oxygen atoms contributing to its ether and ester functionalities.[1] This composition results in a molecular weight of approximately 160.21 g/mol .[1][2]
Sources
2-Ethoxyethyl isobutyrate physical and chemical properties.
An In-depth Technical Guide to 2-Ethoxyethyl Isobutyrate
To the community of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the physical and chemical properties of 2-Ethoxyethyl Isobutyrate. It is structured to provide not just data, but also field-proven insights into its characteristics and potential utility.
Introduction and Molecular Identity
2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3) is an ester characterized by the presence of both an ether and an ester functional group.[1] Its molecular structure consists of an isobutyryl group esterified with 2-ethoxyethanol. This unique combination imparts specific solubility and reactivity characteristics that are of interest in various chemical applications.
Nomenclature and Identifiers:
-
IUPAC Name: 2-ethoxyethyl 2-methylpropanoate[1]
-
Synonyms: Cellosolve Isobutyrate, Isobutyric Acid 2-Ethoxyethyl Ester, Ethylene Glycol Monoethyl Ether Isobutyrate[1][2]
-
Molecular Formula: C₈H₁₆O₃[3]
Below is a diagram illustrating the molecular structure of 2-Ethoxyethyl Isobutyrate.
Caption: Molecular Structure of 2-Ethoxyethyl Isobutyrate.
Physicochemical Properties
The physical properties of a compound are critical in determining its suitability for various laboratory and industrial applications, including its behavior as a solvent, its volatility, and its phase at ambient conditions. The properties of 2-Ethoxyethyl Isobutyrate are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |
| Boiling Point | 199.30 °C @ 760 mm Hg (estimated) | [4] |
| 85 °C @ 7 mm Hg | [2] | |
| Specific Gravity | 0.928 to 0.932 @ 20 °C | [4] |
| 0.93 (20/20) | [2] | |
| Flash Point | 57.78 °C (136.00 °F) (Tag Closed Cup) | [4] |
| Refractive Index | 1.408 to 1.410 @ 20 °C | [4] |
| Vapor Pressure | 0.30 mmHg @ 25 °C (estimated) | [4] |
| Water Solubility | 3586 mg/L @ 25 °C (estimated) | [4] |
| LogP (o/w) | 1.33 to 1.4 (estimated) | [1][4] |
These properties suggest a relatively low-volatility, combustible liquid with moderate polarity, indicated by its water solubility and LogP value. Its high boiling point and liquid state at room temperature make it a potentially useful solvent or reaction medium for moderate to high-temperature applications.
Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of a chemical compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the ethoxy protons (a triplet and a quartet), the two methylene groups of the ethyl ether portion (likely complex multiplets), the methine proton of the isobutyryl group (a multiplet), and the two methyl groups of the isobutyryl group (a doublet).[5]
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule.
-
Mass Spectrometry (MS): The mass spectrum shows fragmentation patterns characteristic of an ester. Key fragments would likely include the loss of the ethoxyethyl group and the formation of the isobutyryl cation (m/z = 71) and the acylium ion (m/z = 43).[5] The molecular ion peak would be observed at m/z = 160.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong C=O stretching vibration characteristic of esters, typically appearing around 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for both the ester and ether linkages, and C-H stretching and bending vibrations.
Synthesis and Reactivity
Synthesis Workflow
2-Ethoxyethyl isobutyrate is synthesized via esterification. The most common laboratory and industrial approach is the Fischer esterification of 2-ethoxyethanol with isobutyric acid, typically in the presence of an acid catalyst such as sulfuric acid.
Rationale for Experimental Choices:
-
Reactants: 2-ethoxyethanol provides the alcohol moiety, while isobutyric acid (or its more reactive derivatives like isobutyryl chloride) provides the acyl group.
-
Catalyst: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, water, a byproduct, is typically removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for Fischer esterification synthesis.
Chemical Reactivity
The reactivity of 2-Ethoxyethyl isobutyrate is governed by its ester and ether functional groups.
-
Ester Hydrolysis: Like other esters, it is susceptible to hydrolysis under both acidic and basic conditions to yield 2-ethoxyethanol and isobutyric acid.[6] Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is an equilibrium process.
-
Oxidizer Reactivity: Strong oxidizing acids can cause a vigorous, potentially exothermic reaction.[6]
-
Ether Stability: The ether linkage is generally stable but can be cleaved under harsh conditions with strong acids like HBr or HI.
The primary reactivity pathway, ester hydrolysis, is illustrated below.
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- 1. 2-Ethoxyethyl isobutyrate | C8H16O3 | CID 108587 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. guidechem.com [guidechem.com]
- 4. 2-ethoxyethyl isobutyrate, 54396-97-3 [thegoodscentscompany.com]
- 5. ISOBUTYRIC ACID 2-ETHOXYETHYL ESTER(54396-97-3) 13C NMR spectrum [chemicalbook.com]
- 6. ETHYL ISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
2-Ethoxyethyl isobutyrate molecular structure and formula.
An In-depth Technical Guide to 2-Ethoxyethyl Isobutyrate
This guide provides a comprehensive technical overview of 2-Ethoxyethyl Isobutyrate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's core characteristics, from its fundamental structure and spectroscopic signature to its synthesis and safety protocols. The information herein is synthesized from authoritative chemical databases and resources to ensure scientific integrity and practical applicability.
Molecular Identity and Structural Elucidation
2-Ethoxyethyl isobutyrate, systematically named 2-ethoxyethyl 2-methylpropanoate, is an organic compound classified as a carboxylic ester.[1] Its structure is characterized by an isobutyrate group attached via an ester linkage to a 2-ethoxyethanol moiety. This combination of a branched-chain carboxyl group and a glycol ether functional group defines its chemical behavior and physical properties.
Key identifiers for this compound are summarized below for unambiguous identification in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | 2-ethoxyethyl 2-methylpropanoate | PubChem[1] |
| Synonyms | Cellosolve Isobutyrate, Isobutyric Acid 2-Ethoxyethyl Ester | TCI[2], Guidechem[3] |
| CAS Number | 54396-97-3 | PubChem[1] |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Canonical SMILES | CCOCCOC(=O)C(C)C | PubChem[1] |
| InChIKey | ANSOCBLHUNAGRK-UHFFFAOYSA-N | PubChem[1] |
| EC Number | 259-146-0 | PubChem[1] |
Molecular Structure Diagram
The 2D chemical structure of 2-Ethoxyethyl Isobutyrate illustrates the connectivity of its atoms, forming the ethoxy, ethyl, and isobutyrate functional groups.
Caption: 2D structure of 2-Ethoxyethyl Isobutyrate.
Physicochemical Properties
The physical properties of 2-Ethoxyethyl Isobutyrate are critical for its handling, application, and purification. It exists as a colorless liquid at ambient temperature and is classified as a flammable liquid.[2][3]
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | TCI[2], Guidechem[3] |
| Boiling Point | 85 °C at 7 mmHg | TCI[2] |
| Flash Point | 57 °C | TCI[2] |
| Specific Gravity | 0.93 (20/20) | TCI[2] |
| Purity | >98.0% (GC) | TCI[2] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural confirmation and quality control of chemical compounds. The following sections detail the characteristic spectral signatures of 2-Ethoxyethyl Isobutyrate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The assignments below correspond to published spectral data.[4]
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH(CH₃)₂ | ~2.57 | Septet | 1H | Methine proton, deshielded by the adjacent carbonyl group and split by six methyl protons. |
| -O-CH₂-CH₂-O- | ~4.22 | Triplet | 2H | Methylene protons adjacent to the ester oxygen, highly deshielded. |
| -O-CH₂-CH₂-O- | ~3.63 | Triplet | 2H | Methylene protons adjacent to the ether oxygen. |
| CH₃-CH₂-O- | ~3.54 | Quartet | 2H | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| -CH(CH₃)₂ | ~1.18 | Doublet | 6H | Equivalent methyl protons of the isobutyrate group, split by the methine proton. |
| CH₃-CH₂-O- | ~1.19 | Triplet | 3H | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
Note: The exact chemical shifts can vary slightly based on the solvent and instrument frequency.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ for 2-Ethoxyethyl Isobutyrate is expected at m/z 160. Key fragment ions observed in its mass spectrum help confirm the structure.[1][4]
| m/z | Ion Fragment | Significance |
| 115 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 89 | [CH₃CH₂OCH₂CH₂O]⁺ | Fragment corresponding to the 2-ethoxyethoxy group. |
| 71 | [(CH₃)₂CHCO]⁺ | The isobutyryl cation, a very common and stable fragment. |
| 43 | [(CH₃)₂CH]⁺ | The isopropyl cation, often the base peak. |
Infrared (IR) Spectroscopy
While specific experimental data is not detailed in the search results, the functional groups present in 2-Ethoxyethyl Isobutyrate give rise to predictable and strong IR absorptions.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1740 | C=O (Ester) | Stretch |
| ~1150-1250 | C-O (Ester) | Stretch |
| ~1100 | C-O (Ether) | Stretch |
| ~2850-2990 | C-H (Alkyl) | Stretch |
Synthesis and Reactivity
Proposed Synthesis: Fischer Esterification
A standard and industrially relevant method for synthesizing 2-Ethoxyethyl Isobutyrate is the Fischer esterification of isobutyric acid with 2-ethoxyethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing water as it is formed.[5][6]
Caption: Fischer esterification workflow for synthesizing the target ester.
Experimental Protocol: Laboratory Scale Synthesis
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add isobutyric acid (1.0 eq), 2-ethoxyethanol (1.1 eq), a suitable solvent for azeotropic water removal (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap. Continue reflux until no more water is produced.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Step: Purify the crude product via fractional distillation under reduced pressure to obtain pure 2-Ethoxyethyl Isobutyrate.[2]
Chemical Reactivity
As an ester, 2-Ethoxyethyl Isobutyrate is susceptible to hydrolysis. Under basic conditions (saponification), it will hydrolyze to form isobutyrate salt and 2-ethoxyethanol. Acid-catalyzed hydrolysis will yield isobutyric acid and 2-ethoxyethanol.
Safety and Handling
2-Ethoxyethyl Isobutyrate is classified as a flammable liquid and vapor.[1][3] Proper safety precautions are essential during its handling and storage.
| GHS Classification | Code | Description | Source |
| Hazard Class | Flam. Liq. 3 | Flammable Liquid Category 3 | PubChem[1], Guidechem[3] |
| Hazard Statement | H226 | Flammable liquid and vapor | PubChem[1], Guidechem[3] |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | PubChem[1], Guidechem[3] |
| Precautionary | P233 | Keep container tightly closed. | PubChem[1], Guidechem[3] |
| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. | PubChem[1], Guidechem[3] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Potential Applications
While specific, large-scale industrial applications for 2-Ethoxyethyl Isobutyrate are not extensively documented in public literature, its structural relatives provide insight into its potential uses. For example, 2-Phenoxyethyl isobutyrate is utilized as a solvent, emollient, and fragrance component in cosmetics and personal care products.[7][8] Given its properties as a relatively low-volatility ester with good solvency, 2-Ethoxyethyl Isobutyrate could potentially be explored for similar applications in:
-
Coatings and Inks: As a coalescing agent or solvent.
-
Fragrances: As a fixative or carrier for aromatic compounds.
-
Specialty Solvents: In formulations requiring its specific polarity and boiling point.
Further research and development are necessary to fully characterize its performance in these or other applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81366, 2-Hydroxyethyl isobutyrate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97883, 2-Methylbutyl isobutyrate. Retrieved from [Link].
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NIST (n.d.). 2-Phenoxyethyl isobutyrate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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Wikipedia (2021). Methyl isobutyrate. Retrieved from [Link].
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Human Metabolome Database (2023). Showing metabocard for 2-Phenoxyethyl isobutyrate (HMDB0040218). Retrieved from [Link].
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ScenTree (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved from [Link].
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NIST (n.d.). Propanoic acid, 2-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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NIST (n.d.). Mass spectrum of 2-Phenoxyethyl isobutyrate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
- Google Patents (n.d.). RU2062266C1 - Method for production of 2-ethoxyethyl acetate.
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Pearson+ (n.d.). Identify the NMR spectrum for ethyl isobutyrate from the options. Retrieved from [Link].
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- 8. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentree.co]
A Comprehensive Technical Guide to 2-Ethoxyethyl Isobutyrate and Its Synonyms for Researchers and Drug Development Professionals
In the intricate landscape of chemical synthesis and formulation, the precise selection of reagents and excipients is paramount to achieving desired outcomes. This guide provides an in-depth exploration of 2-Ethoxyethyl Isobutyrate, a versatile ester with significant applications across various scientific disciplines, including pharmaceutical development. We will delve into its chemical identity, exploring its various synonyms and identifiers, and elucidate its physicochemical properties and functional roles. This document is intended to be a practical resource for researchers, scientists, and professionals in drug development, offering not only a comprehensive overview but also actionable insights into its synthesis and analysis.
Unveiling the Identity of 2-Ethoxyethyl Isobutyrate: A Multiplicity of Names
In chemical literature and commerce, a single compound can be known by a variety of names. This can often lead to confusion and difficulty in locating comprehensive information. 2-Ethoxyethyl Isobutyrate is a prime example of this, with several synonyms used interchangeably. Understanding these different identifiers is the first step in harnessing the full potential of this compound.
The systematic IUPAC name for this chemical is 2-ethoxyethyl 2-methylpropanoate .[1] However, it is also widely known by common and trade names. A clear understanding of this nomenclature is crucial for efficient literature searches and procurement.
Below is a hierarchical diagram illustrating the relationships between the various identifiers for this compound.
Caption: Hierarchical relationship of synonyms and identifiers for 2-Ethoxyethyl Isobutyrate.
The following table provides a comprehensive summary of the key identifiers and their sources.
| Identifier Type | Identifier | Source (Example) |
| Primary Common Name | 2-Ethoxyethyl Isobutyrate | TCI Chemicals[2] |
| IUPAC Name | 2-ethoxyethyl 2-methylpropanoate | PubChem[1] |
| Synonym | Cellosolve Isobutyrate | TCI Chemicals[3] |
| Synonym | Ethylene Glycol Monoethyl Ether Isobutyrate | TCI Chemicals[3] |
| Synonym | Isobutyric Acid 2-Ethoxyethyl Ester | Guidechem[1] |
| Systematic Name | Propanoic acid, 2-methyl-, 2-ethoxyethyl ester | PubChem[1] |
| CAS Number | 54396-97-3 | PubChem[1] |
| EC Number | 259-146-0 | PubChem[1] |
| PubChem CID | 108587 | PubChem[1] |
Physicochemical Properties: The Foundation of Functionality
The utility of a chemical in any application is dictated by its physical and chemical properties. 2-Ethoxyethyl isobutyrate is a colorless liquid with a profile that makes it a versatile solvent and plasticizer.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | TCI EUROPE N.V.[3] |
| Boiling Point | 85 °C at 7 mmHg | TCI EUROPE N.V.[3] |
| Flash Point | 57 °C | TCI EUROPE N.V.[3] |
| Specific Gravity (20/20) | 0.93 | TCI EUROPE N.V.[3] |
| Solubility | Soluble in alcohol and ethers; insoluble in water. | PubChem[4] |
These properties, particularly its moderate boiling point, good solvency for a range of resins, and its ester functionality, are the primary reasons for its selection in various applications.
Applications in Research and Development: A Multifaceted Tool
The unique combination of an ether and an ester functional group within the same molecule gives 2-ethoxyethyl isobutyrate a desirable set of properties that are leveraged in several industrial and research applications.
Coatings and Formulations: The Role of a Superior Solvent and Coalescent
Glycol ether esters, such as 2-ethoxyethyl isobutyrate, are well-regarded in the coatings industry for their excellent performance characteristics.[5] They offer a good balance of properties including a slow evaporation rate, which is crucial for achieving a smooth and uniform film formation.[6][7] This slow evaporation helps to prevent blushing and improves the flow-out and leveling of the coating.[5]
The solvency of 2-ethoxyethyl isobutyrate for a variety of resins, including alkyd, phenolic, epoxy, and nitrocellulose resins, makes it a versatile choice in many coating formulations.[7] In water-based coatings, its ability to act as a coupling agent is particularly valuable.
Plasticizer in Polymer Systems: Enhancing Flexibility and Durability
As an ester, 2-ethoxyethyl isobutyrate can function as a plasticizer, a substance added to a material to make it softer and more flexible.[8] This property is particularly relevant in the formulation of polymers such as ethyl cellulose.[9][10] The addition of a plasticizer like 2-ethoxyethyl isobutyrate can improve the mechanical properties of the resulting film, making it less brittle and more durable.[11] The choice of plasticizer and its concentration are critical factors that influence the final properties of the polymer film.[10]
Potential in Pharmaceutical Formulations: A Niche as a Solvent and Carrier
While direct and extensive literature on the use of 2-ethoxyethyl isobutyrate in pharmaceuticals is not abundant, its properties suggest potential applications. Its congener, 2-phenoxyethyl isobutyrate, is noted for its use as a solvent and carrier in drug formulations to improve the solubility and bioavailability of active ingredients.[8][12] Given the structural similarity, it is plausible that 2-ethoxyethyl isobutyrate could serve a similar function, particularly in topical or transdermal delivery systems where solvency and skin permeation are key. The field of drug delivery is constantly exploring novel excipients to enhance the performance of drug products, and esters like 2-ethoxyethyl isobutyrate represent a class of compounds with favorable characteristics for such applications.[13][14][15]
Synthesis of 2-Ethoxyethyl Isobutyrate: An Experimental Protocol
The synthesis of esters is a fundamental transformation in organic chemistry, and 2-ethoxyethyl isobutyrate is no exception. A common and efficient method for its preparation is through the esterification of 2-ethoxyethanol with isobutyric acid or a more reactive derivative like isobutyryl chloride. A plausible laboratory-scale synthesis is detailed below. This protocol is based on well-established esterification principles and information from related syntheses.[16][17][18]
Objective: To synthesize 2-Ethoxyethyl Isobutyrate from 2-ethoxyethanol and isobutyryl chloride.
Materials:
-
2-ethoxyethanol
-
Isobutyryl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethoxyethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Acyl Chloride: Cool the flask in an ice bath to 0-5 °C. Slowly add isobutyryl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-ethoxyethyl isobutyrate.
-
The following diagram illustrates the workflow for the synthesis and purification of 2-Ethoxyethyl Isobutyrate.
Caption: Workflow for the synthesis and purification of 2-Ethoxyethyl Isobutyrate.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of a synthesized or procured chemical must be rigorously confirmed. For 2-ethoxyethyl isobutyrate, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating 2-ethoxyethyl isobutyrate from any starting materials or byproducts and for confirming its molecular weight.
Hypothetical GC-MS Protocol:
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
The expected mass spectrum would show a molecular ion peak (M+) at m/z 160, corresponding to the molecular weight of C₈H₁₆O₃. Characteristic fragment ions would also be observed, which can be used to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule. The expected signals in the ¹H NMR spectrum of 2-ethoxyethyl isobutyrate would correspond to the different types of protons in the molecule.[3][19][20][21][22]
Expected ¹H NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | d | 6H | -CH(CH₃ )₂ |
| ~1.20 | t | 3H | -O-CH₂-CH₃ |
| ~2.55 | sept | 1H | -CH -(CH₃)₂ |
| ~3.50 | q | 2H | -O-CH₂ -CH₃ |
| ~3.65 | t | 2H | -O-CH₂ -CH₂-O- |
| ~4.20 | t | 2H | -CH₂-CH₂ -O-C=O |
Safety and Handling
2-Ethoxyethyl isobutyrate is classified as a flammable liquid and vapor.[1][2] Therefore, appropriate safety precautions must be taken when handling this chemical.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
2-Ethoxyethyl isobutyrate, with its array of synonyms, is a valuable and versatile chemical for researchers and formulation scientists. Its favorable physicochemical properties make it an effective solvent, coalescing agent, and plasticizer in a variety of applications, with potential for use in the pharmaceutical industry. A thorough understanding of its identity, properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.
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Innovating with Fine Chemicals. (2026, January 23). The Potential of 2-Phenoxyethyl Isobutyrate. Retrieved January 26, 2026, from [Link]
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MDPI. (2022, June 14). Simple, One-Pot Method for Preparing Transparent Ethyl Cellulose Films with Good Mechanical Properties. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester.
-
PubMed. (n.d.). Ethosomes as Nanocarriers for the Development of Skin Delivery Formulations. Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). 2-Phenoxyethyl isobutyrate. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
ScenTree. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 2-Ethoxyethyl isobutyrate. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US20230312872A1 - Plasticizers for cellulose esters.
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PubChem. (n.d.). Isobutyl isobutyrate. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Scheme of the analytical procedure used to isolate, purify and measure.... Retrieved January 26, 2026, from [Link]
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ALLIED New Materials. (n.d.). Ethylene glycol monoethyl ether (EE,ECS). Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). The historic and current use of glycol ethers: A picture of change. Retrieved January 26, 2026, from [Link]
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PubMed. (n.d.). Comparative study of analytical methods involving gas chromatography-mass spectrometry after derivatization and gas chromatography-tandem mass spectrometry for the determination of selected endocrine disrupting compounds in wastewaters. Retrieved January 26, 2026, from [Link]
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Pearson+. (n.d.). Identify the NMR spectrum for ethyl isobutyrate from the options.... Retrieved January 26, 2026, from [Link]
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ThinkIR. (n.d.). Plasticizing ethylcellulose. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.
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ResearchGate. (n.d.). Study of effect of plasticizer on the structure and surface characteristics of ethylcellulose free films with FT-IR spectroscopy. Retrieved January 26, 2026, from [Link]
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Kinam Park. (n.d.). SOLVENTS IN TODAY'S COATINGS. Retrieved January 26, 2026, from [Link]
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Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach for. (n.d.). Retrieved January 26, 2026, from [Link]
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Frontiers. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Retrieved January 26, 2026, from [Link]
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MDPI. (2024, December 3). Nanoparticle-Based Drug Delivery for Vascular Applications. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Review of glycol ether and glycol ether ester solvents used in the coating industry. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved January 26, 2026, from [Link]
-
ATB. (n.d.). Ethylisobutyrate. Retrieved January 26, 2026, from [Link]
-
IARC Publications. (n.d.). GLYCOL ETHERS. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved January 26, 2026, from [Link]
-
Ataman Kimya. (n.d.). ETHYLENE GLYCOL MONOETHYL ETHER ACETATE. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2019069210A1 - Solvent compounds for use as glycol ether replacements.
-
MDPI. (n.d.). pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment. Retrieved January 26, 2026, from [Link]
-
Chegg. (2019, June 5). Annotate the NMR and IR data below for Ester (Isobutyl isobutyrate). Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 2-Ethoxyethyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3), a compound of interest in various chemical and pharmaceutical applications. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary insights for its unambiguous identification and characterization.
Introduction: The Molecular Blueprint
2-Ethoxyethyl isobutyrate, with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol , is an ester that presents a unique combination of ether and isobutyrate functionalities.[1] Understanding its chemical structure is paramount for interpreting its spectral data. This guide will dissect the information encoded within its spectra to provide a detailed structural elucidation.
Molecular Structure:
Caption: Chemical structure of 2-Ethoxyethyl isobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can assign each resonance to a specific nucleus within the 2-Ethoxyethyl isobutyrate molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Ethoxyethyl isobutyrate provides a detailed map of the proton environments. The spectrum was acquired in deuterated chloroform (CDCl₃) on an 89.56 MHz instrument.
Table 1: ¹H NMR Spectral Data and Assignments for 2-Ethoxyethyl isobutyrate
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 4.22 | Triplet | 2H | -O-CH₂ -CH₂-O- |
| B | 3.63 | Triplet | 2H | -O-CH₂-CH₂ -O- |
| C | 3.54 | Quartet | 2H | CH₃ -CH₂ -O- |
| D | 2.57 | Septet | 1H | (CH₃)₂-CH -COO- |
| E | 1.19 | Triplet | 3H | CH₃ -CH₂-O- |
| F | 1.18 | Doublet | 6H | (CH₃ )₂-CH-COO- |
Source: ChemicalBook.
Interpretation of the ¹H NMR Spectrum:
-
Signal A (4.22 ppm): This triplet corresponds to the two protons of the methylene group adjacent to the ester oxygen. The downfield shift is due to the deshielding effect of the neighboring oxygen atom. It is split into a triplet by the adjacent methylene group (Signal B).
-
Signal B (3.63 ppm): This triplet arises from the two protons of the methylene group adjacent to the ether oxygen. It is also deshielding, though slightly less so than Signal A. The triplet pattern is a result of coupling with the methylene protons of Signal A.
-
Signal C (3.54 ppm): This quartet represents the two protons of the methylene group in the ethoxy functionality. The quartet splitting is due to the adjacent methyl group (Signal E).
-
Signal D (2.57 ppm): The septet is characteristic of a proton coupled to six equivalent protons. In this case, it is the single proton of the isobutyrate methine group, split by the six protons of the two methyl groups (Signal F).
-
Signal E (1.19 ppm): This triplet is assigned to the three protons of the methyl group in the ethoxy moiety. It is split into a triplet by the adjacent methylene group (Signal C).
-
Signal F (1.18 ppm): This doublet, integrating to six protons, corresponds to the two equivalent methyl groups of the isobutyrate functionality. The doublet splitting is caused by the adjacent methine proton (Signal D).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data and Assignments for 2-Ethoxyethyl isobutyrate
| Chemical Shift (ppm) | Assignment |
| 176.8 | C =O (Ester carbonyl) |
| 68.4 | -O-C H₂-CH₂-O- |
| 66.5 | -O-CH₂-C H₂-O- |
| 63.8 | CH₃-C H₂-O- |
| 34.2 | (CH₃)₂-C H-COO- |
| 19.1 | (C H₃)₂-CH-COO- |
| 15.1 | C H₃-CH₂-O- |
Source: ChemicalBook.
Interpretation of the ¹³C NMR Spectrum:
-
176.8 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group.
-
68.4 ppm, 66.5 ppm, and 63.8 ppm: These signals in the range of 60-70 ppm are typical for sp³ hybridized carbons bonded to oxygen atoms. The two signals at 68.4 and 66.5 ppm correspond to the two methylene carbons in the ethoxyethyl group, while the signal at 63.8 ppm is assigned to the methylene carbon of the ethoxy group.
-
34.2 ppm: This signal corresponds to the methine carbon of the isobutyrate group.
-
19.1 ppm and 15.1 ppm: These upfield signals are attributed to the methyl carbons. The signal at 19.1 ppm represents the two equivalent methyl carbons of the isobutyrate group, and the signal at 15.1 ppm corresponds to the methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Table 3: Predicted IR Absorption Bands for 2-Ethoxyethyl isobutyrate
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2975-2850 | C-H stretch | Alkanes |
| ~1740 | C=O stretch | Ester |
| ~1240-1160 | C-O stretch | Ester |
| ~1120 | C-O-C stretch | Ether |
Interpretation of the Predicted IR Spectrum:
The IR spectrum of 2-Ethoxyethyl isobutyrate is expected to be dominated by the following key absorptions:
-
C-H Stretching: Strong to medium intensity bands in the region of 2975-2850 cm⁻¹ corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.
-
C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic feature of the ester functional group.
-
C-O Stretching: Two distinct C-O stretching bands are anticipated. A strong band in the region of 1240-1160 cm⁻¹ is characteristic of the C-O bond of the ester. Another strong band, typically around 1120 cm⁻¹, is expected for the C-O-C stretching of the ether linkage.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm its structure. The electron ionization (EI) mass spectrum of 2-Ethoxyethyl isobutyrate shows a molecular ion peak and several characteristic fragment ions.
Table 4: Significant Peaks in the Mass Spectrum of 2-Ethoxyethyl isobutyrate
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | Low | [C₈H₁₆O₃]⁺ (Molecular Ion) |
| 115 | 4.8 | [M - C₂H₅O]⁺ |
| 89 | 6.7 | [CH₃CH₂OCH₂CH₂O]⁺ |
| 71 | 71.4 | [(CH₃)₂CHCO]⁺ (Acylium ion) |
| 43 | 100.0 | [(CH₃)₂CH]⁺ (Base Peak) |
Source: ChemicalBook.
Interpretation of the Mass Spectrum:
The mass spectrum of 2-Ethoxyethyl isobutyrate displays a low-intensity molecular ion peak at m/z 160, which is consistent with its molecular weight. The fragmentation pattern is characteristic of an ester containing an ether linkage.
Fragmentation Pathway:
Caption: Proposed key fragmentation pathways for 2-Ethoxyethyl isobutyrate in EI-MS.
-
m/z 115: This fragment corresponds to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
m/z 89: This peak arises from the cleavage of the ester bond, resulting in the ethoxyethyl cation.
-
m/z 71: A prominent peak corresponding to the isobutyryl cation (an acylium ion), formed by the cleavage of the C-O bond of the ester. This is a very common fragmentation for isobutyrate esters.
-
m/z 43: This is the base peak in the spectrum and is attributed to the isopropyl cation, formed by the loss of carbon monoxide (CO) from the acylium ion at m/z 71.
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential. The following provides a general methodology for acquiring the NMR, IR, and MS spectra of 2-Ethoxyethyl isobutyrate.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethoxyethyl isobutyrate in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
IR Spectroscopy
-
Sample Preparation: As 2-Ethoxyethyl isobutyrate is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2-Ethoxyethyl isobutyrate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and unambiguous characterization of 2-Ethoxyethyl isobutyrate. The presented spectral interpretations, supported by established chemical principles, offer a reliable reference for researchers in the fields of chemistry and drug development. This guide serves as a practical tool for the identification and structural verification of this compound, underscoring the power of modern analytical techniques in chemical science.
References
-
PubChem. 2-Ethoxyethyl isobutyrate. [Link]
Sources
A Senior Application Scientist's Guide to the Solubility of 2-Ethoxyethyl Isobutyrate in Common Laboratory Solvents
Introduction: Understanding 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3) is an ester characterized by the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol .[1] Structurally, it comprises an isobutyrate group esterified with a 2-ethoxyethanol moiety. This unique combination of an ester and an ether linkage within a moderately sized alkyl framework dictates its physical and chemical properties, most notably its solvent characteristics.
Also known by synonyms such as Cellosolve Isobutyrate and Ethylene Glycol Monoethyl Ether Isobutyrate, it presents as a colorless liquid.[1] Its utility in various formulations, analogous to similar structures like 2-Phenoxyethyl Isobutyrate used in pharmaceuticals and coatings, is critically dependent on its ability to dissolve or be dissolved by other components.[2] Therefore, a thorough understanding of its solubility profile is paramount for formulation development, reaction chemistry, and purification processes.
The Causality of Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of 2-Ethoxyethyl isobutyrate is governed by its molecular structure, which imparts a moderate polarity.
-
Ester and Ether Groups: The presence of two oxygen atoms in the ester and ether functional groups allows for dipole-dipole interactions and makes the molecule a hydrogen bond acceptor.
-
Alkyl Chains: The ethyl and isobutyl groups are nonpolar hydrocarbon components.
This duality means 2-Ethoxyethyl isobutyrate is neither extremely polar nor entirely nonpolar. It can be classified as a solvent of intermediate polarity. Consequently, it is expected to be miscible with a wide range of organic solvents but exhibit limited solubility in highly polar solvents like water and may be less effective at dissolving highly nonpolar compounds compared to alkanes.
The logical relationship between solvent properties and the solubility of 2-Ethoxyethyl isobutyrate can be visualized as follows:
Caption: Logical flow for predicting solubility based on intermolecular forces.
Predicted Solubility Profile of 2-Ethoxyethyl Isobutyrate
While comprehensive, empirically determined public data is sparse, we can construct a highly predictive solubility table based on the aforementioned chemical principles. This table serves as a robust starting point for laboratory work.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Sparingly Soluble | The nonpolar alkyl chains dominate over the polar ether/ester groups, limiting miscibility with water's strong hydrogen-bonding network. Similar compounds like isobutyl isobutyrate are insoluble in water.[3] |
| Ethanol | Polar Protic | Miscible | The ethyl group of ethanol provides some nonpolar character, while its hydroxyl group can interact with the solute's oxygen atoms. Esters are generally soluble in alcohols.[3][4] |
| Methanol | Polar Protic | Miscible | Similar to ethanol, methanol is a small polar alcohol capable of dissolving moderately polar esters. |
| Acetone | Polar Aprotic | Miscible | As a polar aprotic solvent, acetone effectively dissolves other moderately polar compounds through dipole-dipole interactions without the steric hindrance of hydrogen-bonding networks. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast range of substances, including esters. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | A common organic solvent of moderate polarity, ideal for dissolving esters like 2-ethoxyethyl isobutyrate. |
| Ethyl Acetate | Polar Aprotic | Miscible | The structures are highly compatible ("like dissolves like"), as both are esters with similar polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a cyclic ether with moderate polarity, making it an excellent solvent for other ethers and esters. |
| Toluene | Nonpolar (Aromatic) | Miscible | The aromatic ring and methyl group of toluene provide sufficient nonpolar character to interact favorably with the alkyl portions of 2-ethoxyethyl isobutyrate. |
| Hexane | Nonpolar (Aliphatic) | Soluble to Miscible | While hexane is very nonpolar, the alkyl chains of 2-ethoxyethyl isobutyrate should allow for significant solubility through Van der Waals forces. |
Self-Validating Experimental Protocol for Solubility Determination
Trustworthy data is generated from robust protocols. The following procedure is designed to provide a reliable qualitative and semi-quantitative assessment of solubility, incorporating steps to overcome kinetic barriers to dissolution.
Materials and Equipment
-
2-Ethoxyethyl isobutyrate (>98% purity)
-
Selected solvents (analytical grade)
-
Calibrated positive displacement pipettes or analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Temperature-controlled water bath or heating block (set to 37°C)
Experimental Workflow
Caption: Step-by-step experimental workflow for determining solubility.
Step-by-Step Procedure
This protocol is based on established methodologies for determining chemical solubility.[5][6][7]
-
Preparation: To a clean glass vial, add 900 µL of the selected solvent.
-
Solute Addition: Add 100 µL (or a precisely weighed equivalent mass, assuming a specific gravity of 0.93 g/mL) of 2-Ethoxyethyl isobutyrate to the solvent. This creates an initial 10% v/v mixture.
-
Initial Mixing (Kinetic Step 1): Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes at ambient temperature.[5]
-
Visual Assessment 1: Visually inspect the solution against a well-lit background.
-
If Clear: The compound is soluble at this concentration. Proceed to the next solvent.
-
If Cloudy, has Precipitate, or Phase Separation: The compound may be insoluble or slow to dissolve. Proceed to the next step.
-
-
Sonication (Kinetic Step 2): Place the vial in a water bath sonicator for up to 5 minutes.[5] This uses ultrasonic energy to break up solute agglomerates and accelerate dissolution.
-
Visual Assessment 2: Re-inspect the solution.
-
If Clear: The compound is soluble.
-
If Still Cloudy/Separated: Proceed to the final kinetic step.
-
-
Heating (Kinetic Step 3): Place the vial in a water bath or on a heating block set to 37°C for 15-60 minutes.[5] Increased temperature enhances solubility for most compounds.
-
Final Assessment: After cooling to room temperature, perform a final visual inspection.
-
If Clear: The compound is soluble.
-
If Cloudy/Separated: The compound is considered insoluble or sparingly soluble at this concentration in this solvent.
-
Trustworthiness through Self-Validation: This tiered approach (vortexing, sonicating, heating) ensures that a result of "insoluble" is not merely due to slow dissolution kinetics. By applying progressively more energetic mixing techniques, the protocol validates its own findings.
Conclusion for the Practicing Scientist
2-Ethoxyethyl isobutyrate is a moderately polar ester, a characteristic that makes it a versatile solvent and ingredient. Its predicted solubility profile—high miscibility with alcohols, polar aprotic solvents, and aromatics, with limited solubility in water—provides a strong foundation for its application in research and development. However, expertise demands empirical verification. The provided experimental protocol is designed to be a reliable, self-validating system for confirming these predictions in your laboratory, ensuring that your formulation and experimental design are built on a foundation of trustworthy data.
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A Senior Application Scientist's Guide to the Safety Data Sheet of 2-Ethoxyethyl Isobutyrate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth analysis of the safety and handling considerations for 2-Ethoxyethyl Isobutyrate (CAS No. 54396-97-3). The primary, officially classified hazard is its flammability (GHS Flammable Liquid Category 3).[1][2] However, a critical evaluation reveals a significant lack of comprehensive toxicological data.[3] Given its classification as a glycol ether ester, a class of compounds known to include developmental and reproductive toxicants, a precautionary approach is paramount. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to establish a risk management framework, guiding users from hazard identification through to emergency response. The core principle of this guide is that in the absence of complete data, an elevated standard of care, informed by the behavior of structurally related chemicals, is the only responsible path forward.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the foundation of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment, influencing storage, handling, and emergency response decisions.
Synonyms: Isobutyric Acid 2-Ethoxyethyl Ester, Cellosolve Isobutyrate, Ethylene Glycol Monoethyl Ether Isobutyrate.[1]
| Property | Value | Source |
| CAS Number | 54396-97-3 | |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Flash Point | 57 °C (135 °F) | |
| Boiling Point | 85 °C / 7 mmHg | |
| Specific Gravity | 0.93 (20/20) | |
| Solubility | Data not widely available; likely miscible with organic solvents. | [4] |
The flash point of 57°C is a critical parameter. This temperature, which can be reached during mild heating or in warm climates, is where the liquid produces sufficient vapor to form an ignitable mixture with air. This directly informs the stringent requirement for storage away from all ignition sources.[5]
Section 2: Hazard Identification & Toxicological Analysis
The known and potential hazards of 2-Ethoxyethyl Isobutyrate demand careful consideration. While the official GHS classification is limited, the chemical's structural family warrants a deeper, more cautious analysis.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement | Pictogram | Source |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | Flame | [1][2] |
| Aquatic Hazard (Acute) | 2 or 3 | H401/H412: Toxic/Harmful to aquatic life | None/Environment | [3][6] |
Toxicological Deep Dive: A Case of Incomplete Data
A significant finding from multiple sources is the lack of thorough toxicological investigation for this specific compound.[3] This absence of data is not an indication of safety. For professionals in research and drug development, this necessitates a more rigorous, science-led approach to risk assessment.
-
The Glycol Ether Precedent: 2-Ethoxyethyl Isobutyrate is an ester of 2-ethoxyethanol. The parent alcohol, 2-ethoxyethanol (Cellosolve), is a well-documented reproductive and developmental toxicant. It is crucial to operate under the precautionary principle that the ester may be metabolized back to the parent alcohol in vivo, potentially exhibiting similar toxicity.
-
Acute Toxicity: No specific LD50 or LC50 data is available. A related compound, 2-phenoxyethyl isobutyrate, is noted as harmful if swallowed.[4]
-
Skin and Eye Irritation: While not officially classified for this compound, the related substance 2-hydroxyethyl isobutyrate is classified as a skin and eye irritant.[7] Therefore, all contact with skin and eyes should be avoided.[4][6]
-
Carcinogenicity and Genotoxicity: No data is available to suggest this compound is carcinogenic or mutagenic.[3]
The logical workflow for assessing this chemical's risk is therefore not just based on its SDS, but on a broader understanding of its chemical class.
Caption: Risk assessment workflow for chemicals with incomplete data.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Given the known flammability and potential for uncharacterized health hazards, a multi-layered approach to exposure control is mandatory.
-
Engineering Controls: All work with 2-Ethoxyethyl Isobutyrate must be conducted within a certified chemical fume hood to control vapor inhalation and contain potential spills.[4] The ventilation system should be explosion-proof.[5] Eyewash stations and safety showers must be immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: While specific breakthrough time data is unavailable, chemical-resistant gloves are essential. Given its structure as an ester/ether, nitrile gloves may offer adequate protection for incidental contact, but heavier-duty options like butyl or Viton rubber should be considered for prolonged handling or immersion. Always check the manufacturer's glove compatibility chart.
-
Skin Protection: A lab coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Not typically required when working in a functional fume hood.[3] If engineering controls are not available or fail, a respirator with an organic vapor cartridge would be necessary.
-
Section 4: Safe Handling, Storage, and Disposal
Strict protocols must be followed to mitigate the risks associated with this compound.
Standard Operating Procedure (SOP) for Safe Handling
-
Preparation: Before handling, confirm the fume hood is operational and the safety shower/eyewash station is unobstructed. Don all required PPE.
-
Grounding: For transfers of significant quantities (>1L), ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which could ignite vapors.[5][6]
-
Dispensing: Use only non-sparking tools for transfers.[5] Dispense the liquid slowly to minimize vapor generation. Keep containers tightly closed when not in use.
-
Heating: Never heat this compound over an open flame. Use a heating mantle, water bath, or other controlled electrical heating source.
-
Post-Handling: Thoroughly wash hands and any exposed skin after work is complete.[3]
Storage Requirements
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[6]
-
Keep containers tightly closed and protected from physical damage.[3][6]
-
Crucially, store away from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates), which can cause a violent reaction. [4][5]
-
Keep away from all sources of heat, sparks, open flames, and static discharge.[4]
Waste Disposal
Dispose of waste 2-Ethoxyethyl Isobutyrate and contaminated materials as hazardous chemical waste. It must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Decision Tree
Caption: Decision tree for first aid response based on exposure route.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide.[8] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective and spread the fire.[8]
-
Specific Hazards: The liquid is combustible and its vapors are heavier than air, which may spread along floors and travel to a distant ignition source, causing a flashback.[3][8] Forms explosive mixtures with air on intense heating.[3] Hazardous combustion products include carbon oxides.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flame.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: For a small spill (<100 mL), contain the spill using an inert absorbent material like sand, earth, or a commercial sorbent pad.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill according to your institution's environmental health and safety protocols.
The relationship between the identified hazards and the necessary control measures is direct and hierarchical.
Caption: Relationship between hazards, controls, and emergency actions.
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Triveni Chemicals. Material Safety Data Sheet (MSDS): Phenoxy Ethyl Isobutyrate. [Online] Available at: [Link]
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Unlocking the Potential of 2-Ethoxyethyl Isobutyrate: A Roadmap for Future Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Data Sheet
2-Ethoxyethyl isobutyrate (CAS: 54396-97-3) is a molecule of unrealized potential. Currently cataloged primarily as a solvent, its true value for advanced applications in pharmaceuticals, cosmetics, and specialty materials remains largely unexplored.[1] This guide moves beyond simple physicochemical descriptors to lay out a strategic, evidence-based roadmap for future research. As scientists, our task is not merely to characterize but to interrogate, to understand the causal links between a molecule's structure and its function, and to anticipate its behavior in biological and material systems. The central thesis of this document is that the most immediate and impactful research into 2-ethoxyethyl isobutyrate lies in understanding its metabolic fate, which is predicted to be the primary driver of both its potential toxicity and its bioactivity.
Section 1: Profiling 2-Ethoxyethyl Isobutyrate
A comprehensive understanding of a molecule begins with its fundamental properties. 2-Ethoxyethyl isobutyrate is a colorless liquid ester with good solubility characteristics, a trait common to glycol ethers.[2][3] These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54396-97-3 | [1] |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 182 °C (at standard pressure) | [4] |
| Flash Point | 40 °C (Combustible Liquid) | |
| Density | ~0.930 g/cm³ | [2] |
| Solubility | Miscible with water and many organic solvents | [2] |
Synthesis Pathway: The Fischer-Speier Esterification
The most probable and industrially scalable synthesis route for 2-ethoxyethyl isobutyrate is the Fischer-Speier esterification. This acid-catalyzed reaction between 2-ethoxyethanol and isobutyric acid is a robust and well-understood process.[5][6][7] The causality behind this choice is its efficiency and use of readily available starting materials.
The general protocol involves refluxing the alcohol (2-ethoxyethanol) and the carboxylic acid (isobutyric acid) with a catalytic amount of a strong acid, such as sulfuric acid, while removing the water formed to drive the equilibrium toward the ester product.[8][9]
Caption: Proposed Fischer-Speier synthesis of 2-Ethoxyethyl Isobutyrate.
Section 2: The Core Directive: Investigating Metabolic Fate
The structural key to understanding the potential bioactivity of 2-ethoxyethyl isobutyrate is its ester linkage. In biological systems, esters are readily cleaved by ubiquitous carboxylesterase enzymes present in the liver, plasma, and other tissues.[10] This leads to a critical and testable hypothesis:
Central Hypothesis: In vivo, 2-ethoxyethyl isobutyrate will be rapidly hydrolyzed to its constituent parts: 2-ethoxyethanol and isobutyric acid. The subsequent toxicological and pharmacological profile of the parent compound will therefore be dominated by the known effects of its metabolites, particularly ethoxyacetic acid (EAA), the primary oxidative metabolite of 2-ethoxyethanol.
This hypothesis is authoritative, grounded in the well-documented metabolism of the parent alcohol, 2-ethoxyethanol. Studies have conclusively shown that 2-ethoxyethanol is oxidized by alcohol and aldehyde dehydrogenases to form ethoxyacetic acid (EAA).[11][12] EAA is a known reproductive and developmental toxicant, responsible for the testicular atrophy and teratogenic effects observed with 2-ethoxyethanol exposure.[11][13]
Caption: Logic-driven workflow for toxicological assessment.
Proposed Studies:
-
Acute Oral Toxicity (OECD 423/425): A limit test to establish the acute toxicity profile and inform dosing for subsequent studies. [14][15]* Acute Dermal Toxicity (OECD 402): Essential for assessing risk in cosmetic or industrial handling scenarios. [16]* Repeated Dose Toxicity Study with Reproductive/Developmental Toxicity Screening (OECD 422): This is the most critical study. It provides data on target organs after repeated exposure and includes endpoints such as effects on the estrous cycle, sperm parameters, and litter outcomes. The causality for selecting this specific guideline is its efficiency in providing preliminary data on both systemic and reproductive toxicity. [17]
Section 5: Research Area 3: Advanced Applications
While addressing the toxicological questions is paramount for safety, parallel research can explore novel applications where exposure is controlled or minimal.
Fragrance and Cosmetic Formulations
By analogy with the structurally similar 2-phenoxyethyl isobutyrate, which is used for its fruity and floral notes and as a skin-conditioning agent, 2-ethoxyethyl isobutyrate warrants investigation in this area. [18][19][20]
-
Olfactory Profiling: Sensory panel evaluation to characterize its odor profile.
-
Formulation Stability: Assessing its compatibility and stability in cosmetic emulsions (creams, lotions).
-
Performance as a Coalescing Agent: Glycol ether esters are used as coalescing agents in water-based paints and coatings; this potential should be quantified. [21][22]
Specialty Solvent and Pharmaceutical Excipient
Its favorable solvency for both polar and non-polar substances makes it a candidate for specialized applications. [2][23]
-
Solubility Screening: Quantifying its ability to dissolve a range of active pharmaceutical ingredients (APIs), particularly poorly soluble compounds.
-
Use in Drug Delivery Systems: Investigating its potential as a solvent or plasticizer in transdermal patches or topical formulations, where its permeation-enhancing properties could be beneficial. [4]
Section 6: Conclusion: A Call for Strategic Inquiry
2-Ethoxyethyl isobutyrate stands at a crossroads. While its current classification is mundane, a deeper scientific inquiry reveals a compelling narrative. The molecule's potential is inextricably linked to its metabolism. The research roadmap outlined in this guide provides a logical, causality-driven framework for its investigation. By first addressing the critical questions of metabolic fate and toxicological profile, we can responsibly unlock its potential for advanced applications. This is not just an exercise in characterization; it is a strategic inquiry into the future of a versatile chemical entity.
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Cheever, K. L., Plotnick, H. B., Richards, D. E., & Weigel, W. W. (1984). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Environmental Health Perspectives, 57, 241–248. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl isobutyrate. PubChem Compound Database. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
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Chemistry LibreTexts. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Food and Chemical Toxicology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethoxyacetic acid. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Phenoxyethyl Isobutyrate in Modern Cosmetics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). 2-Ethoxyethanol. Retrieved from [Link]
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Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]
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MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
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National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
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JJ Medicine. (2017, November 28). Ethanol Absorption and Metabolism | Alcohol Metabolism Pathway [Video]. YouTube. Retrieved from [Link]
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Smallwood, A. W., DeBord, K. E., & Lowry, L. K. (1984). Analyses of ethylene glycol monoalkyl ethers and their proposed metabolites in blood and urine. Environmental Health Perspectives, 57, 249–253. Retrieved from [Link]
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Andersen, M. E. (2005). Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate. International Journal of Toxicology, 24 Suppl 1, 1–29. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Ethoxyethyl Isobutyrate: Precursors, Reaction Pathways, and Protocols
This guide provides a comprehensive overview of the synthesis of 2-ethoxyethyl isobutyrate, a valuable ester with applications in various industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the core precursors, primary reaction pathways, and detailed experimental protocols. The content is structured to offer not just procedural steps, but also the underlying scientific principles and practical insights essential for successful synthesis.
Introduction to 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate is an organic ester characterized by its pleasant, fruity aroma. It belongs to the family of glycol ether esters, which are known for their excellent solvency and compatibility with a wide range of materials. These properties make them suitable for use as solvents in coatings, inks, and cleaning fluids, as well as fragrance components in consumer products.
Precursors: A Foundation for Synthesis
The successful synthesis of 2-ethoxyethyl isobutyrate is predicated on the quality and properties of its primary precursors: isobutyric acid and 2-ethoxyethanol.
Table 1: Properties of Primary Precursors
| Property | Isobutyric Acid | 2-Ethoxyethanol |
| Chemical Formula | C₄H₈O₂ | C₄H₁₀O₂ |
| Molar Mass | 88.11 g/mol | 90.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Unpleasant, rancid | Mild, sweetish |
| Boiling Point | 155 °C | 135 °C |
| Melting Point | -47 °C | -70 °C |
| Density | 0.95 g/cm³ | 0.93 g/cm³ |
| Solubility in Water | Soluble | Miscible |
Note: Data sourced from various chemical databases.
Reaction Pathways for 2-Ethoxyethyl Isobutyrate Synthesis
Two primary and well-established reaction pathways are employed for the synthesis of 2-ethoxyethyl isobutyrate: Fischer-Speier Esterification and Transesterification. The choice between these pathways often depends on factors such as the availability of starting materials, desired purity, reaction scale, and economic considerations.
Pathway 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In the context of 2-ethoxyethyl isobutyrate synthesis, isobutyric acid reacts with 2-ethoxyethanol in the presence of a strong acid catalyst.
Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, often 2-ethoxyethanol) is used, and the water formed as a byproduct is continuously removed from the reaction mixture.[1][2]
The mechanism of Fischer esterification involves several key steps:[2]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isobutyric acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethoxyethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, 2-ethoxyethyl isobutyrate.
Caption: Fischer Esterification pathway for 2-ethoxyethyl isobutyrate synthesis.
This protocol is a representative procedure for the laboratory-scale synthesis of 2-ethoxyethyl isobutyrate via Fischer esterification.
Materials:
-
Isobutyric acid (1.0 mol, 88.11 g)
-
2-Ethoxyethanol (1.2 mol, 108.14 g)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.02 mol)
-
Toluene or cyclohexane (as an azeotropic agent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add isobutyric acid, 2-ethoxyethanol, and the azeotropic agent (e.g., toluene).
-
Catalyst Addition: While stirring, carefully add the acid catalyst to the reaction mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected, indicating the reaction is approaching completion. This self-validating system provides a visual cue for reaction progress.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the azeotropic solvent by simple distillation.
-
Purify the crude 2-ethoxyethyl isobutyrate by fractional distillation under reduced pressure to obtain the pure product.
-
Pathway 2: Transesterification
Transesterification is another viable route for the synthesis of 2-ethoxyethyl isobutyrate. This method involves the reaction of an existing ester, such as ethyl isobutyrate or methyl isobutyrate, with 2-ethoxyethanol in the presence of a catalyst.[4] This pathway can be advantageous if a suitable starting ester is readily available and avoids the production of water.
Causality Behind Experimental Choices: Transesterification is also an equilibrium-controlled reaction. To shift the equilibrium towards the desired product, an excess of the alcohol (2-ethoxyethanol) is typically used, and the lower-boiling alcohol byproduct (e.g., ethanol or methanol) is removed by distillation.[5] Both acid and base catalysts can be employed, with base catalysts often providing faster reaction rates at lower temperatures.[4]
The base-catalyzed transesterification mechanism proceeds as follows:[4]
-
Formation of Alkoxide: The base catalyst (e.g., sodium ethoxide) reacts with 2-ethoxyethanol to form a more nucleophilic 2-ethoxyethoxide ion.
-
Nucleophilic Acyl Substitution: The 2-ethoxyethoxide ion attacks the carbonyl carbon of the starting ester (e.g., ethyl isobutyrate) to form a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the original alkoxide group (e.g., ethoxide) to form the new ester, 2-ethoxyethyl isobutyrate.
-
Catalyst Regeneration: The eliminated alkoxide deprotonates another molecule of 2-ethoxyethanol, regenerating the active catalyst.
Caption: Base-catalyzed transesterification for 2-ethoxyethyl isobutyrate synthesis.
This protocol outlines a general procedure for the synthesis of 2-ethoxyethyl isobutyrate via base-catalyzed transesterification.
Materials:
-
Ethyl isobutyrate (1.0 mol, 116.16 g)
-
2-Ethoxyethanol (1.5 mol, 135.18 g)
-
Sodium ethoxide (NaOEt) or another suitable base catalyst (e.g., 0.05 mol)
-
Dilute acetic acid or hydrochloric acid for neutralization
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine ethyl isobutyrate and an excess of 2-ethoxyethanol.
-
Catalyst Addition: Add the base catalyst to the mixture. The reaction is often exothermic, so the addition may need to be controlled.
-
Reaction and Byproduct Removal: Heat the reaction mixture to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (ethanol in this case). The removal of ethanol drives the reaction to completion. The progress can be monitored by observing the rate of ethanol distillation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a dilute acid (e.g., acetic acid).
-
Wash the mixture with water and then with brine in a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Comparison of Synthesis Pathways
Table 2: Comparison of Fischer Esterification and Transesterification
| Parameter | Fischer-Speier Esterification | Transesterification |
| Precursors | Isobutyric acid, 2-Ethoxyethanol | An isobutyrate ester (e.g., ethyl isobutyrate), 2-Ethoxyethanol |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Acid or Base (e.g., NaOEt, Ti(OR)₄) |
| Byproduct | Water | Lower-boiling alcohol (e.g., ethanol) |
| Typical Reaction Temp. | Reflux temperature of the solvent | Varies with catalyst; often lower with base catalysts |
| Typical Yields | Generally good to high, dependent on efficient water removal | Can be very high, driven by removal of alcohol byproduct |
| Advantages | Utilizes readily available carboxylic acid; well-established method. | Avoids the formation of water; can be faster with base catalysts. |
| Disadvantages | Requires removal of water; acidic conditions can cause side reactions. | Requires a starting ester; base catalysts are sensitive to water and free acids. |
Product Purification and Characterization
Regardless of the synthetic pathway chosen, the final product, 2-ethoxyethyl isobutyrate, requires purification to remove unreacted starting materials, catalyst residues, and any byproducts. Fractional distillation under reduced pressure is the most common and effective method for purifying esters.
The identity and purity of the synthesized 2-ethoxyethyl isobutyrate can be confirmed using various analytical techniques, including:
-
Gas Chromatography (GC): To determine the purity and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Safety Precautions
The synthesis of 2-ethoxyethyl isobutyrate involves the handling of flammable and potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Isobutyric Acid: Corrosive and has a strong, unpleasant odor. Handle with care to avoid skin and eye contact and inhalation.
-
2-Ethoxyethanol: Flammable and can be absorbed through the skin.
-
Acid and Base Catalysts: Concentrated acids and strong bases are highly corrosive. Handle with extreme caution.
-
-
Flammability: The solvents and the final product are flammable. Keep away from open flames and other ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. 1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Transesterification. Chemical Reviews. 1993 , 93 (4), 1449–1470. [Link]
-
PubChem. Isobutyric acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Ethoxyethanol. National Center for Biotechnology Information. [Link]
-
Schuchardt, U.; Sercheli, R.; Vargas, R. M. Transesterification of Vegetable Oils: a Review. Journal of the Brazilian Chemical Society. 1998 , 9 (1), 199-210. [Link]
-
Stamenković, O. S.; Veličković, A. V.; Veljković, V. B. The production of biodiesel from vegetable oils by transesterification. Chemical Industry and Chemical Engineering Quarterly. 2011 , 17 (1), 97-120. [Link]
-
Organic Syntheses. Ethyl Isobutyrate. [Link]
Sources
A Methodological Guide to the Organoleptic Evaluation of 2-Ethoxyethyl Isobutyrate
Abstract
This technical guide provides a comprehensive framework for the determination and characterization of the organoleptic properties of 2-Ethoxyethyl isobutyrate. In the absence of extensive public-domain data on the specific taste and aroma profile of this ester, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of sensory science and instrumental analysis, this guide outlines a systematic approach to generate a detailed and reproducible organoleptic profile. The protocols herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction to 2-Ethoxyethyl Isobutyrate and the Organoleptic Challenge
2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3) is an ester with the molecular formula C8H16O3.[1][2] While its physical and chemical properties are documented, a detailed public record of its organoleptic characteristics—specifically its odor and taste profile—remains limited. For professionals in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of a compound's sensory attributes is critical for application development, quality control, and safety assessment.
This guide, therefore, takes a proactive, methodological approach. Instead of presenting unverified descriptors, it equips the scientific community with the tools and protocols necessary to uncover the organoleptic properties of 2-Ethoxyethyl isobutyrate in a controlled and scientifically rigorous manner.
Predictive Analysis: A Hypothesis of Organoleptic Profile
Based on the organoleptic properties of structurally analogous compounds, a preliminary, hypothesized sensory profile for 2-Ethoxyethyl isobutyrate can be constructed. This serves as a foundational reference for the subsequent descriptive sensory analysis.
-
Ethyl Isobutyrate (CAS No. 97-62-1): This ester is characterized by a fruity, ethereal, and sweet odor.[3][4] It is often described as having nuances of rum and egg nog.[3]
-
2-Ethoxyethanol (CAS No. 110-80-5): This compound is described as having a mild, sweet, and ether-like odor.[5][6][7]
From these related structures, it is reasonable to hypothesize that 2-Ethoxyethyl isobutyrate will possess a predominantly fruity and sweet aroma, with potential ethereal and alcoholic undertones.
| Attribute | Hypothesized Descriptor | Confidence Level |
| Odor | Fruity, Sweet, Ethereal | High |
| Taste | Sweet, Fruity | Medium |
The Cornerstone of Organoleptic Discovery: Sensory Evaluation
The definitive characterization of 2-Ethoxyethyl isobutyrate's organoleptic properties necessitates a formal sensory evaluation by a trained panel.[8][9] This process is divided into three critical phases: panelist selection and training, descriptive analysis, and data interpretation.
Sensory Panel: Selection and Training
The reliability of sensory data is contingent upon the acuity and training of the sensory panel.[10][11] The selection and training process should adhere to established international standards, such as ISO 8586:2012.[12][13][14][15]
Panelist Selection Protocol:
-
Recruitment: Solicit volunteers who express interest and have good general health, with no known allergies or conditions that might impair their sensory functions.[12]
-
Screening: Conduct a series of screening tests to assess sensory acuity. This should include tests for color vision, basic taste recognition (sweet, sour, salty, bitter, umami), and odor recognition.[11]
-
Motivation and Availability: Select panelists who demonstrate motivation, a willingness to concentrate for extended periods, and consistent availability for training and evaluation sessions.[9][12]
Training Protocol:
-
Attribute Familiarization: Introduce panelists to the fundamental sensory attributes relevant to esters and flavor compounds.[11]
-
Reference Standards: Utilize a range of chemical reference standards to build a common vocabulary for describing aromas and tastes.[10]
-
Intensity Scaling: Train panelists to quantify the intensity of each attribute using a standardized scale (e.g., a 15-point universal scale).[16]
-
Validation: Regularly monitor and validate panelist performance to ensure consistency and repeatability.[12]
Caption: Workflow for the selection and training of a sensory panel.
Descriptive Sensory Analysis Protocol
Descriptive analysis provides a comprehensive qualitative and quantitative sensory profile of a substance.[17][18][19]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilutions of 2-Ethoxyethyl isobutyrate in a neutral solvent (e.g., propylene glycol for odor, purified water for taste) to determine the optimal concentration for evaluation. All samples should be coded with random three-digit numbers to prevent bias.
-
Lexicon Development: In a preliminary session, have the trained panel collectively develop a lexicon of descriptive terms for the aroma and taste of 2-Ethoxyethyl isobutyrate.
-
Evaluation Environment: Conduct the evaluation in a controlled environment with neutral lighting, and free from distracting odors, in accordance with ISO 8589.[20]
-
Evaluation Procedure:
-
Odor: Instruct panelists to assess the odor of the sample by sniffing from a covered glass. They should record the perceived attributes in the order of appearance.
-
Taste: For taste evaluation (if deemed safe), provide panelists with a small, precisely measured amount of the diluted sample. They should hold the sample in their mouth for a few seconds to perceive the full flavor profile.
-
Palate Cleansing: Ensure panelists cleanse their palate with unsalted crackers and purified water between samples.
-
-
Data Collection: Panelists will rate the intensity of each identified attribute on a standardized scale.
-
Data Analysis: Analyze the collected data statistically to generate a mean intensity score for each attribute, which can be visualized in a spider plot for a comprehensive sensory profile.
Instrumental Corroboration: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[21][22] This allows for the identification of specific volatile compounds that contribute to the overall aroma of a sample.[23][24]
GC-O Protocol:
-
Sample Introduction: A diluted sample of 2-Ethoxyethyl isobutyrate is injected into the gas chromatograph.
-
Separation: The volatile components of the sample are separated based on their boiling points and chemical properties as they pass through the GC column.
-
Detection: The column effluent is split between a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and an olfactory port.
-
Olfactory Assessment: A trained analyst sniffs the effluent from the olfactory port and records the time, intensity, and description of each perceived odor.
-
Data Correlation: The data from the conventional detector and the olfactory assessment are correlated to identify the chemical compounds responsible for specific aroma notes.
Caption: The workflow of Gas Chromatography-Olfactometry (GC-O) analysis.
Data Synthesis and Reporting
The culmination of this methodological approach is the synthesis of sensory and instrumental data into a comprehensive organoleptic profile.
Table for Descriptive Sensory Analysis Data:
| Attribute | Mean Intensity Score (0-15) | Standard Deviation | Description |
| Aroma | |||
| Fruity | e.g., apple, pear, berry | ||
| Sweet | e.g., honeyed, sugary | ||
| Ethereal | e.g., solvent-like, light | ||
| Alcoholic | e.g., rum-like, fusel | ||
| Taste | |||
| Sweet | |||
| Fruity | |||
| Bitter | |||
| Sour |
Table for GC-O Data:
| Retention Time (min) | Odor Descriptor | Intensity | Tentative Compound ID (from MS) |
Conclusion
References
-
2-Ethoxyethanol. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Berna, A. (2010). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Molecules, 15(12), 8776-8800. [Link]
-
2-Ethoxyethyl isobutyrate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
ethyl isobutyrate, 97-62-1. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
-
DLG. (2017). Sensory analysis: Overview of methods and application areas Part 4. DLG.org. [Link]
-
DLG. (2017). Practice guide for sensory panel training Part 1. DLG.org. [Link]
-
ASTM E1885-04(2011), Standard Test Method for Sensory Analysis-Triangle Test, ASTM International, West Conshohocken, PA, 2011. [Link]
-
2-ethoxyethanol, 110-80-5. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
-
ISO 8586:2012. Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. [Link]
-
Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Everglow Spirits. [Link]
-
Agriculture Institute of Marin. (2024, January 8). Screening and Training Methods for Sensory Panelists. Agriculture Institute. [Link]
-
Food Safety Institute. (2025, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute. [Link]
-
Ferreira, V., & Lopez, R. (2019). Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Royal Society of Chemistry. [Link]
-
Flavors & Sensory Analysis. (2024, September 5). StudySmarter. [Link]
-
The ANSI Blog. (2023, May 5). ISO 8586:2023—Selection And Training Of Sensory Assessors. The ANSI Blog. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). 2-Ethoxyethanol. DCCEEW. [Link]
-
DLG. (2017). Practice guide for sensory panel training. DLG.org. [Link]
-
Sensory Analysis Handbook. (2018). Latvian University of Life Sciences and Technologies. [Link]
- Li, H., et al. (2025, August 7). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. Journal of Food Science.
-
ISO/DIS 8586. (2011, February 21). Sensory analysis — General guidance for the selection, training and monitoring of selected and expert assessors. iTeh Standards. [Link]
-
An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. (2021). National Institutes of Health. [Link]
-
Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). ACS Publications. [Link]
-
2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER). (2022, September 21). Occupational Safety and Health Administration. [Link]
-
More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. (2023, July 10). UC Davis. [Link]
-
2-Ethoxyethanol. (n.d.). Grokipedia. [Link]
-
Sensory Training For Companies. (n.d.). Tentamus Group. [Link]
-
Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (n.d.). European Commission. [Link]
-
Ferreira, V., & Lopez, R. (2019). Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. In Advances in Food and Nutrition Research. [Link]
-
Guinard, J.-X. (2006). Lesson 7: Descriptive Analysis. Sirocco Consulting. [Link]
-
DLG. (2022, January 11). Practice guide for sensory panel training. DLG.org. [Link]
-
Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab. [Link]
-
Standard NF EN ISO 8586. (n.d.). Afnor EDITIONS. [Link]
-
Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Lab Manager. [Link]
-
Gas Chromatography-Olfactometry GC-O. (n.d.). Brechbühler AG. [Link]
-
ethyl isobutyrate. (n.d.). FlavScents. [Link]
-
Ethyl Isobutyrate. (n.d.). Merck Index. [Link]
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Methodological & Application
Synthesis of Copolymers Using 2-Ethoxyethyl Methacrylate: An Application and Protocol Guide
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of copolymers incorporating 2-Ethoxyethyl methacrylate (EOEMA), a versatile monomer prized for its unique properties. This document offers not only detailed experimental protocols but also the scientific rationale behind the procedural choices, ensuring both practical utility and a deep understanding of the underlying polymer chemistry.
Introduction: The Merits of 2-Ethoxyethyl Methacrylate in Copolymer Synthesis
2-Ethoxyethyl methacrylate (EOEMA) is an acrylic monomer that possesses a distinctive combination of an ester and an ether group. This dual functionality imparts a desirable balance of hydrophilicity and hydrophobicity, along with flexibility, to the resulting polymer chains.[1] Consequently, copolymers derived from EOEMA are of significant interest for a range of applications, particularly in the biomedical field. Their soft and flexible nature makes them excellent candidates for use as surfactants, in controlled drug release systems, and for the development of biocompatible materials.[1]
The ability to copolymerize EOEMA with other monomers allows for the fine-tuning of polymer properties to suit specific applications. For instance, copolymerization with more hydrophilic monomers can enhance water solubility, a crucial factor for drug delivery vehicles.[2] Conversely, copolymerization with hydrophobic monomers can be used to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures.
This guide will focus on two of the most powerful and versatile controlled radical polymerization techniques for synthesizing well-defined EOEMA copolymers: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer precise control over molecular weight, architecture, and functionality, which is paramount for the development of advanced materials for biomedical applications.
Copolymerization of EOEMA: Methods and Protocols
The choice of polymerization technique is critical in determining the final properties of the EOEMA copolymer. While conventional free-radical polymerization can be employed, it offers limited control over the polymer architecture.[3][4] For applications demanding well-defined polymers, such as in drug delivery, controlled radical polymerization methods are superior.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a reversible chain-transfer process.[6]
Causality of Experimental Choices in RAFT Polymerization of EOEMA:
-
RAFT Agent Selection: The choice of the RAFT agent is crucial for successful polymerization. For methacrylates like EOEMA, trithiocarbonates and dithiobenzoates are generally effective.[6] The R and Z groups of the RAFT agent influence the rate of polymerization and the stability of the intermediate radical species. For EOEMA, a RAFT agent with good solubility in the chosen solvent and appropriate reactivity is essential.
-
Initiator: A standard free-radical initiator, such as Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA), is used to generate the initial radicals.[7] The initiator-to-RAFT agent ratio is a key parameter for controlling the molecular weight of the resulting polymer.
-
Solvent: The choice of solvent depends on the polarity of the comonomers and the resulting copolymer. For EOEMA and its copolymers, solvents like toluene, benzene, or dioxane are often suitable.[3][8]
-
Temperature: The reaction temperature affects the rate of decomposition of the initiator and the overall polymerization kinetics. A typical temperature range for RAFT polymerization of methacrylates is 60-90°C.[9][10]
Experimental Workflow for RAFT Polymerization of EOEMA
Caption: A generalized workflow for the RAFT polymerization of EOEMA copolymers.
Detailed Protocol for RAFT Copolymerization of EOEMA and Methyl Methacrylate (MMA)
This protocol is adapted from established procedures for methacrylate polymerization.[9][10]
Materials:
-
2-Ethoxyethyl methacrylate (EOEMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add EOEMA (e.g., 5.0 g, 31.6 mmol), MMA (e.g., 3.16 g, 31.6 mmol), CPAD (e.g., 88.3 mg, 0.316 mmol), and AIBN (e.g., 10.4 mg, 0.063 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 15 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or gas chromatography.
-
Termination: Stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.
Self-Validation: The success of the polymerization can be validated by characterizing the resulting copolymer. Gel Permeation Chromatography (GPC) should reveal a narrow molecular weight distribution (PDI < 1.3). ¹H NMR spectroscopy can be used to confirm the incorporation of both monomers and to determine the copolymer composition.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11] This allows for the synthesis of well-defined polymers with complex architectures.
Causality of Experimental Choices in ATRP of EOEMA:
-
Catalyst System: The most common catalyst system for ATRP of methacrylates is a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand (e.g., bipyridine derivatives or multidentate amines like PMDETA).[12] The choice of ligand influences the catalyst activity and solubility. For polar monomers like EOEMA, a ligand that ensures a homogeneous catalyst system is preferred.
-
Initiator: An alkyl halide, typically with a tertiary halogen, is used as the initiator (e.g., ethyl α-bromoisobutyrate, EBiB). The structure of the initiator should mimic the dormant polymer chain end.
-
Solvent: The solvent must be able to dissolve the monomer, polymer, and the catalyst complex. For EOEMA, solvents like anisole, toluene, or a mixture of solvents may be used.[12]
-
Temperature: ATRP of methacrylates is often carried out at temperatures ranging from room temperature to 90°C. Lower temperatures can sometimes lead to better control over the polymerization.[13]
Experimental Workflow for ATRP of EOEMA
Caption: A generalized workflow for the ATRP of EOEMA copolymers.
Detailed Protocol for ATRP Copolymerization of EOEMA and 2-Hydroxyethyl Methacrylate (HEMA)
This protocol is based on established methods for the ATRP of functional methacrylates.[14]
Materials:
-
2-Ethoxyethyl methacrylate (EOEMA), inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Neutral alumina
-
Methanol (for precipitation)
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 45.3 mg, 0.316 mmol) and a magnetic stir bar.
-
Monomer and Solvent Addition: In a separate flask, prepare a solution of EOEMA (e.g., 5.0 g, 31.6 mmol), HEMA (e.g., 4.11 g, 31.6 mmol), PMDETA (e.g., 54.8 mg, 0.316 mmol), and anhydrous DMF (e.g., 15 mL).
-
Degassing: Degas the monomer solution by bubbling with an inert gas for at least 30 minutes.
-
Reaction Initiation: Transfer the degassed monomer solution to the Schlenk flask containing the CuBr. Place the flask in a preheated oil bath at 60°C. Once the temperature has stabilized, add the initiator, EBiB (e.g., 61.6 mg, 0.316 mmol), via a syringe.
-
Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 4-12 hours).
-
Termination and Catalyst Removal: Stop the polymerization by opening the flask to air and cooling. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Isolation: Concentrate the solution and then precipitate the polymer into a large excess of a non-solvent (e.g., a mixture of hexane and diethyl ether). Collect the polymer by filtration and dry under vacuum.
Characterization of EOEMA Copolymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the EOEMA copolymers.
| Characterization Technique | Information Obtained |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the incorporation of both monomers into the copolymer chain. Allows for the determination of the copolymer composition.[3][4] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups from both monomers in the copolymer.[3] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the copolymer, which provides insight into its physical properties. |
Application Notes: EOEMA Copolymers in Drug Delivery
The unique properties of EOEMA-based copolymers make them highly attractive for various drug delivery applications.
-
Thermoresponsive Drug Delivery: EOEMA can be copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methacrylates to create copolymers that exhibit a lower critical solution temperature (LCST).[8][16][17] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This property can be exploited for temperature-triggered drug release. For example, a drug can be encapsulated within the copolymer matrix at a lower temperature and then released at a specific site in the body where the temperature is slightly higher (e.g., in a tumor).
-
Amphiphilic Copolymers for Micellar Drug Delivery: By synthesizing block copolymers of EOEMA with a hydrophobic monomer, it is possible to create amphiphilic structures that self-assemble into micelles in an aqueous environment. The hydrophobic core of these micelles can serve as a reservoir for poorly water-soluble drugs, thereby increasing their bioavailability. The hydrophilic corona, which can be composed of the EOEMA-containing block, provides colloidal stability and can be further functionalized for targeted drug delivery.
-
Biocompatible Coatings: The biocompatibility of EOEMA-based polymers makes them suitable for coating medical devices and implants. These coatings can be designed to reduce protein fouling and improve the overall biocompatibility of the device.
Quantitative Data Summary
Table 1: Reactivity Ratios for Copolymerization of EOEMA (M₂)
| Comonomer (M₁) | r₁ | r₂ | r₁ * r₂ | Polymerization Type | Reference |
| Methyl Methacrylate (MMA) | 0.8436 | 0.7751 | 0.6614 | Random | [3][4] |
| Acrylic Acid (AA) | 0.7391 | 0.2242 | 0.1652 | Random | [2] |
Note: Reactivity ratios are dependent on the specific reaction conditions.
Table 2: Typical Molecular Weight and Polydispersity Data for Controlled Polymerization of Methacrylates
| Polymerization Method | Monomer System | Typical Mn ( g/mol ) | Typical PDI | Reference |
| RAFT | OEGMA/DiEGMA | 25,000 - 100,000 | 1.1 - 1.3 | [8] |
| ATRP | HEMA | 5,000 - 50,000 | < 1.3 | [14] |
| RAFT | MMA | ~23,000 | < 1.4 | [15] |
Note: These values are indicative and can be tailored by adjusting the monomer-to-initiator/RAFT agent ratio.
Conclusion
The synthesis of copolymers using 2-Ethoxyethyl methacrylate offers a versatile platform for the development of advanced materials with tailored properties. By employing controlled radical polymerization techniques such as RAFT and ATRP, researchers can achieve precise control over the polymer architecture, leading to well-defined materials suitable for demanding applications in drug delivery and biomedical engineering. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.
References
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Manju, M. et al. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 2(5), 95-101. [Link]
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Matyjaszewski Polymer Group. Methacrylates. Carnegie Mellon University. [Link]
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Yildirim, E. (2020). Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique. Gazi University Journal of Science, 33(1), 22-29. [Link]
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Al-Azzawi, W. et al. (2022). Investigating oligo(ethylene glycol) methacrylate thermoresponsive copolymers. UCL Discovery. [Link]
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International Journal of Foundation for Modern Research (IJFMR). (2023). Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity. IJFMR, 1(1). [Link]
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ResearchGate. (2015). Reactivity ratios and properties of copolymers of 2-ethoxyethyl methacrylate with dodecyl methacrylate or styrene. [Link]
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ResearchGate. (2018). Polymer molecular weights and PDI. [Link]
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Cheng, C. et al. (2016). Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates. PubMed Central. [Link]
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Warren, N. J. et al. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9694–9706. [Link]
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Fielding, L. A. et al. (2014). RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media. Macromolecules, 47(15), 5149–5158. [Link]
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Australian Government Department of Health and Aged Care. (2023). 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement. [Link]
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Guan, J. & Matyjaszewski, K. (2020). ATRP of Methacrylates Utilizing CuIIX2/L and Copper Wire. Macromolecules, 53(15), 6295–6304. [Link]
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Tomczyk, W. et al. (2014). Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior. RSC Publishing. [Link]
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Coca, S. et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 32(19), 6513–6516. [Link]
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Zhang, Y. et al. (2019). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. [Link]
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Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. (2021). PubMed Central. [Link]
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Evaluation of 2‐hydroxyethyl methacrylate as comonomer in the preparation of water‐compatible molecularly imprinted polymers for triazinic herbicides. (2022). PubMed Central. [Link]
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Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. (2024). MDPI. [Link]
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Metal-Free ATRP Catalyzed by Visible Light in Continuous Flow. (2020). ResearchGate. [Link]
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Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
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The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films. (2011). Scientific.Net. [Link]
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Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile. (2010). ResearchGate. [Link]
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Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (2022). MDPI. [Link]
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Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021). PubMed Central. [Link]
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Biomedical Applications of Polymeric Cryogels. (2016). MDPI. [Link]
-
Free radical copolymerization of acrylic acid and 2-ethoxyethyl methacrylate: synthesis, mechanism, characterization, reactivity ratios, microstructure and Potential applications. (2023). IJFMR. [Link]
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Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (2012). Scientific & Academic Publishing. [Link]
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Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. (2011). ACS Publications. [Link]
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Supporting Information Continuous-flow chemistry for the determination of comonomer reactivity ratios. University of Nottingham. [Link]
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Smart poly (2-hydroxyethyl methacrylate/itaconic acid) hydrogels for biomedical application. (2016). Academia.edu. [Link]
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Structural analysis of EO-PO copolymers using high-resolution MALDI-TOFMS and NMR. JEOL. [Link]
-
Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique. (2020). ResearchGate. [Link]
-
Compositional Analysis of the High Molecular Weight Ethylene Oxide-Propylene-Oxide Copolymer by MALDI Mass Spectrometry. (2014). ResearchGate. [Link]
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RAFT Polymerization of 2‐( tert ‐Butoxycarbonyloxy)Ethyl Methacrylate and Transformation to Functional Polymers via Deprotection and the Subsequent Polymer Reactions. (2018). ResearchGate. [Link]
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Application Notes and Protocols for the GC-MS Analysis of 2-Ethoxyethyl Isobutyrate
Introduction: The Analytical Significance of 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3) is a volatile ester recognized for its characteristic fruity aroma.[1] As a member of the ester family, it finds applications as a solvent and as a fragrance or flavor component in various consumer products.[2] Its volatility and chemical properties make Gas Chromatography-Mass Spectrometry (GC-MS) the premier analytical technique for its identification and quantification. This document provides a comprehensive, in-depth guide for the analysis of 2-Ethoxyethyl isobutyrate, designed for researchers, scientists, and professionals in drug development and quality control. The protocols herein are grounded in established principles of analytical chemistry to ensure robustness and reliability.
Physicochemical Properties of 2-Ethoxyethyl Isobutyrate
A thorough understanding of the analyte's properties is fundamental to method development. Key physicochemical data for 2-Ethoxyethyl isobutyrate are summarized below.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem[3] |
| Molecular Weight | 160.21 g/mol | PubChem[3] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals, Guidechem[1] |
| Purity (typical) | >98.0% (by GC) | TCI Chemicals |
| Hazards | Flammable liquid and vapor (GHS Category 3) | PubChem[3], Guidechem[1] |
Principle of GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] In the context of 2-Ethoxyethyl isobutyrate analysis, the sample is first vaporized and introduced into a GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification.
Experimental Workflow: A Conceptual Overview
The analytical workflow for 2-Ethoxyethyl isobutyrate can be broadly categorized into sample preparation, GC-MS analysis, and data processing. The choice of sample preparation is contingent on the sample matrix and the desired sensitivity.
Caption: Overall workflow for GC-MS analysis of 2-Ethoxyethyl isobutyrate.
Detailed Protocols
Protocol 1: Direct Liquid Injection for Simple Matrices
This protocol is suitable for samples where 2-Ethoxyethyl isobutyrate is present in a relatively clean, non-viscous, and volatile solvent matrix.
1. Sample Preparation:
-
Accurately weigh or measure the sample containing 2-Ethoxyethyl isobutyrate.
-
Dilute the sample with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the calibrated range of the instrument. A typical starting dilution would be 1:100 (v/v).
-
Add an appropriate internal standard (IS) to the diluted sample. A good choice for an internal standard would be a deuterated analog of the analyte or a compound with similar chemical properties and a different retention time, such as hexadecane.[5] The concentration of the IS should be consistent across all samples and calibration standards.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible results. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | VF-1701-MS (30 m x 0.25 mm x 1 µm) or similar mid-polar column | Good for separating a wide range of volatile compounds.[6] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte and solvent.[7] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a range of volatile compounds. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization sources.[8] |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns.[8] |
| Scan Range | m/z 40-300 | Covers the expected mass range of fragments for 2-Ethoxyethyl isobutyrate. |
Protocol 2: Static Headspace (HS-GC-MS) for Complex Matrices
This protocol is ideal for analyzing volatile 2-Ethoxyethyl isobutyrate in complex or non-volatile matrices such as beverages, food products, or polymers.[6][9]
1. Sample Preparation:
-
Accurately weigh a representative portion of the sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
If the sample is a liquid, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Add an appropriate internal standard.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Vortex the vial gently to mix the contents.
2. HS-GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | Agilent 8697 or equivalent | Automated and precise headspace sampling. |
| Vial Equilibration Temp. | 80 °C | Increases the vapor pressure of the analyte for better sensitivity. |
| Vial Equilibration Time | 20 minutes | Allows the headspace to reach equilibrium. |
| Loop Temperature | 90 °C | Prevents condensation of the analyte in the sample loop. |
| Transfer Line Temp. | 100 °C | Ensures the analyte remains in the gas phase during transfer to the GC. |
| GC and MS Parameters | As per Protocol 1 | The separation and detection parameters remain the same. |
Data Analysis and Interpretation
1. Identification:
-
The primary identification of 2-Ethoxyethyl isobutyrate is based on its retention time in the total ion chromatogram (TIC), which should match that of a known standard analyzed under the same conditions.
-
Definitive confirmation is achieved by comparing the acquired mass spectrum of the peak of interest with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of 2-Ethoxyethyl isobutyrate is characterized by key fragment ions. Based on PubChem data, prominent m/z peaks are expected at 43, 71, and 72.[3]
Caption: Plausible fragmentation of 2-Ethoxyethyl isobutyrate in EI-MS.
2. Quantification:
-
Quantification is typically performed using the internal standard method to correct for variations in injection volume and sample preparation.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations of 2-Ethoxyethyl isobutyrate with a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of 2-Ethoxyethyl isobutyrate in the unknown sample is then determined from its peak area ratio using the calibration curve.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures should be implemented:
-
Method Blank: An analysis of the solvent and any reagents used in sample preparation to ensure no contamination.
-
Calibration Verification: A standard of a known concentration should be run periodically to verify the accuracy of the calibration curve.
-
Spiked Samples: A known amount of 2-Ethoxyethyl isobutyrate should be added to a sample matrix to assess recovery and matrix effects.
-
Replicate Injections: Multiple injections of the same sample should be performed to assess the precision of the analysis.
References
-
MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024, February 16). (PDF) Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. ResearchGate. Retrieved from [Link]
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Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. Retrieved from [Link]
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PMC. (2017, July 27). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
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Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
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PubMed. (n.d.). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. National Center for Biotechnology Information. Retrieved from [Link]
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Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. Retrieved from [Link]
-
MDPI. (2024, July 27). Determination of Volatilome Profile in Carbonated Beverages Using n-Hexane as an Extractant by GC-MS. MDPI. Retrieved from [Link]
-
GCMS Inlet for Detection and Characterization of “Aroma Significant Compounds” in Foods and Beverages. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the ethyl acetate extracted pretreatment hydrolysates... ResearchGate. Retrieved from [Link]
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ACS Publications. (2026, January 22). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. Retrieved from [Link]
-
OIV. (n.d.). Ethyl Acetate (GC) (Type-IV). Retrieved from [Link]
-
PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Center for Biotechnology Information. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.). Retrieved from [Link]
-
ScenTree. (n.d.). Phenoxy ethyl isobutyrate. Retrieved from [Link]
-
Perfumer's Apprentice. (2021, December 20). Phenoxy ethyl isobutyrate FPD-2015A-1296 - SAFETY DATA SHEET. Retrieved from [Link]
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Application Note: 2-Ethoxyethyl Isobutyrate as a Novel Solvent for Spectroscopic Sample Preparation
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethoxyethyl isobutyrate as a solvent in spectroscopic sample preparation. We will explore its unique physicochemical properties, provide a rationale for its use, and present detailed, validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This guide emphasizes safety, experimental integrity, and the scientific reasoning behind protocol design to ensure reliable and reproducible results.
Introduction: The Need for Specialized Solvents in Spectroscopy
The selection of an appropriate solvent is one of the most critical steps in preparing samples for spectroscopic analysis. An ideal solvent must not only fully solubilize the analyte but also be chemically inert and possess minimal spectral interference in the region of interest.[1][2] While common solvents like chloroform, acetone, and methanol are widely used, their high volatility can lead to sample concentration changes, and their spectral signals can obscure important analyte peaks.
2-Ethoxyethyl isobutyrate (CAS: 54396-97-3) emerges as a compelling alternative for specific applications.[3][4] As a higher-boiling point ester, it offers reduced volatility and excellent solvating capabilities for a range of organic compounds. This application note serves as a practical guide to leveraging its properties for robust and high-quality spectroscopic analysis.
Physicochemical Profile of 2-Ethoxyethyl Isobutyrate
Understanding the fundamental properties of a solvent is paramount to its effective application. 2-Ethoxyethyl isobutyrate is a colorless liquid characterized by both an ether and an ester functional group, which contribute to its solvency.[4]
Caption: General workflow for preparing spectroscopic samples.
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
Causality: The goal is to obtain a high-resolution spectrum of the analyte where its signals are distinct from those of the solvent. [1][5]This protocol uses the known, non-deuterated solvent spectrum as a reference to identify analyte peaks.
Materials:
-
Analyte of interest
-
2-Ethoxyethyl isobutyrate (>98% purity) [4]* High-precision NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
Methodology:
-
Solvent Reference Spectrum: First, acquire a ¹H NMR spectrum of pure 2-Ethoxyethyl isobutyrate. The expected signals are approximately at δ 4.22 (t), 3.63 (t), 3.54 (q), 2.57 (m), 1.19 (t), and 1.18 (d) ppm. [6]This spectrum is your background reference.
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of 2-Ethoxyethyl isobutyrate. The exact volume should be consistent with the requirements of the NMR spectrometer's probe.
-
Homogenization: Gently vortex or sonicate the mixture until the analyte is completely dissolved. A clear, particulate-free solution is required for high-resolution NMR.
-
Transfer: Carefully transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: Compare the sample spectrum to the solvent reference spectrum. The new peaks present are attributable to your analyte. The integration of solvent peaks can also serve as an internal standard if the concentration is known precisely.
Protocol 2: Sample Preparation for Infrared (IR) Spectroscopy
Causality: The choice of solvent in IR spectroscopy is dictated by its "windows"—regions of the IR spectrum where the solvent itself does not absorb strongly. [7]This protocol ensures that the characteristic vibrational modes of the analyte, especially in the fingerprint region, are not masked by the solvent.
Materials:
-
Analyte of interest
-
2-Ethoxyethyl isobutyrate, spectroscopic grade
-
IR-transparent salt plates (e.g., NaCl, KBr) or an ATR-IR accessory
-
Pipettes
Methodology:
-
Solvent Background Scan: Run a background spectrum of pure 2-Ethoxyethyl isobutyrate. Note the strong characteristic ester C=O stretch (approx. 1730-1750 cm⁻¹) and C-O stretches (approx. 1000-1300 cm⁻¹). These regions will be obscured. Analysis of the analyte's C=O and C-O vibrations will not be possible.
-
Sample Preparation: Prepare a 5-10% (w/v) solution of the analyte in 2-Ethoxyethyl isobutyrate. The concentration may need optimization based on the analyte's absorptivity.
-
For Transmission IR:
-
Place one or two drops of the solution onto a salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the plates in the spectrometer's sample holder.
-
-
For Attenuated Total Reflectance (ATR) IR:
-
Place a drop of the solution directly onto the ATR crystal.
-
-
Data Acquisition: Acquire the IR spectrum of the sample.
-
Data Analysis: The resulting spectrum will show peaks from both the analyte and the solvent. Use the background scan to distinguish the analyte's peaks from those of 2-Ethoxyethyl isobutyrate. Focus on the "windows" where the solvent has low absorbance to identify key functional groups of your compound.
Protocol 3: Sample Preparation for UV-Visible (UV-Vis) Spectroscopy
Causality: For UV-Vis, the solvent must be transparent at the wavelengths where the analyte absorbs light. The "UV cutoff" is the wavelength below which the solvent itself absorbs strongly, making it unsuitable for measurements. [8] Materials:
-
Analyte of interest
-
2-Ethoxyethyl isobutyrate, UV spectroscopic grade
-
Matched quartz cuvettes (typically 1 cm path length)
-
Calibrated micropipettes and volumetric flasks
Methodology:
-
Determine UV Cutoff:
-
Fill a quartz cuvette with pure 2-Ethoxyethyl isobutyrate.
-
Use a second quartz cuvette filled with the same solvent as the reference/blank.
-
Scan across the UV-Vis range (e.g., 190-800 nm) to determine the wavelength at which the absorbance of the solvent rises sharply. This is the UV cutoff. Note: Esters like ethyl acetate have a cutoff around 255-260 nm, and a similar range should be expected. [9][10]2. Sample Preparation:
-
Prepare a stock solution of the analyte in 2-Ethoxyethyl isobutyrate at a known concentration.
-
Perform serial dilutions to create a series of standards within the desired concentration range. The final absorbance should ideally fall between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use 2-Ethoxyethyl isobutyrate to zero the spectrophotometer (set the baseline).
-
Measure the absorbance of each prepared sample solution at the wavelength of maximum absorbance (λ_max) of the analyte. Ensure λ_max is well above the solvent's UV cutoff.
-
-
Data Analysis: Use the measured absorbances to quantify the analyte, for example, by creating a Beer-Lambert law calibration curve.
Conclusion
2-Ethoxyethyl isobutyrate presents a valuable addition to the spectroscopist's toolkit of solvents. Its low volatility, broad solvency, and well-defined spectral properties make it particularly suitable for the analysis of organic compounds where sample stability is a concern. By following the validated protocols and safety guidelines outlined in this note, researchers can confidently employ this solvent to achieve high-quality, reproducible spectroscopic data.
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Application Notes & Protocols for the Safe Handling and Storage of 2-Ethoxyethyl Isobutyrate
These comprehensive application notes provide detailed protocols and essential safety information for the handling and storage of 2-Ethoxyethyl isobutyrate in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain the integrity of the chemical.
Introduction and Chemical Profile
2-Ethoxyethyl isobutyrate is a colorless liquid with a fruity odor, utilized in various laboratory applications.[1] Understanding its chemical and physical properties is fundamental to its safe handling.
A thorough risk assessment must be conducted before commencing any work with this compound. This involves reviewing the Safety Data Sheet (SDS) and understanding the potential hazards associated with its use.
Table 1: Chemical and Physical Properties of 2-Ethoxyethyl Isobutyrate
| Property | Value | Source |
| CAS Number | 54396-97-3 | [2][3] |
| Molecular Formula | C8H16O3 | [2][3] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 85 °C / 7 mmHg | [4] |
| Flash Point | 57 °C | [4] |
| Specific Gravity | 0.93 (20/20) | [4] |
| Flammability | Flammable liquid and vapor | [3][4] |
Hazard Identification and Risk Mitigation
2-Ethoxyethyl isobutyrate is classified as a flammable liquid and requires specific precautions to prevent fire and explosion.[3][4] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea.[5] While comprehensive toxicological data is not available, it is prudent to treat this chemical with care, minimizing all routes of exposure.
Health Hazards
-
Inhalation: High concentrations of vapor may cause respiratory irritation.[6]
-
Skin Contact: May cause mild skin irritation.[7] Prolonged contact should be avoided.
-
Eye Contact: Can cause eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[8]
Environmental Hazards
This compound can be harmful to aquatic life with long-lasting effects.[7] Therefore, it is imperative to prevent its release into the environment.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye Protection: Chemical splash goggles are required.[9][10]
-
Hand Protection: Wear impervious gloves, such as butyl rubber or nitrile gloves.[9] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[9] When handling larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge may be required.[10]
Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize risks.
General Handling
-
Ventilation: Always handle 2-Ethoxyethyl isobutyrate in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] "No smoking" policies must be strictly enforced in areas where this chemical is handled and stored.[4][11]
-
Grounding: Use explosion-proof electrical, ventilating, and lighting equipment.[11] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[5][11] Use only non-sparking tools.[11]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in the laboratory.[11]
Dispensing
-
When transferring from a larger container, ensure proper grounding and bonding of both containers.
-
Use a funnel to minimize splashing.
Storage Procedures
Proper storage is essential for maintaining the stability of 2-Ethoxyethyl isobutyrate and preventing accidents.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][7][13]
-
Container: Keep in the original, tightly sealed container.[7][12]
-
Incompatible Materials: Store away from strong oxidizing agents.[1][5]
-
Quantity Limits: Adhere to OSHA guidelines for the storage of flammable liquids, which may include limitations on the quantity stored outside of a flammable safety cabinet.[14]
Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
Spill Response
The response to a spill will depend on its size and location.
Minor Spill (contained within a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.[1][15]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15][16]
-
Clean the spill area with soap and water, collecting the rinse water for disposal if necessary.[15]
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable and poses a fire hazard, turn off all ignition sources if it is safe to do so.
-
Close the doors to the affected area.
-
Contact your institution's emergency response team or local fire department.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[17][18]
First Aid
-
Inhalation: Move the affected person to fresh air.[11][19] If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical advice.[5][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[11][19]
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4] Water may be ineffective.[1]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode in a fire.[1]
Waste Disposal
All waste containing 2-Ethoxyethyl isobutyrate must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.[20][21][22]
-
Do not mix with incompatible waste streams.[21]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][7]
Visual Workflows
The following diagrams illustrate key safety workflows.
Caption: Workflow for Safe Handling
Caption: Emergency Spill Response
References
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The Perfumers Apprentice. (n.d.). 500630 PHENOXY ETHYL ISOBUTYRATE FCC SAFETY DATA SHEET. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Ethyl Isobutyrate. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]
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New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate. Retrieved from [Link]
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OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]
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Perfumer's Apprentice. (2021). Phenoxy ethyl isobutyrate FPD-2015A-1296 - SAFETY DATA SHEET. Retrieved from [Link]
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Application Notes and Protocols for the Standard Disposal of 2-Ethoxyethyl Isobutyrate Waste
Abstract
This document provides a comprehensive guide for the safe and compliant disposal of 2-Ethoxyethyl isobutyrate waste generated in research, scientific, and drug development settings. It outlines the critical aspects of hazard identification, risk assessment, and detailed disposal protocols. The causality behind each procedural step is explained to ensure a thorough understanding and implementation of best practices. This guide is intended for researchers, scientists, and drug development professionals to establish a self-validating system for waste management, grounded in authoritative regulatory standards and scientific principles.
Introduction: The Imperative for Proper Disposal of 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate is a flammable liquid and poses a risk to aquatic life.[1] Improper disposal can lead to environmental contamination, fire hazards, and potential long-term health risks. The protocols outlined herein are designed to mitigate these risks through a systematic and scientifically-sound approach to waste management. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with 2-Ethoxyethyl isobutyrate is the foundation of a robust disposal protocol.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Ethoxyethyl isobutyrate is presented in Table 1. Its flammability is a primary concern, necessitating careful handling and storage away from ignition sources.[1][2][3]
Table 1: Physicochemical Properties of 2-Ethoxyethyl Isobutyrate
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | |
| Molecular Weight | 160.21 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Flash Point | 57 °C (135 °F) | |
| Boiling Point | 85 °C at 7 mmHg | |
| GHS Classification | Flammable liquid and vapor (H226) |
Toxicological Profile
While comprehensive toxicological data for 2-Ethoxyethyl isobutyrate is limited, its classification as toxic to aquatic life necessitates preventing its release into the environment.[1] Upon hydrolysis, it would yield 2-ethoxyethanol and isobutyric acid. 2-ethoxyethanol is a known reproductive toxin. Therefore, all waste streams containing this compound must be treated as hazardous.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its flammability (flash point < 140°F), 2-Ethoxyethyl isobutyrate waste is classified as an ignitable hazardous waste, assigned the EPA waste code D001 .[4][5][6] Depending on its use, if it is a spent solvent, it may also fall under the F-listed wastes, such as F003 (spent non-halogenated solvents) or F005 .[7]
Standard Disposal Protocol: A Step-by-Step Guide
This section details the standard operating procedure for the collection, storage, and disposal of 2-Ethoxyethyl isobutyrate waste. The logical flow of this process is illustrated in the workflow diagram below.
Caption: Decision tree for responding to a 2-Ethoxyethyl isobutyrate spill.
Waste Minimization
A key aspect of responsible chemical management is to minimize the generation of hazardous waste. [8]Consider the following strategies:
-
Source Reduction: Purchase only the quantity of 2-Ethoxyethyl isobutyrate needed for your experiments.
-
Process Modification: Where possible, modify experimental procedures to use smaller volumes of the chemical.
-
Substitution: If feasible for your application, investigate the use of less hazardous alternative solvents.
Conclusion
The safe and compliant disposal of 2-Ethoxyethyl isobutyrate waste is a critical responsibility for all laboratory personnel. By adhering to the protocols outlined in this guide, researchers and scientists can ensure a safe working environment, protect the environment, and maintain regulatory compliance. The principles of hazard identification, proper segregation, secure storage, and approved disposal methods form the cornerstone of a robust and self-validating waste management system.
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 2-Ethoxyethyl Isobutyrate as a Versatile Building Block in Organic Synthesis
Introduction
2-Ethoxyethyl isobutyrate is a bifunctional molecule that presents a unique combination of an ester and an ether linkage. This structure allows for its strategic use as a versatile building block in organic synthesis, offering pathways to a variety of functional groups and more complex molecular architectures. These notes provide researchers, scientists, and drug development professionals with an in-depth technical guide to the practical applications of 2-ethoxyethyl isobutyrate, complete with detailed protocols and mechanistic insights. The inherent reactivity of both the ester and ether moieties can be selectively exploited, making it a valuable tool in the synthetic chemist's arsenal. Beyond its utility as a synthetic intermediate, various isobutyrate esters are recognized for their applications as fragrance ingredients, components of flavor essences, and specialty solvents.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C8H16O3 | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 85 °C / 7 mmHg | [4] |
| Flash Point | 57 °C | [4] |
| Specific Gravity (20/20) | 0.93 | [4] |
| CAS Number | 54396-97-3 | [2] |
Synthetic Applications and Protocols
The strategic utility of 2-ethoxyethyl isobutyrate stems from the selective transformations of its ester and ether functionalities. The following sections detail key synthetic applications with validated protocols.
Transesterification: A Gateway to Diverse Ester Derivatives
Transesterification is a fundamental reaction for the conversion of one ester into another. This process is particularly useful for introducing different alkyl or aryl groups, thereby modifying the properties of the molecule.[5] In the context of 2-ethoxyethyl isobutyrate, this reaction allows for the synthesis of a wide array of isobutyrate esters, which have applications in fragrance and flavor chemistry.[3][6][7]
Causality Behind Experimental Choices:
The choice of catalyst is critical for efficient transesterification. Both acid and base catalysts can be employed. Base-catalyzed transesterification, typically using an alkoxide corresponding to the desired alcohol, is often faster and proceeds under milder conditions. However, it is sensitive to the presence of water and free acids. Acid catalysis is also effective but may require higher temperatures and longer reaction times. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the alcohol byproduct (2-ethoxyethanol in this case) by distillation.
Experimental Protocol: Base-Catalyzed Transesterification with Benzyl Alcohol
This protocol describes the synthesis of benzyl isobutyrate from 2-ethoxyethyl isobutyrate.
Materials:
-
2-Ethoxyethyl isobutyrate (1.0 eq)
-
Benzyl alcohol (3.0 eq)
-
Sodium methoxide (0.1 eq)
-
Toluene (as solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxyethyl isobutyrate, benzyl alcohol, and toluene.
-
With stirring, add sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford benzyl isobutyrate.
Data Presentation:
| Reactant | Product | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Ethoxyethyl isobutyrate | Benzyl isobutyrate | NaOCH3 | 110-120 | 4-8 | 85-95 |
Visualization of Transesterification Workflow:
Caption: Workflow for the synthesis of benzyl isobutyrate.
Hydrolysis: Unmasking the Constituent Alcohol and Carboxylic Acid
The hydrolysis of 2-ethoxyethyl isobutyrate provides access to its constituent building blocks: 2-ethoxyethanol and isobutyric acid. This reaction can be catalyzed by either acid or base.
Causality Behind Experimental Choices:
Base-mediated hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion. The choice of base (e.g., NaOH, KOH) and solvent (e.g., aqueous methanol or ethanol) is dictated by the solubility of the ester and the desired reaction temperature. Acid-catalyzed hydrolysis is an equilibrium process and requires a significant amount of water to drive the reaction forward.
Experimental Protocol: Base-Mediated Hydrolysis
Materials:
-
2-Ethoxyethyl isobutyrate (1.0 eq)
-
Potassium hydroxide (2.0 eq)
-
Methanol/Water (4:1 v/v)
-
3 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve 2-ethoxyethyl isobutyrate in the methanol/water solvent mixture in a round-bottom flask equipped with a reflux condenser.
-
Add potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 3 M hydrochloric acid. Isobutyric acid will separate or can be extracted.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield isobutyric acid.
-
The aqueous layer contains 2-ethoxyethanol, which can be isolated by distillation if desired.
Visualization of Hydrolysis Reaction:
Caption: Base-mediated hydrolysis of 2-ethoxyethyl isobutyrate.
Reduction: Accessing Alcohols and Aldehydes
The ester functionality of 2-ethoxyethyl isobutyrate can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces esters to primary alcohols.[8] It is unselective and will reduce most carbonyl functionalities.
-
Diisobutylaluminum Hydride (DIBAL-H): A bulkier and less reactive hydride source that allows for the partial reduction of esters to aldehydes at low temperatures.[9][10]
Experimental Protocol: Reduction to 2-Ethoxyethanol and Isobutanol with LiAlH₄
Materials:
-
2-Ethoxyethyl isobutyrate (1.0 eq)
-
Lithium aluminum hydride (1.5 eq)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-ethoxyethyl isobutyrate in anhydrous diethyl ether to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain a mixture of 2-ethoxyethanol and isobutanol. These can be separated by fractional distillation.
Experimental Protocol: Partial Reduction to Isobutyraldehyde with DIBAL-H
Materials:
-
2-Ethoxyethyl isobutyrate (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq)
-
Anhydrous toluene or dichloromethane
-
Methanol
-
Saturated aqueous Rochelle's salt solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 2-ethoxyethyl isobutyrate in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate to yield the crude isobutyraldehyde. Due to its volatility, it is often used immediately in the next step.
Visualization of Reduction Pathways:
Caption: Reduction pathways of 2-ethoxyethyl isobutyrate.
Amide Formation: Synthesis of Isobutyramides
Esters can be converted to amides through aminolysis. This reaction is typically slower than the corresponding reaction with more reactive acylating agents like acid chlorides.
Causality Behind Experimental Choices:
The direct reaction of an ester with an amine is often slow and requires elevated temperatures. The reaction can be facilitated by using a large excess of the amine or by using a catalyst. For less reactive amines, conversion of the ester to the corresponding carboxylic acid followed by standard amide coupling protocols is often more efficient.
Experimental Protocol: Direct Aminolysis with Benzylamine
Materials:
-
2-Ethoxyethyl isobutyrate (1.0 eq)
-
Benzylamine (2.0 eq)
-
(Optional) Sodium cyanide (catalytic amount)
Procedure:
-
In a sealed tube, combine 2-ethoxyethyl isobutyrate and benzylamine.
-
(Optional) Add a catalytic amount of sodium cyanide.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with 1 M HCl to remove excess benzylamine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to afford N-benzylisobutyramide.
The 2-Ethoxyethyl Group as a Protecting Group for Carboxylic Acids
The 2-ethoxyethyl moiety can serve as a protecting group for carboxylic acids. The resulting ester is stable to a range of conditions but can be cleaved under acidic conditions.[11][12]
Causality Behind Experimental Choices:
The ether linkage in the 2-ethoxyethyl group is susceptible to cleavage under acidic conditions, which facilitates the deprotection of the corresponding ester.[4][5] This provides an orthogonal deprotection strategy to base-labile esters like methyl or ethyl esters and hydrogenolysis-labile benzyl esters.
Experimental Protocol: Deprotection of a 2-Ethoxyethyl Ester
Materials:
-
2-Ethoxyethyl ester substrate (1.0 eq)
-
Aqueous hydrochloric acid (e.g., 3 M) or trifluoroacetic acid (TFA)
-
An appropriate organic solvent (e.g., dichloromethane for TFA, or dioxane for HCl)
Procedure:
-
Dissolve the 2-ethoxyethyl ester in the chosen solvent.
-
Add the acidic reagent (e.g., aqueous HCl or TFA).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and any volatile acids under reduced pressure.
-
If necessary, perform an aqueous workup to isolate the carboxylic acid.
Conclusion
2-Ethoxyethyl isobutyrate is a readily available and versatile building block in organic synthesis. Its ester and ether functionalities can be selectively manipulated to provide access to a wide range of compounds, including other esters, alcohols, aldehydes, carboxylic acids, and amides. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in academia and industry, enabling the effective utilization of this valuable synthetic intermediate.
References
- Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. U.S.
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451–S456. [Link]
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Cortinovis, G. F., et al. (2025). Kinetics of Transesterification of 2-Ethoxyethyl Acetate and 2-Butoxyethanol Catalyzed by Niobium Oxide. ResearchGate. [Link]
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Reduction of Carboxylic acids and esters. (n.d.). Lumen Learning. Retrieved from [Link]
-
Acidic Cleavage of Ethers. (2014, November 19). Master Organic Chemistry. [Link]
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The Perfumer's Apprentice. (n.d.). Phenoxy Ethyl Iso Butyrate. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
OSHA. (n.d.). 2-METHOXYETHANOL (2-ME), 2-METHOXYETHYL ACETATE (2-MEA), 2-ETHOXYETHANOL (2-EE), 2-ETHOXYETHYL ACETATE (2-EEA). Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Singh, S., et al. (n.d.). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
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McMurry, J. E. (2021). Ester Cleavages via SN2-Type Dealkylation. Organic Reactions. [Link]
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RIFM. (2025, January 8). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Elsevier. [Link]
-
LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 30). Why is LiAlH4 a stronger reducing agent than DIBAL-H. Retrieved from [Link]
- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
-
YouTube. (2020, August 7). Alkylation of Enolate-Part 1||Organic Chemistry From Clyden. Retrieved from [Link]
-
Peterson, P. E., & Jensen, B. L. (n.d.). Transesterification process to manufacture ethyl ester of rape oil. SciSpace. [Link]
-
New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Darnoko, D., & Cheryan, M. (2000). Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel. JAOCS, Journal of the American Oil Chemists' Society. [Link]
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The Good Scents Company. (n.d.). ethyl isobutyrate, 97-62-1. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. YouTube. [Link]
-
The Perfumer's Apprentice. (n.d.). Phenoxy Ethyl Iso Butyrate. Retrieved from [Link]
-
ResearchGate. (2021, March 1). Ester cleavage conditions? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved from [Link]
-
Joddie, R., et al. (2022). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences. [Link]
-
Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Mosciano, G. (n.d.). An Aroma Chemical Profile: Ethyl Butyrate. Perfumer & Flavorist. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
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Purifying Commercial Ethyl Isobutyrate for High-Purity Applications: An Application Note and Protocol
Abstract
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success of sensitive reactions. Commercial grades of ethyl isobutyrate, while suitable for many applications, often contain impurities such as residual isobutyric acid, ethanol, and water, which can interfere with delicate chemical transformations. This document provides a detailed, field-proven protocol for the purification of commercial ethyl isobutyrate to a high-purity standard, ensuring its suitability for the most demanding synthetic applications. The methodology is grounded in fundamental chemical principles and is designed to be a self-validating system for achieving optimal purity.
Introduction: The Critical Role of Solvent Purity
Ethyl isobutyrate is a versatile ester widely used as a solvent and a building block in organic synthesis.[1] However, the typical commercial synthesis via Fischer esterification of isobutyric acid and ethanol often leaves behind unreacted starting materials and water.[2] These impurities can act as nucleophiles, bases, or proton sources, leading to unwanted side reactions, reduced yields, and compromised product purity in sensitive applications. Therefore, a robust purification protocol is essential.
This guide details a multi-step purification process designed to systematically remove the primary contaminants from commercial ethyl isobutyrate. The process involves a neutralizing wash, a thorough drying step, and a final fractional distillation.
Understanding the Impurities
The primary impurities in commercial-grade ethyl isobutyrate typically stem from its synthesis and subsequent handling. A thorough understanding of these impurities informs the purification strategy.
| Impurity | Source | Potential Interference in Sensitive Reactions |
| Isobutyric Acid | Unreacted starting material from esterification. | Can act as an acid catalyst or a nucleophile, leading to unwanted side reactions. Can also interfere with base-catalyzed reactions. |
| Ethanol | Unreacted starting material from esterification. | Can act as a nucleophile, competing with other reagents. Can also quench organometallic reagents. |
| Water | Byproduct of esterification or absorbed from the atmosphere. | Can hydrolyze the ester, quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums), and interfere with certain catalytic cycles. |
| Acid Catalyst (e.g., Sulfuric Acid) | Residual catalyst from the esterification process. | A strong acid that can promote undesired side reactions or degradation of sensitive substrates. |
The Purification Workflow: A Step-by-Step Rationale
The purification of ethyl isobutyrate is a sequential process where each step targets specific impurities. The overall workflow is designed to be logical and efficient, ensuring the final product meets the stringent requirements for sensitive chemical reactions.
Caption: Purification workflow for commercial ethyl isobutyrate.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 500 mL of commercial-grade ethyl isobutyrate. Adjust quantities proportionally for different scales.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Commercial Ethyl Isobutyrate | Technical or Laboratory Grade | Starting material for purification |
| Sodium Carbonate (Na₂CO₃), Anhydrous | ACS Reagent Grade | Neutralizing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Anhydrous Calcium Chloride (CaCl₂) | Reagent Grade | Drying agent |
| Deionized Water | Preparation of washing solution | |
| Boiling Chips | To ensure smooth boiling during distillation |
Step 1: Neutralizing Wash to Remove Acidic Impurities
Causality: The initial and most crucial step is the removal of acidic impurities, primarily residual isobutyric acid and any acid catalyst used in the manufacturing process. A wash with a mild basic solution, such as sodium carbonate, effectively neutralizes these acids, converting them into their corresponding sodium salts. These salts are highly soluble in water and are thus extracted from the organic ester phase into the aqueous phase.
Protocol:
-
Place 500 mL of commercial ethyl isobutyrate into a 1 L separatory funnel.
-
Prepare a 5% (w/v) aqueous solution of sodium carbonate by dissolving 25 g of anhydrous sodium carbonate in 500 mL of deionized water.
-
Add 100 mL of the 5% sodium carbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from the formation of carbon dioxide gas. The effervescence is a visual confirmation of the neutralization of acidic impurities.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The lower aqueous layer will contain the sodium salts of the acidic impurities.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process (steps 3-7) with fresh 100 mL portions of the sodium carbonate solution until no more effervescence is observed upon addition of the basic solution. This indicates that all acidic impurities have been neutralized.
-
Finally, wash the ethyl isobutyrate with 100 mL of deionized water to remove any residual sodium carbonate. Drain and discard the aqueous layer.
Step 2: Drying the Washed Ester
Causality: The preceding washing steps introduce water into the ethyl isobutyrate. It is imperative to remove this water before the final distillation, as the presence of water can lead to the formation of azeotropes, making complete separation difficult.[3] Anhydrous inorganic salts, such as magnesium sulfate or calcium chloride, are effective drying agents that bind with water molecules to form hydrates, which can then be physically separated from the ester. While calcium chloride is effective, it can sometimes form adducts with esters, so anhydrous magnesium sulfate is often preferred for its neutrality and efficiency.[4]
Protocol:
-
Transfer the washed ethyl isobutyrate from the separatory funnel to a clean, dry Erlenmeyer flask.
-
Add approximately 20-30 g of anhydrous magnesium sulfate to the flask. The initial addition may cause the drying agent to clump together as it absorbs water.
-
Swirl the flask. If all the drying agent remains clumped, add more in small portions until some of the powder remains free-flowing, indicating that the bulk of the water has been absorbed.
-
Stopper the flask and let it stand for at least 30 minutes, with occasional swirling. For exceptionally "wet" samples, allowing it to stand overnight is recommended.
-
Decant or filter the dried ethyl isobutyrate into a clean, dry round-bottom flask suitable for distillation.
Step 3: Final Purification by Fractional Distillation
Causality: Fractional distillation is a highly effective technique for separating liquids with close boiling points. This final step removes any remaining non-volatile impurities, residual ethanol (boiling point: 78 °C), and any other volatile organic impurities whose boiling points differ from that of ethyl isobutyrate (boiling point: 112-113 °C).[1] The use of a fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a much better separation than simple distillation.[5][6]
Protocol:
-
Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Add the dried ethyl isobutyrate and a few boiling chips to the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature on the thermometer. Initially, any low-boiling impurities (like residual ethanol) will distill. The temperature will then rise and stabilize at the boiling point of pure ethyl isobutyrate.
-
Collect the fraction that distills at a constant temperature between 111-113 °C. A stable boiling point is a strong indicator of the purity of the collected liquid.
-
Discard the initial and final fractions, as they are more likely to contain impurities.
-
Store the purified ethyl isobutyrate in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Caption: A standard fractional distillation apparatus.
Purity Assessment
The success of the purification can be validated through several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for assessing purity. A sample of the purified ethyl isobutyrate is injected into the GC-MS, and the resulting chromatogram should show a single major peak corresponding to ethyl isobutyrate. The absence of peaks for isobutyric acid, ethanol, and water confirms the effectiveness of the purification.[7][8][9]
-
Refractive Index: The refractive index of the purified liquid should be measured and compared to the literature value for pure ethyl isobutyrate (n²⁰/D ≈ 1.387).[1][10] A close match indicates high purity.
-
Boiling Point: A sharp and constant boiling point range during distillation (111-113 °C at atmospheric pressure) is a good indicator of purity.
Safety Precautions
-
Flammability: Ethyl isobutyrate is a flammable liquid. All heating should be conducted using a heating mantle in a well-ventilated fume hood, away from open flames and sparks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pressure Buildup: During the neutralizing wash, CO₂ is generated. It is crucial to vent the separatory funnel frequently to prevent pressure buildup.
-
Handling Reagents: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Conclusion
The protocol outlined in this application note provides a reliable and effective method for purifying commercial-grade ethyl isobutyrate to a standard suitable for sensitive chemical reactions. By systematically removing acidic impurities, water, and other volatile contaminants, researchers can ensure the integrity of their experiments and the quality of their results. The principles and techniques described herein are broadly applicable to the purification of other esters and organic liquids.
References
-
The Good Scents Company. (n.d.). ethyl isobutyrate, 97-62-1. Retrieved from [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]
-
Nagarajan, B., et al. (2023). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Retrieved from [Link]
-
Reddit. (2022, December 5). Washing ester product with acid and base. Retrieved from [Link]
-
The Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Cerritos College. (2012, November 14). Chemistry 210 Experiment 5: Liquids: Distillation, Boiling Points, and the Fermentation and Distillation of Ethanol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
Al-Malki, J., et al. (2023). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. PubMed Central. Retrieved from [Link]
-
Stamenković, O. S., et al. (2025, August 9). Design and optimization of purification procedure for biodiesel washing. ResearchGate. Retrieved from [Link]
-
Quora. (2019, February 23). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]
-
Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness.org. (2013, February 26). Best method for cleaning esters? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Vogel, A. I. (n.d.). A Text-Book of Practical Organic Chemistry. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Ethyl isobutyrate - The Ingredient Directory. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
- Google Books. (n.d.). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Scribd. (n.d.). Vogel's Practical Organic Chemistry 3rd Edition | PDF. Retrieved from [Link]
-
ChemistryDocs.Com. (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Integration of 2-Ethoxyethyl Isobutyrate in Advanced Fragrance Formulation Research
Abstract
The selection of a suitable solvent is a critical determinant in the development of fine fragrances and scented consumer products, profoundly influencing the olfactory profile, stability, and longevity of the final creation. This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 2-Ethoxyethyl isobutyrate as a novel solvent in fragrance formulation. We will explore its physicochemical properties, delineate its potential advantages over traditional carriers, and provide detailed, field-proven protocols for its evaluation and implementation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Pivotal Role of Solvents in Perfumery
A solvent in a fragrance formulation is not merely an inert carrier; it is an active component that governs the thermodynamic and kinetic behavior of the volatile aromatic compounds.[1] The ideal solvent must effectively solubilize a wide array of fragrance materials, from polar essential oils to nonpolar synthetic molecules, without inducing chemical alterations.[2] Furthermore, the solvent's volatility directly impacts the evaporation profile of the fragrance, shaping the classic "top," "middle," and "base" notes.
Historically, ethanol has been the solvent of choice in perfumery.[2] However, its high volatility can lead to a rapid, and sometimes overwhelming, initial burst of scent, followed by a swift decay. This has prompted ongoing research into alternative solvents that can offer a more linear and sustained fragrance release profile. 2-Ethoxyethyl isobutyrate, a lesser-known ester, presents itself as a compelling candidate for such applications. Its unique chemical structure suggests properties that could enhance fragrance stability and longevity.
Physicochemical Profile of 2-Ethoxyethyl Isobutyrate
A thorough understanding of the physical and chemical properties of a solvent is fundamental to predicting its behavior in a complex formulation. The key attributes of 2-Ethoxyethyl isobutyrate are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Ethoxyethyl Isobutyrate | TCI[3] |
| Synonyms | Cellosolve Isobutyrate; Isobutyric Acid 2-Ethoxyethyl Ester | TCI[3] |
| CAS Number | 54396-97-3 | TCI[3] |
| Molecular Formula | C₈H₁₆O₃ | PubChem[4] |
| Molecular Weight | 160.21 g/mol | PubChem[4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | TCI[3] |
| Boiling Point | 85 °C at 7 mmHg | TCI[3] |
| Flash Point | 57 °C | TCI[3] |
| Specific Gravity (20/20) | 0.93 | TCI[3] |
| Purity | >98.0% (GC) | TCI[3] |
These properties, particularly the relatively high boiling and flash points compared to ethanol, suggest a lower volatility, which is a desirable trait for a fragrance solvent intended to prolong scent release.
Core Principles of Application: Causality in Experimental Design
The protocols detailed in the subsequent sections are not arbitrary. They are designed to systematically investigate the performance of 2-Ethoxyethyl isobutyrate based on the following core principles:
-
Solvency and Compatibility: A solvent's primary function is to create a homogenous solution. The initial experiments will rigorously test the ability of 2-Ethoxyethyl isobutyrate to dissolve a diverse palette of fragrance raw materials, which is crucial for its viability as a universal carrier.
-
Volatility and Release Profile: The evaporation rate of the solvent is a key factor in fragrance tenacity.[5] By quantifying the evaporation rate, we can directly assess its potential as a fixative, a substance that reduces the volatility of other aromatic compounds.[5]
-
Stability and Integrity: Fragrance formulations are susceptible to degradation over time due to factors like oxidation, light exposure, and temperature fluctuations.[6] The stability protocols are designed to accelerate this aging process to predict the long-term performance and shelf-life of fragrances formulated with 2-Ethoxyethyl isobutyrate.
-
Sensory Perception: Ultimately, the success of a fragrance is determined by its olfactory perception. Sensory analysis provides the crucial link between the physicochemical properties of the formulation and the consumer experience.[7][8]
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive evaluation of 2-Ethoxyethyl isobutyrate in a research and development setting.
Protocol 1: Solubility and Compatibility Assessment
Objective: To determine the solubility of a representative range of fragrance raw materials in 2-Ethoxyethyl isobutyrate.
Materials:
-
2-Ethoxyethyl isobutyrate (>98% purity)
-
A selection of fragrance raw materials (e.g., Linalool, Citronellol, Vanillin, Galaxolide, Iso E Super)
-
Glass vials (4 mL) with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare stock solutions of each fragrance raw material in a standard solvent like ethanol at a known concentration (e.g., 10% w/w).
-
In a series of glass vials, add a known weight of 2-Ethoxyethyl isobutyrate.
-
Incrementally add the fragrance raw material to each vial to achieve a range of concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
After each addition, cap the vial and vortex for 30 seconds.
-
Visually inspect the solution against a dark background for any signs of cloudiness, precipitation, or phase separation.
-
Record the maximum concentration at which each raw material remains fully solubilized.
-
For a qualitative assessment, prepare a simple accord (e.g., a floral or citrus accord) by combining several raw materials in 2-Ethoxyethyl isobutyrate and observe its clarity and stability over 24 hours.
Causality: This protocol establishes the fundamental utility of 2-Ethoxyethyl isobutyrate as a solvent. Poor solubility in a wide range of materials would severely limit its application in complex fragrance formulations.
Protocol 2: Fragrance Stability Testing
Objective: To evaluate the physical and chemical stability of a fragrance formulation containing 2-Ethoxyethyl isobutyrate under accelerated aging conditions.[6]
Materials:
-
Test fragrance formulation (e.g., a standard floral accord at 15% in 2-Ethoxyethyl isobutyrate)
-
Control fragrance formulation (the same accord at 15% in ethanol)
-
Clear and amber glass bottles for packaging
-
Stability chambers or ovens set to 45°C
-
UV light chamber
-
pH meter
-
Colorimeter
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for advanced analysis)
Procedure:
-
Prepare sufficient quantities of both the test and control formulations.
-
Measure the initial pH and color of each formulation.
-
Dispense the formulations into both clear and amber glass bottles.
-
Place sets of samples under the following conditions:
-
Room temperature (25°C), protected from light (control condition)
-
Elevated temperature (45°C) in an oven
-
Under continuous UV light exposure at room temperature
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).[9]
-
At each time point, assess the following parameters:
-
Olfactory Profile: On a smelling strip, evaluate for any changes in scent, such as the appearance of off-notes, weakening of top notes, or discoloration of the fragrance profile.
-
Color: Measure the color change using a colorimeter or by visual comparison to the initial sample.[9]
-
pH: Measure the pH of the solution.[9]
-
Clarity: Visually inspect for any precipitation or cloudiness.
-
-
(Optional) For a more in-depth analysis, use GC-MS to identify and quantify any degradation products or changes in the concentration of key fragrance components.
Causality: This protocol simulates the effects of long-term storage and exposure to environmental stressors.[10] Comparing the stability of the 2-Ethoxyethyl isobutyrate formulation to the ethanol control will reveal its ability to protect fragile fragrance molecules from degradation.
Caption: Workflow for Accelerated Fragrance Stability Testing.
Protocol 3: Sensory Panel Evaluation for Fragrance Performance
Objective: To quantitatively and qualitatively assess the olfactory performance of a fragrance formulated with 2-Ethoxyethyl isobutyrate compared to a standard ethanol-based fragrance.
Materials:
-
Test and control fragrance formulations from Protocol 4.2.
-
Perfumer's alcohol for dilution (if necessary).
-
Standard fragrance smelling strips.
-
A panel of at least 10-15 trained sensory assessors.[11]
-
A controlled environment for sensory evaluation (odor-free, good ventilation).
-
Data collection forms or software.
Procedure:
-
Panelist Training: Ensure panelists are familiar with fragrance terminology and can consistently rate scent intensity and character.
-
Sample Preparation: Dip smelling strips into the test and control formulations to a depth of 1 cm for 2 seconds. Allow the solvent to flash off for 10 seconds before evaluation.
-
Evaluation Over Time (Longevity Assessment):
-
Present the coded samples to the panelists at different time points: T=0 (initial impression), T=30 minutes, T=2 hours, T=4 hours, and T=8 hours.
-
At each time point, ask panelists to rate the overall scent intensity on a labeled magnitude scale (LMS) from 0 (no scent) to 100 (strongest imaginable).
-
Ask panelists to provide descriptive comments on the fragrance character (e.g., "fresh," "floral," "woody," "any off-notes?").
-
-
Triangle Test (Difference Testing):
-
Present panelists with three coded samples, two of which are identical and one is different (e.g., two controls and one test).[11]
-
Ask panelists to identify the "odd" sample. This determines if a perceivable difference exists between the formulations.
-
-
Data Analysis:
-
For the longevity assessment, plot the average intensity ratings over time for both formulations to visualize the evaporation curves.
-
For the triangle test, use statistical tables to determine if the number of correct identifications is significant.
-
Causality: This protocol provides objective data on how the choice of solvent affects the way a fragrance is perceived. A flatter evaporation curve for the 2-Ethoxyethyl isobutyrate formulation would be strong evidence of its effectiveness as a fixative.
Caption: Workflow for Sensory Panel Evaluation of Fragrance Performance.
Discussion and Interpretation of Results
The data generated from these protocols will provide a multi-faceted view of 2-Ethoxyethyl isobutyrate's performance as a fragrance solvent.
-
Enhanced Longevity: It is hypothesized that due to its lower volatility, 2-Ethoxyethyl isobutyrate will exhibit a slower evaporation rate. This should translate to a flatter intensity curve in the sensory analysis, indicating a more sustained and linear release of the fragrance over time. This effect is highly desirable in fine fragrance applications, where a lasting scent experience is a key quality marker.
-
True-to-Scent Profile: A significant advantage of a less volatile solvent is the potential for a more faithful representation of the perfumer's original accord. Rapidly evaporating solvents can cause a "fracturing" of the scent profile, with top notes disappearing too quickly. 2-Ethoxyethyl isobutyrate may allow for a more cohesive and integrated scent experience from initial application to the final dry-down.
-
Potential for Controlled Release: The properties of 2-Ethoxyethyl isobutyrate make it an interesting candidate for use in controlled-release technologies, such as microencapsulation.[12][13][14] Its ability to hold onto fragrance molecules could be leveraged to create systems that release scent in response to specific triggers like friction or moisture.[13]
Safety and Regulatory Considerations
As with any chemical ingredient, proper handling and safety precautions are paramount.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling 2-Ethoxyethyl isobutyrate. Work should be conducted in a well-ventilated area.[15][16]
-
Flammability: 2-Ethoxyethyl isobutyrate is a flammable liquid and should be kept away from heat, sparks, and open flames.[3][4]
-
Toxicity: While specific toxicological data for 2-Ethoxyethyl isobutyrate is limited, related esters have been reviewed for their safety in fragrance applications.[17] A toxicologic and dermatologic review of the structurally similar 2-phenoxyethyl isobutyrate has been conducted, and it is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group of fragrance ingredients.[17] It is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
Conclusion
2-Ethoxyethyl isobutyrate presents a promising alternative to traditional solvents in fragrance formulation. Its physicochemical properties suggest the potential for significant improvements in fragrance longevity, stability, and olfactory linearity. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate its performance and unlock new creative possibilities in the art and science of perfumery. Further research into its application in various product bases (e.g., lotions, candles, detergents) is warranted and encouraged.
References
- Sigma-Aldrich. (2025, May 13). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl isobutyrate. PubChem.
- ScenTree. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6).
- TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
- Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
- Cosmetics & Toiletries. (2013, May 12). Controlled-release Mechanisms of Fragrances.
- Yufeng. (2024, October 15). How To Choose The Right Solvent When Creating A Fragrance.
- Dixit, S. (n.d.). Sensory evaluation of fragrances.
- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance Material Review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451-S456.
- TCI EUROPE N.V. (n.d.). 2-Ethoxyethyl Isobutyrate.
- IJIRT. (n.d.). Formulation and Evaluation of Perfume: A Comprehensive Review.
- Stock Fragrance. (n.d.). Microencapsulation For Fragrance.
- IJRASET. (n.d.). A Review: Formulation And Evaluation of Solid Perfume.
- Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
- Fisher Scientific. (2010, June 7). SAFETY DATA SHEET.
- Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin.
- MOC. (2023, August 8). Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Orchadia Solutions. (n.d.). Fragrance Stability.
- A&E Connock. (2024, December 10). Phenyl Ethyl Isobutyrate: Revolutionizing Fragrance Fixation in Modern Perfumery.
- UL Prospector. (n.d.). Cosmetic Chemist's Guide to Stability Testing.
Sources
- 1. How To Choose The Right Solvent When Creating A Fragrance [yufenggp.com]
- 2. ijirt.org [ijirt.org]
- 3. 2-Ethoxyethyl Isobutyrate | 54396-97-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 2-Ethoxyethyl isobutyrate | C8H16O3 | CID 108587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl Ethyl Isobutyrate: Revolutionizing Fragrance Fixation in Modern Perfumery - Tristar Intermediaties Blog [tristarintermediates.org]
- 6. iltusa.com [iltusa.com]
- 7. parfums-de-grasse.com [parfums-de-grasse.com]
- 8. (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin [academia.edu]
- 9. ulprospector.com [ulprospector.com]
- 10. orchadia.org [orchadia.org]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. stockfragrance.com [stockfragrance.com]
- 14. Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond [stppgroup.com]
- 15. fishersci.com [fishersci.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. Fragrance material review on 2-phenoxyethyl isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Ethoxyethyl Isobutyrate Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for 2-Ethoxyethyl isobutyrate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis protocols and troubleshoot common issues that can impact reaction yield and product purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Ethoxyethyl isobutyrate?
The most prevalent and industrially relevant method for synthesizing 2-Ethoxyethyl isobutyrate is the Fischer-Speier esterification . This is a classic acid-catalyzed reaction between isobutyric acid and 2-ethoxyethanol.[1][2] The reaction is an equilibrium process, and achieving high yields necessitates strategic manipulation of the reaction conditions to favor product formation.
The overall reaction is as follows:
(CH₃)₂CHCOOH + CH₃CH₂OCH₂CH₂OH ⇌ (CH₃)₂CHCOOCH₂CH₂OCH₂CH₃ + H₂O (Isobutyric Acid + 2-Ethoxyethanol ⇌ 2-Ethoxyethyl Isobutyrate + Water)
Q2: Can you explain the mechanism of the Fischer esterification and why the acid catalyst is necessary?
Certainly. The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (2-ethoxyethanol). The reaction proceeds through a tetrahedral intermediate.
Causality: Without the acid catalyst, the carbonyl carbon of the isobutyric acid is not electrophilic enough to be readily attacked by the relatively weak nucleophile, 2-ethoxyethanol. The catalyst, therefore, dramatically increases the reaction rate. The entire process is reversible, which is a critical point for troubleshooting and optimization.[3]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic mechanism for Fischer esterification.
Troubleshooting Guide: Improving Your Yield
Q3: My reaction yield is consistently low (<70%). The reaction seems to stop prematurely. What's happening?
This is the most common issue in Fischer esterification and it almost always relates to the reaction equilibrium.
Core Problem: As the reaction proceeds, it produces water. This water can participate in the reverse reaction (ester hydrolysis), hydrolyzing your product back into the starting materials.[2][3] The reaction stops when it reaches equilibrium, not when the reactants are fully consumed.
Solutions & Protocols:
-
Shift the Equilibrium by Removing Water: The most effective way to drive the reaction to completion is to remove water as it is formed. This is typically achieved through azeotropic distillation.
-
Expertise: By adding a water-immiscible solvent (an entrainer) like cyclohexane or toluene, you can exploit the formation of a low-boiling azeotrope with water.[1][4] This azeotrope distills out of the reaction mixture, is condensed, and collected in a Dean-Stark trap, effectively removing water and pulling the equilibrium towards the product side.
Protocol 1: Azeotropic Water Removal
-
Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charge the flask with isobutyric acid (1.0 eq), 2-ethoxyethanol (1.2-1.5 eq), your chosen acid catalyst, and cyclohexane (approx. 20-30% of the total volume).
-
Heat the mixture to a steady reflux.
-
Observe the collection of water in the graduated arm of the Dean-Stark trap.
-
Continue the reaction until no more water is collected, which indicates the reaction is complete.[1]
-
-
Use an Excess of One Reactant: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the products.
-
Expertise: 2-Ethoxyethanol is often less expensive and easier to remove during purification than isobutyric acid. Using a moderate excess (e.g., 1.5 to 2.0 equivalents) can significantly improve the conversion of the limiting reactant (isobutyric acid).[5] However, a very large excess may complicate purification.
-
Q4: I'm seeing a lot of unreacted starting material even after prolonged reaction times. How can I improve the reaction rate and conversion?
If you've addressed the equilibrium issue (Q3) and still face poor conversion, the problem likely lies with reaction kinetics or catalyst efficacy.
Solutions & Protocols:
-
Catalyst Selection and Loading: The choice and amount of acid catalyst are critical.
-
Expertise: Strong protic acids are standard. While concentrated sulfuric acid is effective, p-toluenesulfonic acid (p-TsOH) is often preferred as it is a solid, easier to handle, and tends to cause fewer charring-related side reactions.[1][4] For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 can be used, which also simplifies workup as it can be filtered off.[1]
Catalyst Typical Loading (% w/w of acid) Advantages Disadvantages Sulfuric Acid (H₂SO₄) 1-3% Inexpensive, highly active Can cause charring, difficult removal p-TsOH 2-5% Solid, less charring, effective More expensive than H₂SO₄ Amberlyst-15 10-15% Recyclable, easy removal Lower activity, may require higher temp. -
-
Reaction Temperature: The reaction is typically run at the reflux temperature of the solvent or reactant mixture.
-
Expertise: Higher temperatures increase the reaction rate. When using an entrainer like cyclohexane, the reflux temperature will be determined by the boiling point of the mixture. Ensure the temperature is high enough for a reasonable reaction rate but not so high that it causes decomposition of reactants or products.
-
-
Purity of Reagents: The purity of your starting materials is paramount.
-
Expertise: Water is the most detrimental impurity as it directly inhibits the forward reaction. Ensure your isobutyric acid and 2-ethoxyethanol are as anhydrous as possible. Commercial reagents should be checked and, if necessary, purified by distillation or drying over molecular sieves.[6]
-
Q5: My final product is not pure. What are the likely side products and how can I avoid them?
Side reactions can lower your yield and complicate purification. The most common side reactions in this synthesis are ether cleavage and dehydration.
Troubleshooting Logic:
Caption: A logical workflow for troubleshooting low yield.
Solutions & Protocols:
-
Minimizing Ether Cleavage: The ether linkage in 2-ethoxyethanol can be susceptible to cleavage under harsh acidic conditions, especially at high temperatures.
-
Action: Use a milder catalyst (p-TsOH instead of H₂SO₄) and avoid excessive temperatures or prolonged reaction times after completion.
-
-
Preventing Dehydration: 2-ethoxyethanol can undergo acid-catalyzed dehydration to form undesired byproducts.
-
Action: Maintain careful temperature control. Do not overheat the reaction mixture.
-
-
Post-Reaction Workup: A proper workup procedure is essential to remove the acid catalyst and unreacted starting materials.
Protocol 2: Standard Post-Reaction Workup
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water to remove the bulk of the alcohol and catalyst.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst and unreacted isobutyric acid.[4] Be cautious of CO₂ evolution.
-
Wash with saturated sodium chloride (brine) solution to break any emulsions and remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude ester by vacuum distillation to obtain the final, high-purity product.[7]
-
References
- Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. U.S.
- Zhang, Y. (2021). CN Patent No. 112358396A.
-
Hauser, C. R., & Hudson, Jr., B. E. (1941). Ethyl Benzoyldimethylacetate. Organic Syntheses, 21, 54. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl isobutyrate. PubChem. [Link]
-
TCI EUROPE N.V. (n.d.). 2-Ethoxyethyl Isobutyrate. [Link]
-
dos Santos, J. C., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules, 26(22), 6899. [Link]
-
Cortinovis, G. F., et al. (2025). Kinetics of Transesterification of 2-Ethoxyethyl Acetate and 2-Butoxyethanol Catalyzed by Niobium Oxide. ResearchGate. [Link]
- Ninomiya, S., & Fukuoka, S. (1984). U.S. Patent No. 4,452,999. U.S.
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Rahman, I. N. A., et al. (2017). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. Jurnal Teknologi, 79(5-3). [Link]
-
Strieder, M. M., et al. (2014). Transesterification of sunflower oil with ethanol using sodium ethoxide as catalyst. Effect of the reaction conditions. Fuel Processing Technology, 128, 293-299. [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl isobutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
Technical Support Center: Resolving Common Impurities in 2-Ethoxyethyl Isobutyrate
Welcome to the technical support guide for 2-Ethoxyethyl Isobutyrate. This resource is designed for researchers, scientists, and professionals in drug development to effectively identify, troubleshoot, and resolve common purity issues encountered during their work. This guide provides in-depth, experience-based insights and practical, validated protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity and handling of 2-Ethoxyethyl Isobutyrate.
Q1: What are the most common impurities in 2-Ethoxyethyl Isobutyrate samples?
A1: The most prevalent impurities typically originate from the synthesis process or subsequent degradation. These include:
-
Unreacted Starting Materials: Residual 2-Ethoxyethanol and Isobutyric acid (or its derivatives like isobutyryl chloride).
-
Synthesis Byproducts: Water, particularly from Fischer esterification, and side-products from competing reactions.
-
Degradation Products: The primary degradation pathway is hydrolysis, which reverts the ester to 2-Ethoxyethanol and Isobutyric acid. This is often catalyzed by trace amounts of acid or base, or prolonged exposure to moisture.[1]
-
Residual Solvents: Solvents like toluene, which may be used during synthesis or workup, can be carried over into the final product.[2]
Q2: How can I assess the purity of my 2-Ethoxyethyl Isobutyrate sample?
A2: Purity assessment is a critical first step. The choice of method depends on the expected impurities and available equipment.[3]
-
Gas Chromatography (GC): As the gold standard for volatile compounds, GC, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, is highly effective for separating and quantifying volatile impurities and residual solvents.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting less volatile impurities or degradation products.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
-
FT-IR Spectroscopy: This technique is useful for identifying the presence of key functional groups and can indicate impurities like residual carboxylic acids (broad O-H stretch) or alcohols.[7]
Q3: What are the ideal storage conditions to maintain the purity of 2-Ethoxyethyl Isobutyrate?
A3: To minimize degradation, 2-Ethoxyethyl isobutyrate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[8][9] It is best kept in a cool, dark place.[8]
Troubleshooting Guide: From Problem to Purity
This section provides a structured approach to identifying and resolving specific impurity-related issues.
Problem 1: My GC analysis shows an unexpected peak with a shorter retention time than my product.
-
Plausible Cause: This often indicates the presence of a more volatile impurity. Common culprits include residual solvents used in the synthesis (e.g., toluene) or low-boiling point starting materials.
-
Troubleshooting Steps:
-
Identify the Impurity: If using GC-MS, the mass spectrum of the unknown peak should allow for its identification.
-
Removal Strategy: For volatile impurities, fractional distillation is the most effective purification method.[10][11] The lower boiling point impurity will distill first, allowing for the collection of the purified 2-Ethoxyethyl isobutyrate in a later fraction.
-
Problem 2: I observe a broad peak in my FT-IR spectrum around 3300-2500 cm⁻¹.
-
Plausible Cause: A broad absorbance in this region is characteristic of the O-H stretch of a carboxylic acid, indicating the presence of residual isobutyric acid. This could be from an incomplete reaction or hydrolysis of the ester product.
-
Troubleshooting Steps:
-
Neutralization and Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic isobutyric acid, converting it to sodium isobutyrate, which is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Drying and Solvent Removal: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[12][13]
-
Problem 3: My NMR spectrum shows signals that correspond to 2-Ethoxyethanol.
-
Plausible Cause: The presence of 2-Ethoxyethanol indicates either an incomplete reaction or hydrolysis of the ester.
-
Troubleshooting Steps:
-
Aqueous Wash: Similar to removing isobutyric acid, an aqueous wash can help remove the more water-soluble 2-Ethoxyethanol.
-
Fractional Distillation: Since 2-Ethoxyethanol (Boiling Point: ~135°C) has a different boiling point than 2-Ethoxyethyl isobutyrate (Boiling Point: 85°C at 7 mmHg), fractional distillation is a highly effective method for separation.[8][14]
-
Impurity Profile and Resolution Summary
| Impurity | Likely Source | Recommended Analytical Technique | Primary Resolution Method |
| Isobutyric Acid | Incomplete reaction; Hydrolysis | FT-IR, ¹H NMR, GC-MS | Liquid-liquid extraction with NaHCO₃(aq) |
| 2-Ethoxyethanol | Incomplete reaction; Hydrolysis | ¹H NMR, GC-MS | Aqueous wash; Fractional Distillation |
| Residual Solvents (e.g., Toluene) | Synthesis/Workup | GC-MS | Fractional Distillation |
| Water | Synthesis byproduct; Contamination | Karl Fischer Titration | Drying with anhydrous salts (e.g., Na₂SO₄) |
Visual Workflow: Impurity Identification & Resolution
The following diagram outlines a systematic workflow for addressing impurities in your 2-Ethoxyethyl isobutyrate sample.
Caption: A workflow for identifying, resolving, and verifying the purity of 2-Ethoxyethyl isobutyrate.
Detailed Experimental Protocol: Purification by Fractional Distillation
This protocol is designed for the removal of volatile impurities such as residual starting materials or solvents.
Objective: To purify 2-Ethoxyethyl isobutyrate by separating it from components with different boiling points.
Materials:
-
Crude 2-Ethoxyethyl isobutyrate
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Place the crude 2-Ethoxyethyl isobutyrate and a few boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in chemical literature, ensuring all joints are secure. The fractionating column is placed vertically on the distillation flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a water source, with water entering the lower inlet and exiting the upper outlet.
-
-
Distillation Process:
-
Begin heating the flask gently. If using a stir bar, ensure it is stirring at a steady rate.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
The temperature should hold steady at the boiling point of the most volatile component. Collect this initial fraction in a receiving flask. This fraction will be enriched with the lower-boiling impurity.
-
Once the first component has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Change the receiving flask to collect this intermediate fraction.
-
-
Collecting the Pure Fraction:
-
When the temperature stabilizes at the boiling point of 2-Ethoxyethyl isobutyrate, place a clean, pre-weighed receiving flask to collect the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Post-Purification Analysis:
-
Analyze the collected pure fraction using GC-MS or NMR to confirm its purity.
-
References
- Google Patents. (n.d.). Process for the preparation of isobutyrate esters.
-
Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]
-
UNEP Publications. (2005). ISOBUTYL ISOBUTYRATE CAS N°: 97-85-8. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl isobutyrate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of ethyl isobutyrylacetate.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Chromatography Online. (2014). Validating CE Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
PubMed. (2012). Fragrance Material Review on 2-phenoxyethyl Isobutyrate. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
YouTube. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Ensure The Quality Of Ethyl Isobutyrate | Chemical Bull [chemicalbull.com]
- 6. cs.purdue.edu [cs.purdue.edu]
- 7. ijrar.org [ijrar.org]
- 8. 2-Ethoxyethyl Isobutyrate | 54396-97-3 | TCI AMERICA [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. vernier.com [vernier.com]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
Troubleshooting peak splitting in the NMR spectrum of 2-Ethoxyethyl isobutyrate
Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to peak splitting in the ¹H NMR spectrum of 2-Ethoxyethyl isobutyrate. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental work.
Frequently Asked Questions (FAQs)
1. What should the ideal ¹H NMR spectrum of 2-Ethoxyethyl isobutyrate look like?
To troubleshoot an aberrant spectrum, you must first have a clear, authoritative baseline of the expected spectrum. 2-Ethoxyethyl isobutyrate (IUPAC name: 2-ethoxyethyl 2-methylpropanoate) has a distinct NMR signature defined by five unique proton environments.
Molecular Structure and Proton Assignments:
Below is the structure of 2-Ethoxyethyl isobutyrate with each unique proton environment labeled.
Caption: Structure of 2-Ethoxyethyl isobutyrate with proton environments.
Expected ¹H NMR Data Summary (in CDCl₃ at 400 MHz)
| Label | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Coupled To |
| a | -CH₃ | 3H | ~1.20 | Triplet (t) | ~7.0 | b (-CH₂-) |
| b | -O-CH₂-CH₃ | 2H | ~3.52 | Quartet (q) | ~7.0 | a (-CH₃) |
| c | -O-CH₂-CH₂-O- | 2H | ~3.65 | Triplet (t) | ~4.8 | d (-CH₂-) |
| d | -O-CH₂-CH₂-O- | 2H | ~4.25 | Triplet (t) | ~4.8 | c (-CH₂-) |
| e | -CH(CH₃)₂ | 1H | ~2.58 | Septet (sept) | ~7.0 | f (-CH₃ x 2) |
| f | -CH(CH₃)₂ | 6H | ~1.17 | Doublet (d) | ~7.0 | e (-CH-) |
Causality Behind the Expected Spectrum: The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling.[1][2] The number of peaks in a multiplet is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[2][3]
-
Protons (a) are split by the two neighboring protons on carbon (b) , resulting in a triplet (2+1=3).
-
Protons (b) are split by the three neighboring protons on carbon (a) , resulting in a quartet (3+1=4).
-
Protons (e) are split by the six equivalent protons on the two methyl groups (f) , resulting in a septet (6+1=7).
2. Why are my peaks broad and poorly resolved instead of sharp, distinct multiplets?
This is one of the most common issues in NMR spectroscopy and typically points to problems with either sample preparation or instrument calibration, not necessarily the chemical structure itself.
Potential Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): The magnetic field must be perfectly uniform across the sample volume for sharp signals. Poor "shimming" leads to a heterogeneous magnetic field, causing nuclei of the same type to resonate at slightly different frequencies, which blurs or broadens the peaks.
-
Expert Insight: Overly concentrated samples can be difficult to shim correctly because they create susceptibility gradients within the sample volume.[4]
-
Troubleshooting Protocol:
-
Ensure your sample concentration is appropriate (5-25 mg for ¹H NMR in 0.6-0.7 mL of solvent is typical for small molecules).[4]
-
Re-run the automated shimming procedure on your spectrometer.
-
If auto-shimming fails, perform a manual shim, carefully adjusting the Z1, Z2, X, and Y gradients while observing the lock signal or a strong singlet peak (like TMS).
-
-
-
Presence of Paramagnetic Impurities: Paramagnetic species (e.g., dissolved O₂, metal ions like Fe³⁺, Cu²⁺) have unpaired electrons that can induce very rapid nuclear relaxation. This shortens the lifetime of the excited spin state, leading to significant line broadening according to the Heisenberg uncertainty principle.
-
Troubleshooting Protocol:
-
Degas the Sample: If dissolved oxygen is suspected, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the tube. For highly sensitive experiments, use the freeze-pump-thaw method.
-
Chelate Metal Ions: If metallic impurities are suspected from glassware or reagents, add a small amount of a chelating agent like EDTA to the sample.
-
-
-
High Sample Viscosity: Viscous solutions restrict the tumbling of molecules. In NMR, rapid molecular tumbling is necessary to average out anisotropic effects. Restricted motion leads to broader lines.
-
Troubleshooting Protocol:
-
Dilute the Sample: The simplest solution is to reduce the concentration.
-
Increase Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40 °C) can decrease viscosity and sharpen peaks.
-
-
3. My spectrum shows more peaks than the six expected signals. What are they?
The presence of extra peaks almost always indicates impurities in your sample. Identifying these impurities is a process of elimination based on the reaction chemistry and purification process.
Common Impurities & Their Signatures:
| Impurity | Source | Key ¹H NMR Signals (in CDCl₃) |
| Isobutyric Acid | Unreacted starting material | Broad singlet > 10 ppm (-COOH), septet ~2.6 ppm (-CH), doublet ~1.2 ppm (-CH₃)₂ |
| 2-Ethoxyethanol | Unreacted starting material | Broad singlet (variable, -OH), triplet ~3.7 ppm (-CH₂OH), quartet ~3.5 ppm (-OCH₂CH₃), triplet ~1.2 ppm (-CH₃) |
| Water (H₂O) | Wet solvent or sample | Broad singlet, typically ~1.5-1.6 ppm in CDCl₃ |
| Ethyl Acetate | Common purification solvent | Singlet ~2.05 ppm (-COCH₃), quartet ~4.12 ppm (-OCH₂-), triplet ~1.26 ppm (-CH₃) |
| Acetone | Glassware cleaning solvent | Singlet ~2.17 ppm |
Troubleshooting Protocol for Impurity Identification:
-
Review Synthesis: Check the starting materials and by-products of your synthesis of 2-ethoxyethyl isobutyrate.[5] Impurities often arise from the synthetic route.[6]
-
Check Solvents: Cross-reference unexpected peaks with the known chemical shifts of common laboratory solvents.[7]
-
D₂O Shake: To confirm if a peak is from an exchangeable proton like an alcohol (-OH) or carboxylic acid (-COOH), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The impurity peak should disappear or significantly diminish.[7]
-
Re-purify: If impurities are confirmed, re-purify your sample using an appropriate method like flash chromatography or distillation.
4. My splitting patterns are distorted and don't follow the n+1 rule perfectly. What is happening?
While the n+1 rule is a powerful first-order approximation, it can break down under certain conditions, leading to complex or "distorted" multiplets.
Potential Causes & Solutions:
-
Low Spectrometer Field Strength (Second-Order Effects): The n+1 rule is most accurate when the frequency difference between coupled signals (Δν, in Hz) is much larger than their coupling constant (J, in Hz). When Δν/J < 10, second-order effects become prominent. This can cause "roofing" (inner peaks of a multiplet become taller, outer peaks become shorter) and the emergence of extra, smaller peaks.
-
Expert Insight: This is common on lower-field instruments (e.g., 60 or 90 MHz). For 2-ethoxyethyl isobutyrate, the two methylene triplets (c and d ) are relatively close together and might show minor roofing even at 400 MHz.
-
Solution: The definitive solution is to run the sample on a higher-field spectrometer (e.g., 500 or 600 MHz). The higher field strength increases the separation (Δν) between peaks in Hz, making the spectrum more first-order.
-
-
Magnetic Inequivalence: Protons can be chemically equivalent (resonate at the same frequency) but magnetically inequivalent. This occurs when two protons have a different coupling relationship to a third, nearby proton. This can lead to complex multiplets that cannot be interpreted by the simple n+1 rule.
-
Expert Insight: In 2-ethoxyethyl isobutyrate, all proton environments are sufficiently simple and symmetrical that significant magnetic inequivalence is not expected. This is more common in rigid cyclic systems or molecules with chiral centers.
-
Troubleshooting Workflow
This workflow provides a logical path from identifying a problem in your spectrum to finding a viable solution.
Caption: A logical workflow for troubleshooting NMR peak splitting issues.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
Adhering to a meticulous sample preparation protocol is the single most effective way to prevent many common NMR problems.[8]
-
Glassware: Use a clean, dry NMR tube of high quality (e.g., Wilmad 535-PP or equivalent).[4] Clean the tube by rinsing thoroughly with acetone, followed by oven drying.[9][10]
-
Sample Weighing: Accurately weigh 10-15 mg of your purified 2-ethoxyethyl isobutyrate into a small, clean vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (tetramethylsilane) as an internal reference standard.[4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical.[8]
-
Filtering: If any solid particulates are visible, filter the solution. Take a Pasteur pipette and plug it with a small piece of cotton or glass wool. Pipette your sample through this filter directly into the NMR tube.[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Ensure the final sample height in the tube is between 4 and 5 cm.[9]
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate." PubChem, [Link].
-
Chemistry LibreTexts. "Spin-Spin Splitting in ¹H NMR Spectra." Chemistry LibreTexts, 2023, [Link].
-
Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation." Iowa State University, [Link].
-
Chemistry Steps. "Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy." Chemistry Steps, [Link].
-
Organomation. "NMR Sample Preparation: The Complete Guide." Organomation, [Link].
-
University of Rochester Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy." University of Rochester, [Link].
- Google Patents. "Process for the preparation of isobutyrate esters.
-
Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." Nanalysis, 2024, [Link].
-
Szymańska, E., & Kusz, J. "Basic and neutral route specific impurities in MDMA prepared by different synthesis methods." Forensic Science International, 2009, [Link].
-
MIT OpenCourseWare. "FT-NMR Sample Preparation Guide." MIT, [Link].
-
University of Calgary. "NMR Spectroscopy." University of Calgary, [Link].
-
Chemistry Student. "Peak Splitting (n+1 rule) High Resolution Proton NMR Spectroscopy." YouTube, 2023, [Link].
-
University of Manitoba. "How to make an NMR sample." University of Manitoba, [Link].
-
Chemistry with Caroline. "How to Interpret Splitting in the 1H NMR." YouTube, 2021, [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 6. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. organomation.com [organomation.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Reaction Conditions with 2-Ethoxyethyl Isobutyrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Ethoxyethyl isobutyrate. This document is designed for researchers, chemists, and process development scientists utilizing this versatile ether-ester solvent. Here, we address common questions and troubleshooting scenarios to help you optimize your reaction conditions, improve yields, and ensure process safety and efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Ethoxyethyl isobutyrate and what are its key properties?
2-Ethoxyethyl isobutyrate (CAS RN: 54396-97-3), also known as isobutyric acid 2-ethoxyethyl ester, is a colorless liquid with a chemical structure that combines both ether and ester functionalities.[1] This unique combination makes it an effective solvent for a range of organic compounds. Its properties make it suitable for various applications, including as a specialty solvent in chemical synthesis.[2]
Table 1: Physical and Chemical Properties of 2-Ethoxyethyl Isobutyrate
| Property | Value | Source |
| CAS Number | 54396-97-3 | [1][3] |
| Molecular Formula | C₈H₁₆O₃ | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity (GC) | >98.0% | [3] |
| Boiling Point | 85 °C @ 7 mmHg | [3] |
| Flash Point | 57 °C | [3] |
| Specific Gravity (20/20) | 0.93 | [3] |
Q2: What are the primary safety considerations when working with 2-Ethoxyethyl isobutyrate?
As a flammable liquid, proper handling and storage are critical.[1][3] Always work in a well-ventilated area, preferably a fume hood, and keep the solvent away from heat, sparks, and open flames.[4]
-
GHS Hazard Statements: H226: Flammable liquid and vapor.[1][3]
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Q3: For which types of chemical transformations is 2-Ethoxyethyl isobutyrate a suitable solvent?
Its ether and ester groups provide excellent solvation for a variety of polar and nonpolar organic compounds.[5] It is particularly useful in reactions where a moderately high boiling point is required to drive the reaction to completion or to increase the reaction rate. Examples include:
-
Nucleophilic Substitution Reactions: Where higher temperatures can overcome activation energy barriers.
-
Esterifications and Transesterifications: Although the solvent itself can potentially participate, under controlled conditions, it can be an effective medium.[2]
-
Organometallic Reactions: The ether linkage can coordinate with metal centers, similar to solvents like THF or 2-MeTHF, potentially influencing reactivity.[6]
Section 2: Troubleshooting Guide for Reaction Optimization
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction is sluggish or giving a low yield.
A slow reaction or poor conversion is a common challenge. Before re-designing the synthesis, consider optimizing the conditions in 2-ethoxyethyl isobutyrate.
Causality & Troubleshooting Workflow
The primary factors influencing reaction kinetics are temperature, concentration (solubility), and catalyst activity. This workflow helps diagnose the root cause.
Caption: General Experimental Workflow.
Protocol: Removal of 2-Ethoxyethyl Isobutyrate via Vacuum Distillation
This protocol assumes the desired product has a significantly higher boiling point than the solvent.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum. Use a Kugelrohr for small volumes or a short-path distillation head for larger volumes. Ensure all glass joints are properly sealed with vacuum grease.
-
Initial Concentration: If possible, remove any lower-boiling co-solvents or reagents first using a rotary evaporator at moderate temperature and pressure.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump equipped with a cold trap (e.g., dry ice/acetone or a cryocooler) to protect the pump from solvent vapors.
-
Heating: Place the distillation flask in a heating mantle set to a temperature approximately 20-30 °C above the solvent's boiling point at the expected pressure. For 2-ethoxyethyl isobutyrate, a bath temperature of ~100-110 °C is a good starting point for a vacuum of ~7 mmHg.
-
Distillation: Gradually apply vacuum. The solvent should begin to distill and collect in the receiving flask.
-
Completion: Distillation is complete when you no longer see condensate forming. The residue in the distillation flask is your crude product. Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of fumes or flask implosion.
References
- Vertex AI Search. (2024). Optimizing Your Processes: The Role of 2-Ethoxyethyl Ether in Chemical Synthesis.
- Chem-Impex. (n.d.). 2-Phenoxyethyl Isobutyrate.
- TCI EUROPE N.V. (n.d.). 2-Ethoxyethyl Isobutyrate 54396-97-3.
- CDH Fine Chemical. (n.d.). ETHYL-ISO-BUTYRATE CAS No 97-62-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate.
- The Good Scents Company. (n.d.). ethyl isobutyrate, 97-62-1.
- Google Patents. (2004). US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
- NIST. (n.d.). 2-Phenoxyethyl isobutyrate.
- Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.
- Scentree. (n.d.). 2-Phenoxyethyl isobutyrate (CAS 103-60-6): Odor profile, Properties, & IFRA compliance.
- PubChem. (n.d.). 2-Ethoxyethyl isobutyrate.
- TCI Chemicals. (n.d.). 2-Ethoxyethyl Isobutyrate | 54396-97-3.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Phenoxyethyl isobutyrate.
- Google Patents. (1962). US3057914A - Process for the preparation of isobutyrate esters.
- PubChem. (n.d.). 2-Hydroxyethyl isobutyrate.
- Guidechem. (n.d.). ISOBUTYRIC ACID 2-ETHOXYETHYL ESTER 54396-97-3 wiki.
- ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- ResearchGate. (2020). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- Google Patents. (2021). CN112358396A - Preparation process of ethyl isobutyrylacetate.
- MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- NIH National Library of Medicine. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- ResearchGate. (2008). Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions.
Sources
- 1. 2-Ethoxyethyl isobutyrate | C8H16O3 | CID 108587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 3. 2-Ethoxyethyl Isobutyrate | 54396-97-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
Effective methods for removing water from 2-Ethoxyethyl isobutyrate
Welcome to the technical support guide for handling and drying 2-Ethoxyethyl isobutyrate. This document is designed for researchers, chemists, and drug development professionals who require this solvent in a dry or anhydrous state for their experimental work. Water contamination can critically affect reaction outcomes, particularly in moisture-sensitive applications such as organometallic reactions or polymerizations. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure your 2-Ethoxyethyl isobutyrate meets the required specifications for your research.
Frequently Asked Questions (FAQs)
Q1: I've just received a new bottle of 2-Ethoxyethyl isobutyrate. Is it ready for use in a moisture-sensitive reaction?
A1: Not without verification and probable drying. While manufacturers provide a certificate of analysis with a specified water content, this level can change once the bottle is opened and exposed to the atmosphere. 2-Ethoxyethyl isobutyrate, like many organic esters, is hygroscopic to some degree. For reactions that are highly sensitive to water, you should always dry the solvent immediately before use.
The first step is always a preliminary assessment. If your solvent has been stored for a long time or handled improperly, you may see visible cloudiness or even a separate aqueous phase. In such cases of gross water contamination, a preliminary separation using a separatory funnel is necessary before proceeding with a drying agent[1]. A wash with a saturated sodium chloride solution (brine) can help remove the bulk of dissolved water before adding a solid desiccant[1].
Q2: What is the best all-around drying agent for routine drying of 2-Ethoxyethyl isobutyrate?
A2: For general-purpose drying where trace amounts of water are acceptable, anhydrous sodium sulfate (Na₂SO₄) is the recommended choice.
Causality & Rationale:
-
Chemical Inertness: Sodium sulfate is a neutral salt, which is critical when drying esters. Esters like 2-Ethoxyethyl isobutyrate are susceptible to hydrolysis under acidic or basic conditions. Sodium sulfate's neutrality ensures it will not catalyze the degradation of your product[2].
-
High Capacity: It can bind a large amount of water per unit weight (forming Na₂SO₄·10H₂O), making it effective for removing significant water contamination[2].
-
Ease of Use: It is a granular solid that is easy to handle and can be removed by simple decantation or gravity filtration[1][2]. An indicator of its action is that it clumps together in the presence of water; you add it until some free-flowing powder remains[2][3].
However, it's important to note that sodium sulfate is a low-intensity, slow-acting drying agent. It will leave a residual water content that may be too high for ultra-sensitive applications.
Q3: I need an anhydrous grade of 2-Ethoxyethyl isobutyrate for a Grignard reaction. Which drying method should I use?
A3: For preparing anhydrous solvents suitable for highly moisture-sensitive reactions, activated molecular sieves are the gold standard.
Causality & Rationale:
-
High Efficiency: Molecular sieves are crystalline aluminosilicates with a precise pore structure. For drying solvents, 3Å (Angstrom) sieves are ideal. Their pores are large enough to trap small water molecules but too small to adsorb the larger ester molecules, ensuring selective water removal without loss of your solvent[4][5].
-
Inertness: They are chemically inert and will not react with the ester[4].
-
Low Residual Water: Properly activated and used molecular sieves can reduce the water content of a solvent to the low parts-per-million (ppm) range, far exceeding the capability of sodium sulfate[6].
The key to their effectiveness is proper activation . Commercial sieves are shipped with adsorbed water and must be heated under vacuum to become effective desiccants. A prolonged contact time (24-72 hours) is often necessary for optimal drying[6].
Q4: Are there any drying agents I should absolutely AVOID with 2-Ethoxyethyl isobutyrate?
A4: Yes. The chemical nature of esters makes them incompatible with several common drying agents. Using the wrong agent can lead to solvent degradation, contamination, or dangerous reactions.
-
Calcium Chloride (CaCl₂): AVOID. Calcium chloride can form stable addition complexes (adducts) with esters, effectively sequestering your product along with the water[4].
-
Calcium Hydride (CaH₂): AVOID. This is a strong base and reducing agent that will react with the ester functional group, leading to decomposition[4]. It is only suitable for drying non-reactive solvents like alkanes or ethers.
-
Strongly Basic (e.g., KOH, NaOH) or Acidic Desiccants: AVOID. These will catalyze the hydrolysis of the ester back to its constituent alcohol (2-ethoxyethanol) and isobutyric acid.
Troubleshooting and Protocols
Comparative Analysis of Recommended Drying Agents
This table summarizes the key characteristics of the most suitable drying agents for 2-Ethoxyethyl isobutyrate.
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O Content) | Compatibility with Esters | Best For |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Low (100-250 ppm) | Excellent (Neutral)[2] | Pre-drying, routine applications |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Medium (25-100 ppm) | Good (Slightly Acidic) | Rapid drying, general use |
| Activated 3Å Molecular Sieves | High | Medium-Slow[6] | High (<10 ppm)[6] | Excellent (Inert)[4][5] | Anhydrous applications |
Experimental Workflows & Protocols
Workflow 1: Routine Drying using Anhydrous Sodium Sulfate
This workflow is suitable for general laboratory use where trace moisture is not a critical concern.
Caption: Workflow for routine drying of 2-Ethoxyethyl isobutyrate.
Detailed Protocol:
-
Place the wet 2-Ethoxyethyl isobutyrate in a suitable Erlenmeyer flask.
-
Add small portions of anhydrous sodium sulfate powder while gently swirling the flask[2][3].
-
Initially, the sodium sulfate will clump together as it absorbs water. Continue adding the drying agent until newly added powder no longer clumps and swirls freely in the solvent[2]. This indicates that the bulk of the water has been absorbed.
-
Stopper the flask and let it stand for at least 15-30 minutes to allow for complete drying.
-
Carefully decant (pour off) the dried liquid into a clean, dry storage vessel, leaving the clumped sodium sulfate behind. Alternatively, for complete recovery, filter the solution through a fluted filter paper into the storage vessel.
Workflow 2: Preparation of Anhydrous 2-Ethoxyethyl Isobutyrate
This workflow is mandatory for moisture-sensitive applications. It involves a pre-drying step followed by treatment with activated molecular sieves.
Sources
How to address inconsistent results in experiments involving 2-Ethoxyethyl isobutyrate.
Welcome to the technical support center for 2-Ethoxyethyl Isobutyrate. This resource is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot experiments involving this compound. Inconsistent results can be a significant impediment to research progress. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve reliable and reproducible experimental outcomes.
Introduction to 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate (C8H16O3) is an ester recognized for its utility in various applications, including as a fragrance ingredient and a solvent.[1][2] Its chemical structure, possessing both an ether and an ester functional group, presents specific considerations for handling, storage, and experimental use. Understanding its properties is paramount to mitigating experimental variability.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 85 °C at 7 mmHg | |
| Flash Point | 57 °C | |
| Purity (typical) | >98.0% (GC) | |
| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place under inert gas. Air sensitive. |
Troubleshooting Guide: Addressing Inconsistent Results
Inconsistent experimental outcomes when using 2-Ethoxyethyl Isobutyrate can often be traced back to a few key factors related to its chemical nature. This guide will walk you through a systematic approach to identifying and resolving these issues.
Decision-Making Workflow for Troubleshooting
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistencies in your experiments.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Reagent Purity and Stability
Q1: My reaction yield is lower than expected. Could the purity of 2-Ethoxyethyl Isobutyrate be the issue?
A1: Absolutely. The purity of your starting material is a critical factor. Commercially available 2-Ethoxyethyl Isobutyrate typically has a purity of >98.0%, as determined by Gas Chromatography (GC). However, impurities from synthesis or degradation can significantly impact reaction outcomes.
-
Causality: Impurities can act as catalysts or inhibitors, or participate in side reactions, thus lowering the yield of your desired product. For instance, residual acidic or basic catalysts from the manufacturing process can promote unintended reactions.[3]
-
Self-Validating Protocol:
-
Obtain a Certificate of Analysis (CoA): Always request a CoA from your supplier for each new lot.
-
Verify Purity In-House: It is best practice to independently verify the purity of the reagent before use.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method for assessing the purity of volatile compounds like 2-Ethoxyethyl Isobutyrate. It can separate the main component from volatile impurities and provide mass spectral data for their identification.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ester and detect impurities. The presence of unexpected peaks may indicate contaminants.[6][7]
-
-
Q2: I've noticed a change in the color or odor of my 2-Ethoxyethyl Isobutyrate upon storage. What could be happening?
A2: Changes in physical appearance are often indicators of chemical degradation. 2-Ethoxyethyl isobutyrate is susceptible to hydrolysis and oxidation, especially if not stored under optimal conditions.
-
Hydrolysis: As an ester, it can react with water to hydrolyze back to 2-ethoxyethanol and isobutyric acid. This reaction is often slow but can be accelerated by the presence of acids or bases.[8][9] The formation of isobutyric acid can lead to a change in odor.
-
Oxidation: The ether linkage in the molecule can be susceptible to oxidation, potentially forming peroxides over time, especially when exposed to air and light.
Degradation Pathway: Hydrolysis
The primary degradation pathway of concern is hydrolysis, which breaks the ester bond.
Caption: Hydrolysis of 2-Ethoxyethyl Isobutyrate.
-
Self-Validating Protocol for Storage and Handling:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to minimize contact with air and moisture.
-
Temperature Control: While stable at room temperature, storage at a lower temperature (<15°C) is recommended to slow down potential degradation reactions.
-
Avoid Contamination: Use clean, dry glassware and syringes when handling the reagent to prevent the introduction of water or other reactive substances.
-
Experimental Conditions
Q3: My results vary between experiments conducted on different days. What experimental parameters should I scrutinize?
A3: Reproducibility issues often stem from subtle variations in experimental conditions. Key factors to control include:
-
Temperature: Chemical reaction rates are highly sensitive to temperature fluctuations. A small change in temperature can lead to significant differences in reaction kinetics and product distribution.[10]
-
pH/Acidity: The stability of the ester is pH-dependent. Acidic or basic conditions can catalyze hydrolysis.[11] Ensure that the pH of your reaction mixture is controlled and consistent.
-
Water Content: The presence of water can lead to hydrolysis, as previously discussed. Use anhydrous solvents and dry your glassware thoroughly, especially for moisture-sensitive reactions.[8]
Step-by-Step Protocol for Ensuring Consistent Experimental Conditions:
-
Calibrate Thermometers and Temperature Probes: Regularly verify the accuracy of your temperature-measuring devices.
-
Use a Controlled Temperature Bath: For temperature-sensitive reactions, use a thermostat-controlled oil or water bath to maintain a stable temperature.
-
Buffer Your System: If your reaction is sensitive to pH, use an appropriate buffer system to maintain a constant pH.
-
Use Anhydrous Solvents: For reactions requiring anhydrous conditions, use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Oven-dry all glassware before use and allow it to cool in a desiccator.
Analytical and Purity Assessment
Q4: How can I confirm the identity and purity of my reaction products?
A4: A combination of analytical techniques is often necessary for unambiguous characterization.
-
GC-MS: Ideal for separating and identifying volatile components in your reaction mixture. By comparing the retention times and mass spectra to a known standard of 2-Ethoxyethyl Isobutyrate, you can confirm its presence and purity.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts and coupling patterns can confirm the structure of your product and help identify any byproducts or impurities.[6][12]
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) linkages.
Recommended Purity Analysis Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of your 2-Ethoxyethyl Isobutyrate sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Method Development: Develop a temperature program that provides good separation of the analyte from potential impurities and the solvent.
-
Data Analysis: Integrate the peak areas to determine the relative purity of your sample. Identify any impurity peaks by analyzing their mass spectra and comparing them to spectral libraries.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. [Link]
-
The Good Scents Company. Information on Ethyl Isobutyrate. [Link]
-
Organic Syntheses. Isobutyric acid, α-benzoyl-, ethyl ester. [Link]
-
Al-Mughaid, H., et al. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ACS Omega. [Link]
-
ResearchGate. Investigation of odors in the fragrance industry. [Link]
-
Spectral Database for Organic Compounds, SDBS. ISOBUTYRIC ACID 2-ETHOXYETHYL ESTER. [Link]
-
Bhatt, N., & Singh, S. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of pharmaceutical sciences. [Link]
-
VanLeeuwen, D. (2020). Esterification Reactions. YouTube. [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. [Link]
-
Kirschning, A., et al. (2011). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry. [Link]
-
Z-C. Wang, et al. (2018). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: 2. Deamidation of Peptides and Proteins. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. [Link]
-
ResearchGate. GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. [Link]
-
Kawai, F. (1995). Bacterial degradation of glycol ethers. Applied microbiology and biotechnology. [Link]
- Google Patents.
-
Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics. [Link]
-
Pearson+. Identify the NMR spectrum for ethyl isobutyrate from the options.... [Link]
-
Health Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
-
Durham E-Theses. New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. [Link]
-
Dow. Glycol Ethers Technical Data Sheet. [Link]
-
Chemistry LibreTexts. Reactions of Esters. [Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
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- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Advanced Purification of Crude 2-Ethoxyethyl Isobutyrate
Welcome to the comprehensive technical support guide for the advanced purification of crude 2-Ethoxyethyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this specialty ester with high purity. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide actionable troubleshooting guides and in-depth FAQs.
Understanding the Challenge: Common Impurities in Crude 2-Ethoxyethyl Isobutyrate
The primary synthesis route to 2-Ethoxyethyl isobutyrate is the Fischer-Speier esterification of isobutyric acid with 2-ethoxyethanol, typically under acidic catalysis. The crude product is seldom pure and contains a variety of process-related impurities that can interfere with downstream applications. A thorough understanding of these impurities is the cornerstone of designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Isobutyric acid and 2-ethoxyethanol are the most common impurities.
-
Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Water: A byproduct of the esterification reaction.
-
Side-Reaction Products:
-
Diethylene glycol derivatives: Formed if the 2-ethoxyethanol starting material contains traces of diethylene glycol.
-
Self-condensation products of isobutyric acid: Such as isobutyric anhydride, though less common under typical esterification conditions.
-
Thermal degradation products: Prolonged heating during synthesis or purification can lead to decomposition of the starting materials or the product.[1][2]
-
A successful purification strategy must be robust enough to remove this spectrum of impurities to achieve the desired product specifications.
Purification Workflow Overview
The purification of crude 2-Ethoxyethyl isobutyrate is typically a multi-step process. The choice and sequence of these steps depend on the initial purity of the crude material and the final purity requirements.
Caption: A typical workflow for the purification of crude 2-Ethoxyethyl isobutyrate.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a critical initial step to remove the bulk of acidic and water-soluble impurities from the crude ester.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Potential Cause(s) | Troubleshooting Action(s) | Scientific Rationale |
| Poor/Incomplete Neutralization | Insufficient amount of basic solution; Inadequate mixing. | Add more sodium bicarbonate solution until effervescence ceases. Ensure vigorous but careful mixing by inverting the separatory funnel multiple times. | The reaction between the acid and bicarbonate is a stoichiometry-dependent process. Complete mixing ensures full contact between the two phases for efficient neutralization.[3] |
| Emulsion Formation | Vigorous shaking; Presence of surfactants or high molecular weight impurities. | 1. Let the mixture stand for a longer period. 2. Gently swirl instead of shaking. 3. Add a saturated solution of sodium chloride (brine) to "salt out" the organic layer.[4] | Brine increases the ionic strength of the aqueous phase, which decreases the solubility of the organic ester and helps to break the emulsion by forcing the separation of the two phases.[5][6] |
| Poor Phase Separation | Densities of the organic and aqueous layers are too similar. | Add a small amount of a different, immiscible organic solvent with a lower density (e.g., diethyl ether) to the organic phase to decrease its overall density. | The efficiency of phase separation is directly related to the density difference between the two immiscible liquids.[7][8] |
FAQs: Liquid-Liquid Extraction
Q1: Why use sodium bicarbonate solution for the initial wash?
A1: A dilute solution of sodium bicarbonate (NaHCO₃) is a weak base that effectively neutralizes the strong acid catalyst (e.g., H₂SO₄) and any unreacted isobutyric acid.[1][9] This converts them into their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the organic ester layer. The use of a weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH) to minimize the risk of saponification (hydrolysis) of the desired ester product.
Q2: What is the purpose of a brine wash?
A2: A brine wash (saturated aqueous NaCl solution) serves two primary purposes. Firstly, it helps to break up emulsions that may have formed during the neutralization step.[4] Secondly, it reduces the solubility of the organic ester in the aqueous layer, thereby increasing the yield of the recovered ester.[5] This is due to the "salting out" effect.[6]
Q3: Which drying agent is best for 2-Ethoxyethyl isobutyrate?
A3: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used drying agents for esters.[3] MgSO₄ is generally faster and has a higher capacity for water than Na₂SO₄. However, it is slightly acidic and may not be suitable if the ester is sensitive to acid-catalyzed decomposition. Anhydrous calcium chloride (CaCl₂) can also be used, but it may form adducts with some esters and alcohols.[10]
Fractional Vacuum Distillation: The Workhorse of Purification
Fractional vacuum distillation is the most effective method for purifying 2-Ethoxyethyl isobutyrate on a larger scale, separating components based on their differences in boiling points.[1][3] Distillation under reduced pressure is crucial to prevent thermal decomposition of the ester at its atmospheric boiling point.
Boiling Point Data for Key Components
| Compound | Boiling Point (°C at atm. pressure) | Notes |
| 2-Ethoxyethyl isobutyrate | ~180-182 | The target product. |
| Isobutyric acid | 153-154[11] | Unreacted starting material. |
| 2-Ethoxyethanol | 135[12][13] | Unreacted starting material. |
| Water | 100 | Byproduct of esterification. |
Note: Boiling points are approximate and can vary with pressure.
Troubleshooting Guide: Fractional Vacuum Distillation
| Issue | Potential Cause(s) | Troubleshooting Action(s) | Scientific Rationale |
| Bumping/Uncontrolled Boiling | No boiling chips or stir bar; Superheating of the liquid. | Add new boiling chips or a magnetic stir bar before heating. Ensure smooth and consistent heating. | Boiling chips and stirring provide nucleation sites for bubbles to form, preventing the liquid from superheating and then boiling violently. |
| Poor Separation of Fractions | Inefficient fractionating column; Distillation rate is too fast; Unstable vacuum. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium. Ensure all connections are airtight and the vacuum source is stable. | A slower distillation rate and a column with a larger surface area allow for more theoretical plates, leading to a better separation of components with close boiling points.[14] |
| Product Decomposition (Darkening/Charring) | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the ester. Ensure the heating mantle is not set too high. | Lowering the pressure reduces the temperature required for boiling, thus minimizing the risk of thermal degradation of the ester. |
| No Product Distilling Over | Vacuum is too high (boiling point is below the temperature of the condenser); Blockage in the distillation head or condenser. | Gradually and carefully reduce the vacuum. Check for any blockages in the apparatus. | The temperature of the condenser must be low enough to condense the vapor. If the boiling point is too low, the product will pass through as a vapor. |
FAQs: Fractional Vacuum Distillation
Q1: Why is vacuum distillation necessary for 2-Ethoxyethyl isobutyrate?
A1: 2-Ethoxyethyl isobutyrate has a relatively high boiling point at atmospheric pressure. Heating it to this temperature for an extended period can lead to thermal decomposition, reducing the yield and purity of the final product. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification.
Q2: How do I choose the right fractionating column?
A2: The choice of fractionating column depends on the difference in boiling points of the components to be separated. For components with a large boiling point difference (>25 °C), a simple distillation setup may suffice. For closer boiling points, a Vigreux column provides a good balance of efficiency and throughput. For very difficult separations, a packed column (e.g., with Raschig rings or metal sponges) offers the highest efficiency (more theoretical plates).[14]
Preparative Chromatography: For the Highest Purity
When fractional distillation is insufficient to remove closely boiling impurities or for achieving ultra-high purity (>99.5%), preparative chromatography is the method of choice.
Troubleshooting Guide: Preparative Chromatography
| Issue | Potential Cause(s) | Troubleshooting Action(s) | Scientific Rationale |
| Poor Separation/Peak Tailing | Inappropriate mobile phase composition; Column overloading. | Optimize the mobile phase composition through analytical scale experiments first. Reduce the amount of sample loaded onto the column. | A well-chosen mobile phase ensures differential partitioning of the components with the stationary phase. Overloading the column leads to a broadening of the peaks and poor resolution. |
| Low Recovery of Product | Product is strongly adsorbed to the stationary phase; Product is unstable on the column. | Use a more polar mobile phase to elute the product. Consider using a different stationary phase (e.g., alumina instead of silica gel if the compound is acid-sensitive). | The principle of chromatography relies on the reversible interaction of the analyte with the stationary phase. Irreversible adsorption leads to product loss. |
| Column Cracking/Channeling | Improperly packed column; Running the column dry. | Ensure the column is packed uniformly and is never allowed to run dry. | A well-packed column provides a uniform flow path for the mobile phase. Cracks and channels lead to a non-uniform flow and poor separation. |
FAQs: Preparative Chromatography
Q1: What type of chromatography is best for purifying 2-Ethoxyethyl isobutyrate?
A1: For preparative scale purification, normal-phase column chromatography using silica gel as the stationary phase is a common and effective choice for esters. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q2: Can I use reverse-phase chromatography?
A2: Reverse-phase preparative HPLC is also a powerful technique, especially for achieving very high purity on a smaller scale. A C18 column with a mobile phase of methanol/water or acetonitrile/water is typically used. However, this method can be more expensive and may require more specialized equipment than normal-phase column chromatography.
Purity Assessment: Validating Your Success
Accurate assessment of purity is essential to confirm the success of the purification process. A combination of analytical techniques is often employed for a comprehensive evaluation.
Caption: Key analytical techniques for assessing the purity of 2-Ethoxyethyl isobutyrate.
FAQs: Purity Assessment
Q1: How can GC-MS be used to identify impurities?
A1: GC-MS separates the components of a mixture based on their boiling points and then fragments each component into a unique mass spectrum.[15][16] By comparing the fragmentation patterns of unknown peaks to a library of known spectra, the identity of impurities can be determined with a high degree of confidence.
Q2: What should I look for in the ¹H NMR spectrum to confirm the purity of 2-Ethoxyethyl isobutyrate?
A2: A pure sample of 2-Ethoxyethyl isobutyrate will show characteristic peaks with the correct integration ratios for each type of proton in the molecule.[2][17][18][19][20][21] The absence of peaks corresponding to isobutyric acid (a broad singlet for the carboxylic acid proton above 10 ppm) and 2-ethoxyethanol indicates successful removal of these starting materials. The sharpness of the peaks and a flat baseline are also indicators of high purity.
Q3: Can FTIR confirm the purity of my product?
A3: FTIR is an excellent technique for confirming the presence of the ester functional group, which will show a strong, sharp absorption band around 1735-1750 cm⁻¹. While it can indicate the absence of certain impurities (e.g., the broad O-H stretch of isobutyric acid and 2-ethoxyethanol around 3300-2500 cm⁻¹), it is not as effective as GC-MS or NMR for quantifying low levels of impurities.
References
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link][9]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link][3]
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LibreTexts Chemistry. (2024). 8.6: Common Extraction Washes. Retrieved from [Link][5]
-
Google Patents. (n.d.). US4304925A - Process for purifying esters. Retrieved from [22]
-
ResearchGate. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. Retrieved from [Link][1]
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link][23]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). ISOBUTYRIC ACID 2-ETHOXYETHYL ESTER(54396-97-3) 1H NMR spectrum. Retrieved from [Link][17]
-
Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link][12]
-
MDPI. (2023). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. Retrieved from [Link][7]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link][24]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link][15]
-
ResearchGate. (2023). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. Retrieved from [Link][8]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-ethoxy-. NIST WebBook. Retrieved from [Link][13]
-
California State University, Bakersfield (CSUB). (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link][14]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link][16]
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StatPearls - NCBI Bookshelf. (2024). Glycol Ether Toxicology. Retrieved from [Link][25]
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Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link][26]
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Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link][29]
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-
ACS Publications. (n.d.). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Retrieved from [Link][21]
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Strategies for minimizing side reactions when using 2-Ethoxyethyl isobutyrate
Welcome to the technical support center for 2-Ethoxyethyl isobutyrate. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-Ethoxyethyl isobutyrate in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to anticipate, troubleshoot, and minimize side reactions, ensuring the integrity and success of your work.
This document is structured as a dynamic troubleshooting guide and FAQ, allowing you to quickly find answers to specific challenges you may encounter. We will delve into the common side reactions, their mechanisms, and most importantly, the practical strategies to control them.
Section 1: Understanding the Reactivity of 2-Ethoxyethyl Isobutyrate
2-Ethoxyethyl isobutyrate (CAS 54396-97-3), also known as Cellosolve Isobutyrate or Isobutyric Acid 2-Ethoxyethyl Ester, is a versatile compound used as a solvent and a fragrance ingredient.[1][2] Its structure, containing both an ester and an ether linkage, dictates its reactivity and potential for unwanted side reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Boiling Point | 85 °C / 7 mmHg | |
| Flash Point | 57 °C | |
| Key Features | Flammable liquid, Air sensitive | [3] |
Understanding the primary pathways of degradation is the first step toward prevention. The most common side reactions encountered are hydrolysis, transesterification, and thermal decomposition.
Section 2: Troubleshooting Guide for Side Reactions
This section is formatted in a question-and-answer style to directly address common issues.
Hydrolysis: The Unwanted Reaction with Water
Hydrolysis is the cleavage of the ester bond by water, leading to the formation of isobutyric acid and 2-ethoxyethanol.[4] This reaction can be catalyzed by both acids and bases and is often the primary cause of sample degradation.
Q1: My pH-sensitive reaction is failing when I use 2-Ethoxyethyl isobutyrate as a solvent. What could be the cause?
A1: The most likely cause is the acidic contamination of your solvent due to hydrolysis. The ester bond in 2-Ethoxyethyl isobutyrate is susceptible to cleavage by residual moisture, producing isobutyric acid and 2-ethoxyethanol. The resulting isobutyric acid can alter the pH of your reaction medium, leading to failed reactions, especially those sensitive to acidic conditions.
-
Causality: The presence of water, even in trace amounts, can initiate hydrolysis. This process is autocatalytic, as the isobutyric acid produced can further catalyze the reaction.[5]
Q2: How can I detect hydrolysis in my 2-Ethoxyethyl isobutyrate sample?
A2: You can detect hydrolysis through several methods:
-
pH Measurement: A simple pH test of an aqueous extract of the solvent will show an acidic pH if significant hydrolysis has occurred.
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) characteristic of a carboxylic acid, and a sharpening of the C=O stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. You can identify the presence of isobutyric acid and 2-ethoxyethanol as separate peaks in the chromatogram.[6][7]
Q3: What is the definitive protocol for preventing hydrolysis?
A3: Preventing hydrolysis requires stringent exclusion of water.
Protocol: Anhydrous Handling of 2-Ethoxyethyl Isobutyrate
-
Procurement: Purchase high-purity, anhydrous grade 2-Ethoxyethyl isobutyrate from a reputable supplier.
-
Storage: Store the solvent in its original container, tightly sealed, under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark place (<15°C).[3]
-
Dispensing: Use a syringe or cannula technique to transfer the solvent from the storage bottle to your reaction vessel. Never leave the bottle open to the atmosphere.
-
Drying: If you suspect water contamination, the solvent can be dried over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves (4Å), followed by distillation under reduced pressure.
-
Reaction Setup: Ensure all glassware is oven-dried or flame-dried immediately before use. Assemble the apparatus under a positive pressure of an inert gas.
Caption: Workflow for preventing hydrolysis.
Transesterification: Unwanted Alcohol Exchange
Transesterification is a reaction where the ethoxyethyl group of the ester is exchanged with another alcohol present in the reaction mixture.[8] This is particularly problematic if your reaction involves other alcohols.
Q1: I am running a reaction with a valuable, complex alcohol in 2-Ethoxyethyl isobutyrate and observing the formation of a new, unexpected ester. What is happening?
A1: You are likely observing transesterification. If your reaction contains another alcohol (R'-OH), it can react with 2-Ethoxyethyl isobutyrate to form a new isobutyrate ester (isobutyryl-OR') and release 2-ethoxyethanol. This reaction can be catalyzed by both acids and bases.
Caption: The transesterification side reaction.
Q2: How can I minimize transesterification side reactions?
A2: Minimizing transesterification involves careful control of catalysts and, if possible, reaction conditions.
-
Avoid Strong Acid/Base Catalysts: If your primary reaction does not require strong acid or base catalysis, avoid them. Even trace amounts can promote transesterification.[1]
-
Use a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU in certain contexts) that is less likely to participate in the ester exchange.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Higher temperatures accelerate transesterification.
-
Alternative Solvents: If transesterification is unavoidable and problematic, consider using a non-ester, aprotic solvent such as THF, 2-MeTHF, or toluene.
Thermal Decomposition
Esters can undergo decomposition at elevated temperatures. While 2-Ethoxyethyl isobutyrate is relatively stable, prolonged exposure to high heat can lead to degradation.
Q1: What are the risks of heating 2-Ethoxyethyl isobutyrate for extended periods?
A1: Prolonged heating can lead to thermal decomposition. While specific decomposition pathways for 2-Ethoxyethyl isobutyrate are not extensively documented in readily available literature, related compounds like 2-ethoxyethanol can decompose to form various products.[9][10] For the ester, potential decomposition could lead to the elimination of ethylene to form ethyl isobutyrate and other degradation products, or more complex radical-mediated processes.
Q2: What are the best practices for heated reactions in 2-Ethoxyethyl isobutyrate?
A2:
-
Temperature Limit: Whenever possible, keep reaction temperatures below the solvent's boiling point under the given pressure. The boiling point at atmospheric pressure is significantly higher than the listed 85 °C at 7 mmHg.
-
Inert Atmosphere: Always conduct heated reactions under an inert atmosphere (N₂ or Ar). This prevents oxidation, which can occur at elevated temperatures and generate radical species that initiate decomposition.
-
Monitor for Color Change: A yellowing or darkening of the reaction mixture upon heating can be an indicator of decomposition.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
Section 3: Frequently Asked Questions (FAQs)
Q: Is 2-Ethoxyethyl isobutyrate suitable for use in drug formulations?
A: While it is used as a solvent, its application directly in final drug formulations for human use is less common than more well-characterized pharmaceutical excipients. However, its properties might be suitable for certain topical or specialized delivery systems.[11] Its use would require thorough toxicological evaluation.[12][13] For oral bioavailability enhancement of poorly soluble drugs, other systems like co-amorphous solid dispersions are often explored.[14]
Q: How should I dispose of waste 2-Ethoxyethyl isobutyrate?
A: 2-Ethoxyethyl isobutyrate is a flammable liquid.[3] It should be disposed of in a designated, approved waste container for flammable organic solvents, following all local, state, and federal regulations. Do not pour it down the drain.
Q: Can I use a rotary evaporator to remove 2-Ethoxyethyl isobutyrate from my reaction mixture?
A: Yes, due to its relatively high boiling point, a rotary evaporator is an effective tool for its removal. Applying a vacuum will lower the boiling point, allowing for efficient removal at a moderate bath temperature, which in turn minimizes the risk of thermal decomposition of your product.
This guide provides a foundational understanding of the potential side reactions when working with 2-Ethoxyethyl isobutyrate and offers practical, scientifically-grounded strategies to mitigate them. By implementing these best practices, you can enhance the reliability and reproducibility of your experimental results.
References
- Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. U.S.
-
McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50, S451-S456. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved from [Link]
- Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.
-
Al-Muallem, H. A., Al-Saadi, A. A., & El-Nahas, A. M. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. Molecules, 26(9), 2719. [Link]
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Cortinovis, G. F., et al. (2025). Kinetics of Transesterification of 2-Ethoxyethyl Acetate and 2-Butoxyethanol Catalyzed by Niobium Oxide. ResearchGate. [Link]
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Michalek, J., et al. (2020). 2-Hydroxyethyl Methacrylate Hydrogels for Local Drug Delivery: Study of Topotecan and Vincristine Sorption/Desorption Kinetics and Polymer-Drug Interaction by ATR-FTIR Spectroscopy. ResearchGate. [Link]
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Al-Muallem, H. A., Al-Saadi, A. A., & El-Nahas, A. M. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ResearchGate. [Link]
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Sharma, P., & Singh, I. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32439-32441. [Link]
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JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]
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Al-Kasmi, B., et al. (2023). Application of Sucrose Acetate Isobutyrate in Development of Co-Amorphous Formulations of Tacrolimus for Bioavailability Enhancement. MDPI. [Link]
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Lumen Learning. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
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Biodiesel Education. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. [Link]
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Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. Retrieved from [Link]
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Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS registry number 103-60-6. Food and Chemical Toxicology, 197, 115242. [Link]
-
Van Hook, J. P., & Tobolsky, A. V. (1958). The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile. Journal of the American Chemical Society, 80(4), 779-782. [Link]
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Chemistry LibreTexts. (2023, January 23). Acid Catalyzed Hydrolysis of Esters. [Link]
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J Michelle Leslie. (2020, October 4). Basic transesterification. YouTube. [Link]
-
U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
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Technical Support Center: Troubleshooting Solvent Effects on UV Absorption Spectra
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their UV absorption spectra due to solvent effects. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying principles governing solute-solvent interactions and their spectroscopic consequences. Every protocol and explanation herein is grounded in established scientific principles to ensure you can confidently validate and interpret your results.
Frequently Asked Questions (FAQs)
Q1: My peak wavelength (λmax) shifted when I changed solvents. What is happening?
This phenomenon, known as solvatochromism , is a direct consequence of differential solvation of the ground and excited states of your analyte.[1][2][3] Solvents do not just dissolve a sample; they interact with it, and this interaction energy can change when the molecule absorbs a photon and enters an excited state.
-
Causality : The polarity of the solvent is the primary driver.[3] Polar solvents will more strongly stabilize polar molecules, especially if the excited state is more polar than the ground state. This stabilization lowers the energy of the state. The λmax you observe is a direct measure of the energy gap between the ground and excited states. Any change in the stabilization of either state will alter this energy gap and, consequently, shift the λmax.[1]
There are two types of shifts you might observe:
-
Bathochromic Shift (Red Shift) : The λmax shifts to a longer wavelength. This occurs when the energy gap between the ground and excited states decreases.[4]
-
Hypsochromic Shift (Blue Shift) : The λmax shifts to a shorter wavelength. This happens when the energy gap increases.[4][5][6]
The direction of the shift depends on the nature of the electronic transition (e.g., π → π* or n → π*) and the solvent's properties.[7]
Q2: How does solvent polarity affect different electronic transitions?
The type of electronic transition within your molecule is critical to predicting how a solvent will affect its spectrum. The two most common transitions are π → π* and n → π*.
-
π → π Transitions*: These transitions often involve an excited state that is more polar than the ground state.
-
Effect : Increasing solvent polarity will stabilize the more polar excited state more than the ground state.[7] This reduces the energy gap for the transition.
-
Result : You will typically observe a bathochromic (red) shift in polar solvents.[8][9] For example, the π → π* transition in benzene shifts to a slightly longer wavelength when the solvent is changed from hexane to methanol.[8]
-
-
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen or oxygen atom) to an anti-bonding π orbital. The ground state is typically more stabilized by hydrogen bonding with polar, protic solvents than the excited state.
-
Effect : Polar protic solvents (like water or ethanol) can form hydrogen bonds with the lone pair of electrons in the ground state, lowering its energy.[8][10] This stabilization of the ground state is greater than any stabilization of the excited state, thus increasing the energy gap of the transition.[10]
-
Result : You will observe a hypsochromic (blue) shift as solvent polarity increases, especially with protic solvents.[7][8] A classic example is the n → π* transition of pyridine, which shifts to a shorter wavelength when moving from a non-polar solvent like hexane to a polar protic solvent like methanol.[8]
-
Below is a diagram illustrating how solvent polarity differentially affects these transitions.
Caption: Systematic workflow for troubleshooting solvent-related UV spectral issues.
Data Summary and Protocols
Table 1: Common Solvents in UV-Vis Spectroscopy
This table provides a quick reference for selecting an appropriate solvent based on its polarity and UV cutoff.
| Solvent | Relative Polarity [11] | UV Cutoff (nm) [12][13] | Key Characteristics |
| Water | 1.000 | < 190 | High polarity, protic (H-bonding) |
| Methanol | 0.762 | 210 | High polarity, protic (H-bonding) |
| Ethanol | 0.654 | 210 | High polarity, protic (H-bonding) |
| Acetonitrile | 0.460 | 190 | Medium-high polarity, aprotic |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 265 | High polarity, aprotic |
| Dichloromethane | 0.309 | 235 | Medium polarity, aprotic |
| Tetrahydrofuran (THF) | 0.207 | 212 | Low-medium polarity, aprotic |
| Cyclohexane | 0.006 | 210 | Non-polar, aprotic |
| n-Hexane | 0.009 | 210 | Non-polar, aprotic |
Experimental Protocol: Solvent Selection and Sample Preparation
This protocol ensures that your measurements are accurate and reproducible, minimizing solvent-induced artifacts.
Objective : To select an appropriate solvent and prepare a sample for UV-Vis analysis, ensuring that spectral shifts are due to the analyte's properties, not experimental error.
Methodology :
-
Solvent Pre-Screening :
-
Solubility Check : Ensure your analyte is fully soluble in the chosen solvent at the desired concentration. Insoluble particles will cause light scattering, leading to a high, sloping baseline.
-
Purity Verification : Use only high-purity, spectrophotometric-grade solvents. Impurities can have their own UV absorbance, creating interfering peaks.
-
Cutoff Wavelength Check : Consult a reference table (like Table 1) to confirm the solvent's UV cutoff is well below your region of interest. [14]
-
-
Instrument Warm-up and Baseline Correction :
-
Allow the spectrophotometer's lamps (Deuterium and Tungsten) to warm up for at least 20-30 minutes for a stable output. [15][16] * Fill a matched pair of quartz cuvettes with your chosen solvent. Glass or plastic cuvettes are unsuitable for measurements below ~300 nm. [14] * Place one cuvette in the reference beam path and the other in the sample beam path.
-
Run a baseline correction (autozero) across your entire wavelength range. This subtracts any absorbance from the solvent and the cuvette itself. [17][18]
-
-
Sample Preparation and Measurement :
-
Prepare a stock solution of your analyte in the chosen solvent.
-
Dilute the stock solution to a concentration that yields an absorbance in the optimal range of 0.2–1.0 AU. [19]Highly concentrated samples can lead to non-linear detector response. [17][19] * Rinse the sample cuvette with a small amount of the final diluted sample before filling it. [17] * Place the sample cuvette in the instrument and acquire the spectrum.
-
-
Data Validation (Self-Validating System) :
-
If unexpected shifts are observed, prepare a sample in a solvent of vastly different polarity (e.g., hexane vs. methanol).
-
Compare the spectra. A systematic shift that correlates with polarity (e.g., red shift for π → π* in methanol) confirms a solvatochromic effect. Random or inconsistent results point towards issues with sample preparation or instrument stability.
-
References
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]
-
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. [Link]
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Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
-
CleanEnergyWIKI. (2009). Changes in Absorption Spectra. [Link]
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The Journal of Organic Chemistry. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]
-
Molecules. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... [Link]
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Bethune College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. (2025). 3.3: Electronic Transitions. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
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eGPAT. (2019). Spectral shifts - Bathochromic and hypsochromic shifts. [Link]
-
Wikipedia. (n.d.). Solvatochromism. [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]
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Journal of the American Chemical Society. (n.d.). The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values. [Link]
-
ResearchGate. (2017). What kind of molecules exhibit hyperchromic shift in UV-Vis spectroscopy?. [Link]
-
Azo Materials. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. [Link]
-
Nagwa. (2019). Causes of Hypsochromic Shifts in UV Absorption Spectrum. [Link]
-
BSU Sites. (2023). Chasing Rainbows: The Colorful World of Solvatochromism. [Link]
-
Chemistry For Everyone. (2025). How To Prepare Solution For UV Spectroscopy?. YouTube. [Link]
-
Columbia University. (n.d.). Generalized Interface Polarity Scale Based on Second Harmonic Spectroscopy. [Link]
-
Difference Wiki. (2024). Bathochromic Shift vs. Hypsochromic Shift: What's the Difference?. [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. [Link]
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Chemistry with Dr. Gulzar Muhammad. (2023). UV-9 || Bathochromic, hypsochromic, hyperchromic & hypochromic shifts || UV-Visible spectroscopy. YouTube. [Link]
-
NIH National Library of Medicine. (2017). The n→π Interaction*. [Link]
-
NIH National Library of Medicine. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
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Journal of Engineering Sciences. (n.d.). A GENERAL EXPLANATION OF SOLVATION AND SOLVATOCHROMISM. [Link]
-
Accounts of Chemical Research. (n.d.). Solvatochromism and solvent polarity scales. [Link]
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Wikipedia. (n.d.). Hypsochromic shift. [Link]
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MDPI. (n.d.). The Role of H-Bonds in the Excited-State Properties of Multichromophoric Systems: Static and Dynamic Aspects. [Link]
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ResearchGate. (2013). What is the UV cut-off?. [Link]
-
Wikibooks. (n.d.). Structural Biochemistry/The Hypochromic Effect. [Link]
-
Wiley Online Library. (2014). Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents. [Link]
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. [Link]
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Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]
-
The Journal of Physical Chemistry B. (n.d.). What is Solvatochromism?. ACS Publications. [Link]
-
Starna Scientific. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. [Link]
-
ResearchGate. (2014). (PDF) Solvents effect on n→π and π→π* transition of 9-fluorenone*. [Link]
-
IOSR Journal. (n.d.). Solvent Effect On Electronic Transitions, Ph Effect, Theoretical Uv Spectrum, Homo Lumo Analysis Of 2,4-Dihydroxy-5. [Link]
-
Waters Help Center. (2025). Wavelength cutoffs for common solvents. [Link]
-
UCLA Chemistry. (n.d.). Solvents. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Solvent Selection: 2-Ethoxyethyl Isobutyrate vs. Ethyl Isobutyrate
For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can profoundly impact reaction kinetics, yield, purity, and overall process safety. This guide provides an in-depth, objective comparison of two ester solvents: 2-Ethoxyethyl Isobutyrate and Ethyl Isobutyrate. Moving beyond a simple catalog of properties, we will explore the causal relationships between their physicochemical characteristics and their practical performance in a laboratory setting.
Introduction to the Contenders
At a glance, both molecules are isobutyrate esters, but a key structural difference dictates their behavior. Ethyl isobutyrate is a simple, straightforward ester, while 2-Ethoxyethyl isobutyrate incorporates an ether linkage, classifying it as a glycol ether ester. This seemingly minor distinction has significant consequences for their physical properties and solvation capabilities.
-
Ethyl Isobutyrate: A colorless, volatile liquid with a characteristic fruity odor.[1][2][3] It is found naturally in some fruits and beverages and is widely used as a flavoring agent and an organic solvent.[2][4]
-
2-Ethoxyethyl Isobutyrate: A colorless liquid that also possesses an ester group but includes an ether functional group.[5][6] This dual functionality suggests more complex solvent-solute interactions are possible.
Comparative Physicochemical Properties
The selection of a solvent often begins with a thorough evaluation of its physical properties. These parameters determine the viable temperature range for a reaction, the ease of post-reaction workup, and the solvent's interaction with reactants and products.
| Property | Ethyl Isobutyrate | 2-Ethoxyethyl Isobutyrate | Rationale for Importance |
| Molecular Formula | C₆H₁₂O₂[1] | C₈H₁₆O₃[6][7] | Defines the elemental composition and is the basis for molecular weight. |
| Molecular Weight | 116.16 g/mol [1][8] | 160.21 g/mol [6][7] | Influences volatility, boiling point, and density. |
| Boiling Point | 112-113 °C (at 760 mmHg)[1][2][3] | 85 °C (at 7 mmHg) | A critical parameter for defining the operational temperature range of a reaction and for removal by distillation. The higher MW of 2-ethoxyethyl isobutyrate suggests a significantly higher boiling point at atmospheric pressure. |
| Melting Point | -88 °C[1][2][3] | Data not readily available | Determines the lower limit of the solvent's liquid range, important for sub-ambient reactions. |
| Density | 0.865 g/mL (at 25 °C)[1][2][3] | 0.93 g/mL (at 20 °C) | Important for phase separations; both are less dense than water. |
| Flash Point | 14-20 °C[1][8] | 57 °C | A key safety metric indicating the lowest temperature at which vapors can ignite. The higher flash point of 2-ethoxyethyl isobutyrate signifies a considerably lower fire hazard. |
| Water Solubility | Slightly soluble / Not miscible[1][2][8] | Data not readily available | Affects workup procedures, particularly aqueous extractions. The ether linkage in 2-ethoxyethyl isobutyrate may impart slightly greater water solubility. |
| LogP (Octanol/Water) | 1.8[1][3] | 1.4 (Computed)[7] | Indicates polarity. A lower LogP value for 2-ethoxyethyl isobutyrate suggests it is slightly more polar than ethyl isobutyrate, potentially altering its solvation properties. |
| Vapor Pressure | 40 mmHg (at 33.8 °C)[1][2][3] | Data not readily available | Relates to volatility and potential worker exposure through inhalation. Ethyl isobutyrate's higher vapor pressure indicates greater volatility. |
Performance and Application Rationale
Direct, peer-reviewed studies comparing these two specific esters as reaction solvents are not abundant. However, we can extrapolate their likely performance based on their fundamental properties, providing a logical framework for solvent selection.
Causality Behind Solvent Choice:
-
Thermal Management and Safety: The most striking difference lies in their boiling and flash points. Ethyl isobutyrate, with its low flash point of ~14-20 °C, is classified as a highly flammable liquid (GHS Category 2).[9][10] This necessitates stringent safety controls, such as inert atmospheres and explosion-proof equipment, especially on a larger scale.[10] In contrast, 2-Ethoxyethyl isobutyrate has a much higher flash point of 57 °C, placing it in a less hazardous GHS Category 3 (Flammable liquid and vapor).[6][7] This makes it an inherently safer choice for reactions requiring heating. Its higher boiling point allows for a broader operational temperature range, enabling reactions that require more thermal energy to proceed at a reasonable rate.
-
Solvation Characteristics: The presence of the ether oxygen atom in 2-Ethoxyethyl isobutyrate introduces a site for hydrogen bonding (as an acceptor) and Lewis acid coordination. This can be advantageous for dissolving more polar organic molecules or certain inorganic salts that might be poorly soluble in a simple ester like ethyl isobutyrate. The slightly lower LogP value supports this inference of increased polarity.[7] For reactions involving polar starting materials or intermediates, 2-ethoxyethyl isobutyrate could offer enhanced solvation, potentially leading to faster reaction rates.
-
Process and Workup Considerations: The high volatility of ethyl isobutyrate makes it relatively easy to remove from a reaction mixture under reduced pressure at moderate temperatures.[1][3] This is a significant advantage during product isolation. The lower volatility of 2-ethoxyethyl isobutyrate means that higher temperatures or higher vacuum would be required for its removal, which could be detrimental to thermally sensitive products.
Logical Framework for Solvent Selection
The following diagram illustrates a decision-making workflow for choosing between these two solvents.
Caption: Decision workflow for solvent selection.
Safety, Handling, and Environmental Profile
A responsible scientist must consider the safety and environmental impact of their materials.
-
Ethyl Isobutyrate:
-
Hazards: Highly flammable liquid and vapor.[9][10] Causes skin and serious eye irritation.[9][11] May cause respiratory irritation and can be harmful if inhaled or ingested.[9]
-
Handling: Must be handled in a well-ventilated area, away from ignition sources.[10] Grounding and bonding of containers and equipment are necessary to prevent static discharge.[10][11] Personal protective equipment (PPE) including gloves, goggles, and a lab coat is mandatory.[11]
-
-
2-Ethoxyethyl Isobutyrate:
-
Hazards: Flammable liquid and vapor (less so than ethyl isobutyrate).[6][7] While specific toxicology data is limited in the provided search results, glycol ethers as a class can have potential reproductive and developmental toxicity concerns. Therefore, exposure should be minimized.
-
Handling: Prudent laboratory practices, including use in a well-ventilated fume hood and appropriate PPE, are essential.[6] Keep away from heat and ignition sources.[5]
-
Experimental Protocol: Comparative Analysis of a Nucleophilic Substitution (SN2) Reaction
To provide a self-validating system for comparison, a researcher can execute a standardized reaction in both solvents under identical conditions. The following protocol outlines a representative Williamson ether synthesis.
Objective: To compare the performance of Ethyl Isobutyrate and 2-Ethoxyethyl Isobutyrate as reaction solvents for the synthesis of phenethyl ethyl ether.
Reaction: Sodium phenoxide + 1-Bromoethane → Phenethyl ethyl ether + Sodium bromide
Materials:
-
Phenol (99%)
-
Sodium hydroxide (98%)
-
1-Bromoethane (98%)
-
Ethyl Isobutyrate (Anhydrous, ≥99%)
-
2-Ethoxyethyl Isobutyrate (Anhydrous, ≥98%)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., Dodecane) for GC analysis
Experimental Workflow Diagram:
Caption: Standardized experimental workflow for solvent comparison.
Step-by-Step Methodology:
-
Reaction Setup (Perform in two separate flasks, one for each solvent): a. To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (e.g., 5.0 g, 53.1 mmol). b. Add the reaction solvent (50 mL of either Ethyl Isobutyrate or 2-Ethoxyethyl Isobutyrate). c. Carefully add powdered sodium hydroxide (2.12 g, 53.1 mmol) and stir the suspension. d. Heat the mixture to 80 °C using a temperature-controlled heating mantle. e. Once the temperature is stable, slowly add 1-bromoethane (4.1 mL, 55.8 mmol) via a syringe over 10 minutes.
-
Reaction Monitoring: a. Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it with dilute HCl, extracting with diethyl ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). b. Continue heating at 80 °C until the starting material (phenol) is consumed or its concentration plateaus. Record the total reaction time.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 50 mL of deionized water. c. Extract the aqueous layer with diethyl ether (3 x 30 mL). d. Combine the organic extracts and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by saturated brine solution (1 x 30 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.
-
Analysis: a. To the crude product (still in the reaction solvent), add a known amount of an internal standard (e.g., dodecane). b. Analyze the sample by GC-FID to determine the yield of phenethyl ethyl ether. c. Compare the reaction time and final yield obtained in each of the two solvents.
Conclusion and Recommendations
Neither solvent is universally superior; the optimal choice is application-dependent.
-
Choose Ethyl Isobutyrate when:
-
The reaction can be performed at moderate temperatures (below 110 °C).
-
High volatility for easy post-reaction removal is a priority.
-
The reactants are non-polar and readily soluble.
-
Stringent fire safety precautions are in place.
-
-
Choose 2-Ethoxyethyl Isobutyrate when:
-
Higher reaction temperatures are required.
-
Enhanced safety (higher flash point) is a primary concern.
-
Improved solvation of polar reactants or intermediates is needed due to its ether functionality.
-
The thermal stability of the product allows for removal of a less volatile solvent.
-
By understanding the fundamental physicochemical properties and applying the logical frameworks and experimental protocols described in this guide, researchers can make an informed, data-driven decision, optimizing their chemical processes for efficiency, safety, and success.
References
-
ChemBK. ETHYL ISOBUTYRATE. [Link]
-
ScenTree. Phenoxyethyl isobutyrate (CAS N° 103-60-6). [Link]
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Atlanta Chemical. Ethyl Isobutyrate - Material Safety Data Sheet (MSDS). [Link]
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Fisher Scientific. SAFETY DATA SHEET - Ethyl isobutyrate. [Link]
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The Good Scents Company. ethyl isobutyrate, 97-62-1. [Link]
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CAS Common Chemistry. Ethyl isobutyrate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. [Link]
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Perfumer's Apprentice. Phenoxy ethyl isobutyrate FPD-2015A-1296 - SAFETY DATA SHEET. [Link]
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MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
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A Comparative Guide to the Solvency Power of 2-Ethoxyethyl Isobutyrate and Other Glycol Ethers
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product performance, and formulation stability. Among the diverse classes of solvents, glycol ethers are widely utilized for their excellent solvency, chemical stability, and compatibility with a broad range of materials. This guide provides an in-depth comparison of the solvency power of 2-Ethoxyethyl Isobutyrate against other commonly used glycol ethers, namely Propylene Glycol Methyl Ether Acetate (PMA) and Diethylene Glycol Monoethyl Ether Acetate (DE Acetate).
Our analysis integrates theoretical frameworks, such as Hansen Solubility Parameters (HSP), with practical experimental data to offer a comprehensive understanding of their performance. We will delve into the underlying principles of solvency, provide detailed experimental protocols for evaluation, and present a comparative analysis to guide your solvent selection process.
Understanding Solvency Power: A Multifaceted Approach
Solvency power is not a single, universally applicable metric but rather a complex interplay of intermolecular forces. A solvent's ability to dissolve a solute is governed by the principle of "like dissolves like," which can be quantified through various theoretical and empirical methods.
Hansen Solubility Parameters (HSP): A Predictive Framework
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of materials.[1] They deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each material can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely they are to be soluble in each other.[2] The distance (Ra) between a solute and a solvent in Hansen space is a key indicator of compatibility. A smaller Ra value suggests a higher affinity and greater likelihood of dissolution.
Kauri-Butanol (Kb) Value: An Empirical Measure
The Kauri-butanol (Kb) value is a standardized, empirical measure of a solvent's power, determined by titrating a solution of kauri resin in butanol with the solvent until a defined turbidity is reached (ASTM D1133). A higher Kb value generally indicates a stronger solvency power. However, it's important to note that this test was primarily designed for hydrocarbon solvents and may have limitations when applied to highly polar solvents like many glycol ethers.
Comparative Analysis of Glycol Ethers
To provide a robust comparison, we will examine the theoretical solvency based on Hansen Solubility Parameters and other key physical properties that influence their performance as solvents.
Hansen Solubility Parameters (HSP)
The HSP values for 2-Ethoxyethyl Isobutyrate have been calculated using the group contribution method, a reliable estimation technique in the absence of experimental data.[3][4] These are compared with the experimentally determined values for PMA and DE Acetate.
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Total (δt) |
| 2-Ethoxyethyl Isobutyrate (Calculated) | 15.9 | 4.5 | 7.0 | 17.8 |
| Propylene Glycol Methyl Ether Acetate (PMA) | 15.6 | 5.6 | 9.8 | 19.3 |
| Diethylene Glycol Monoethyl Ether Acetate (DE Acetate) | 16.2 | 5.1 | 9.2 | 19.2 |
Note: All values are in MPa0.5.
From the HSP data, we can infer the following:
-
Dispersion Forces (δD): All three solvents have similar dispersion parameters, indicating comparable interactions with non-polar moieties.
-
Polarity (δP): PMA exhibits a slightly higher polar component compared to 2-Ethoxyethyl Isobutyrate and DE Acetate.
-
Hydrogen Bonding (δH): PMA has the highest hydrogen bonding capability, followed by DE Acetate and then 2-Ethoxyethyl Isobutyrate.
These differences in HSP components suggest that each solvent will excel in dissolving solutes with particular chemical characteristics. For instance, PMA's higher polarity and hydrogen bonding capacity may make it a better solvent for more polar resins and certain active pharmaceutical ingredients (APIs). Conversely, the more balanced profile of 2-Ethoxyethyl Isobutyrate might offer advantages in systems where a moderate polarity is desired to avoid issues like shocking or precipitation when mixed with less polar components.
Solvency Power in Practice: A Theoretical Match with Common Polymers
To illustrate the practical implications of these HSP differences, let's examine the theoretical solubility of two common polymers, Polymethyl Methacrylate (PMMA) and a representative Polyurethane, in these glycol ethers. The HSP distance (Ra) is calculated to predict compatibility.
| Solute | Solvent | δD | δP | δH | Ra (Distance) | Predicted Compatibility |
| PMMA | 18.6 | 10.5 | 7.5 | |||
| 2-Ethoxyethyl Isobutyrate | 15.9 | 4.5 | 7.0 | 6.7 | Good | |
| PMA | 15.6 | 5.6 | 9.8 | 6.1 | Very Good | |
| DE Acetate | 16.2 | 5.1 | 9.2 | 6.4 | Good | |
| Polyurethane | 17.5 | 8.0 | 9.0 | |||
| 2-Ethoxyethyl Isobutyrate | 15.9 | 4.5 | 7.0 | 4.5 | Very Good | |
| PMA | 15.6 | 5.6 | 9.8 | 3.2 | Excellent | |
| DE Acetate | 16.2 | 5.1 | 9.2 | 3.2 | Excellent |
Note: HSP values for polymers can vary depending on their specific grade and molecular weight.
The calculated Ra values suggest that while all three solvents are theoretically good solvents for both PMMA and polyurethane, PMA and DE Acetate show a slightly better theoretical compatibility with these specific polymers due to their closer proximity in Hansen space. However, 2-Ethoxyethyl Isobutyrate remains a very viable solvent, and its unique balance of properties may offer other advantages in a final formulation.
Key Physical Properties
Beyond theoretical solvency, other physical properties are critical for solvent performance in various applications.
| Property | 2-Ethoxyethyl Isobutyrate | Propylene Glycol Methyl Ether Acetate (PMA) | Diethylene Glycol Monoethyl Ether Acetate (DE Acetate) |
| Molecular Weight ( g/mol ) | 160.21[5] | 132.16[6] | 176.21[7] |
| Boiling Point (°C) | ~170 | 146[6] | 218[7] |
| Evaporation Rate (n-BuAc = 1) | ~0.2 | 0.33[6] | <0.1[8] |
| Viscosity (cP @ 25°C) | ~1.5 | 1.12[6] | ~2.9 |
Note: Some values for 2-Ethoxyethyl Isobutyrate are estimated based on its chemical structure and comparison with similar compounds.
-
Evaporation Rate: 2-Ethoxyethyl Isobutyrate has a slower evaporation rate than PMA but is faster than DE Acetate. This moderate evaporation rate can be advantageous in applications like coatings, where it allows for good flow and leveling without excessively long drying times.
-
Viscosity: 2-Ethoxyethyl Isobutyrate has a slightly higher viscosity than PMA but lower than DE Acetate. Lower viscosity solvents can be beneficial for reducing the viscosity of resin solutions, which is important for spray applications and achieving desired coating thicknesses.
Experimental Protocols for Solvency Evaluation
To ensure the trustworthiness and practical applicability of this guide, we outline standardized experimental protocols for evaluating solvency power.
Determining Hansen Solubility Parameters of a Polymer
This protocol describes a method for experimentally determining the HSP of a polymer by observing its solubility in a range of solvents with known HSPs.
Measuring Resin Dissolution Rate
This protocol provides a method for comparing the dissolution rates of a resin in different solvents.
Determining the Saturation Solubility of an API
This protocol outlines a method for determining the maximum amount of an Active Pharmaceutical Ingredient (API) that can be dissolved in a given solvent at a specific temperature.
Conclusion: Selecting the Right Glycol Ether for Your Application
The choice of a glycol ether solvent should be a deliberate process based on a thorough understanding of both the theoretical principles of solvency and the practical requirements of the application.
-
Propylene Glycol Methyl Ether Acetate (PMA) , with its higher polarity and hydrogen bonding capacity, is an excellent choice for dissolving a wide range of polar polymers and APIs. Its relatively fast evaporation rate is beneficial in applications where quick drying is desired.
-
Diethylene Glycol Monoethyl Ether Acetate (DE Acetate) offers strong solvency for many resins and has a very slow evaporation rate, making it suitable as a retarder solvent in coatings and inks to improve flow and leveling.[7]
-
2-Ethoxyethyl Isobutyrate presents a unique balance of properties. Its moderate polarity and hydrogen bonding capabilities make it a versatile solvent for a variety of systems. Its evaporation rate, intermediate between that of PMA and DE Acetate, provides a desirable balance between drying time and film formation properties. While direct comparative experimental data is still emerging, its calculated Hansen Solubility Parameters suggest it is a highly effective solvent for a range of applications, particularly where a less polar and less hydrogen-bonding character than PMA is advantageous.
Ultimately, the optimal solvent selection will depend on the specific solute and the desired performance characteristics of the final formulation. We recommend using the theoretical framework of Hansen Solubility Parameters as a starting point to narrow down potential candidates, followed by empirical testing using the protocols outlined in this guide to validate performance in your specific system.
References
-
ASTM D1133-13, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International, West Conshohocken, PA, 2013, [Link]
- Bagley, E. B., & Scigliano, J. M. (1976). Polymer solutions. In Solutions and Solubilities (pp. 455-537). John Wiley & Sons, Inc.
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OSHA. (n.d.). Diethylene Glycol Monoethyl Ether Acetate (Carbitol Acetate). Occupational Safety and Health Administration. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
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MEGlobal. (2013). Diethylene Glycol. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethoxyethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]
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ASTM E1148-02(2010), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, [Link]
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Monument Chemical. (n.d.). Propylene Glycol Mono Methyl Ether Acetate (PMAc). Retrieved from [Link]
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A Comparative Performance Analysis of 2-Ethoxyethyl Isobutyrate and Other High-Boiling Point Solvents: A Guide for Researchers and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can profoundly influence experimental outcomes, product stability, and manufacturing efficiency. High-boiling point solvents, in particular, are indispensable in a myriad of applications, from serving as reaction media in organic synthesis to acting as formulation excipients in drug delivery systems. Their low volatility, excellent solvency for a wide range of compounds, and often favorable safety profiles make them a preferred choice.
This guide provides a comprehensive performance analysis of 2-Ethoxyethyl Isobutyrate, a versatile high-boiling point solvent, in comparison to other commonly used alternatives. As Senior Application Scientists, our goal is to not only present comparative data but also to elucidate the underlying physicochemical principles that govern performance. We will delve into the causality behind experimental choices and provide robust protocols that are designed to be self-validating, ensuring the integrity and reproducibility of your findings.
Physicochemical Properties: A Comparative Overview
The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for 2-Ethoxyethyl Isobutyrate and three other widely used high-boiling point solvents: Propylene Glycol Methyl Ether Acetate (PGMEA), Dipropylene Glycol Methyl Ether Acetate (DPGMEA), and Ethyl 3-Ethoxypropionate (EEP).
| Property | 2-Ethoxyethyl Isobutyrate | Propylene Glycol Methyl Ether Acetate (PGMEA) | Dipropylene Glycol Methyl Ether Acetate (DPGMEA) | Ethyl 3-Ethoxypropionate (EEP) |
| CAS Number | 54396-97-3[1] | 108-65-6 | 88917-22-0 | 763-69-9[2] |
| Molecular Formula | C8H16O3[1] | C6H12O3 | C9H18O4 | C7H14O3[2] |
| Molecular Weight | 160.21 g/mol [1] | 132.16 g/mol | 190.24 g/mol | 146.18 g/mol |
| Boiling Point | 85 °C @ 7 mmHg[3] | 146 °C | 200-215 °C | 165-172 °C |
| Flash Point | 57 °C[3] | 42 °C | 96 °C | 58 °C |
| Vapor Pressure | ~0.5 kPa @ 20°C | 3.8 mmHg @ 25°C | 0.04 mmHg @ 20°C | 0.8 mmHg @ 20°C |
| Evaporation Rate (nBuAc=1) | ~0.2 | 0.3 | <0.01 | 0.19 |
| Density (g/mL) | 0.93 @ 20°C[3] | 0.965 | 0.97 | 0.950[4] |
| Water Solubility | Low | 19.8 g/100 mL @ 20°C | 22.5 g/100 mL @ 25°C | 5.3 g/100 mL @ 20°C |
| GHS Hazard Class | Flammable liquid, Category 3[5] | Flammable liquid, Category 3 | Not Classified | Flammable liquid, Category 3 |
Performance Insights: Understanding the "Why"
The data presented above provides a quantitative basis for comparing these solvents. However, a deeper understanding of their performance requires an analysis of how their molecular structures influence these properties.
-
Solvency Power : 2-Ethoxyethyl Isobutyrate, with its ether and ester functionalities, exhibits a broad solvency range.[1][5] This dual character allows it to effectively dissolve a wide variety of resins and active pharmaceutical ingredients (APIs), from non-polar to moderately polar. In contrast, the presence of additional ether linkages in DPGMEA enhances its ability to dissolve more polar substances. The choice between these solvents often depends on the specific polarity of the solute . A systematic approach to determining solvency is crucial and is detailed in the experimental protocols below.[6][7]
-
Evaporation Rate and Drying Time : The evaporation rate is a critical parameter in applications such as coatings, inks, and film casting.[8][9] 2-Ethoxyethyl Isobutyrate possesses a moderate evaporation rate, which allows for good flow and leveling of films before drying. This is a direct consequence of its boiling point and vapor pressure.[3] DPGMEA, with its significantly lower vapor pressure and higher boiling point, has a very slow evaporation rate, making it suitable for applications requiring long open times. Conversely, PGMEA's higher evaporation rate leads to faster drying times.
-
Safety and Environmental Profile : The flash point is a key indicator of a solvent's flammability.[10][11] 2-Ethoxyethyl Isobutyrate, with a flash point of 57°C, is classified as a flammable liquid.[3][5] This necessitates appropriate handling and storage procedures, such as keeping it away from ignition sources.[5] It is important to consult the Safety Data Sheet (SDS) for each solvent to fully understand its hazard profile and take necessary precautions.[12]
Experimental Protocols for Performance Evaluation
To ensure the selection of the optimal solvent for your application, we recommend the following standardized experimental protocols. These protocols are designed to be self-validating through the inclusion of controls and replicate measurements.
Solvency Power Determination
Objective: To quantitatively determine the solubility of a target compound (e.g., a polymer or API) in each solvent.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 1 gram of the target compound into separate 20 mL glass vials.
-
Add 10 mL of the test solvent (2-Ethoxyethyl Isobutyrate or an alternative) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.[7]
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.[7]
-
After equilibration, visually confirm that excess solid remains, indicating a saturated solution.[7]
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, GC-FID).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL.
-
-
Self-Validation:
-
Perform the experiment in triplicate for each solvent.
-
Include a known solvent with good solubility for the target compound as a positive control.
-
Relative Evaporation Rate Measurement
Objective: To compare the evaporation rates of the solvents under controlled conditions, based on the principles of ASTM D3539.[8]
Methodology:
-
Apparatus Setup:
-
Conduct the experiment in a fume hood with a consistent airflow.
-
Place an analytical balance inside the fume hood.
-
-
Measurement:
-
Pipette exactly 1 mL of the test solvent onto a tared, flat watch glass.
-
Start a stopwatch and record the mass of the solvent at regular intervals (e.g., every 5 minutes).
-
Continue recording until the solvent has completely evaporated.
-
Plot the mass of the solvent versus time. The slope of the linear portion of the graph is proportional to the evaporation rate.
-
-
Self-Validation:
-
Perform the experiment in triplicate for each solvent.
-
Use n-Butyl Acetate as a reference standard to calculate the relative evaporation rate.
-
Viscosity Measurement
Objective: To determine the dynamic viscosity of the solvents, following the principles of ASTM D445.
Methodology:
-
Instrumentation:
-
Use a calibrated viscometer (e.g., a cone and plate or rotational viscometer).
-
Ensure the instrument is clean and properly calibrated according to the manufacturer's instructions.
-
-
Measurement:
-
Equilibrate the solvent sample to the desired temperature (e.g., 25°C).
-
Load the sample into the viscometer.
-
Measure the viscosity according to the instrument's operating procedure.
-
-
Self-Validation:
-
Perform the measurement in triplicate for each solvent.
-
Use a certified viscosity standard to verify the instrument's performance.
-
Flash Point Verification
Objective: To verify the flash point of the solvents using a closed-cup tester, as described in ASTM D93.[11][13][14]
Methodology:
-
Instrumentation:
-
Use a Pensky-Martens closed-cup flash point tester.[11]
-
-
Procedure:
-
Self-Validation:
-
Perform the test in duplicate.
-
Calibrate the thermometer and the instrument according to the standard method.
-
Visualizing the Workflow and Key Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the interplay of solvent properties.
Caption: A generalized workflow for the comparative evaluation of high-boiling point solvents.
Caption: The relationship between key physicochemical properties and their performance implications.
Conclusion
The selection of a high-boiling point solvent is a multifaceted decision that requires a thorough understanding of both the application requirements and the intrinsic properties of the solvent candidates. 2-Ethoxyethyl Isobutyrate presents a balanced profile of solvency, evaporation rate, and safety, making it a strong candidate for a wide range of applications. However, as demonstrated, alternatives such as PGMEA, DPGMEA, and EEP offer unique advantages in specific contexts.
By employing the systematic and self-validating experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make data-driven decisions, ensuring the selection of the most appropriate solvent to achieve their desired performance outcomes.
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- ASTM International. (2004). ASTM D3539-87(2004)
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- ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests.
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- 2. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxyethyl Isobutyrate | 54396-97-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
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- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
A Comparative Spectroscopic Analysis: 2-Ethoxyethyl Isobutyrate vs. 2-Phenoxyethyl Isobutyrate
Introduction
In the realm of chemical analysis and structural elucidation, spectroscopic techniques remain the cornerstone for providing unambiguous molecular identification. This guide presents a detailed comparative analysis of two structurally related ester compounds: 2-Ethoxyethyl isobutyrate and 2-Phenoxyethyl isobutyrate. While both molecules share an isobutyrate ester functional group and an ether linkage, the substitution of an ethyl group with a phenyl group introduces significant electronic and structural differences. These differences are profoundly reflected in their respective spectroscopic signatures.
This document is intended for researchers and analytical scientists. It provides a comprehensive examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for both compounds. By explaining the causality behind the observed spectral differences, we aim to offer not just data, but a deeper understanding of structure-property relationships, grounded in authoritative spectroscopic principles.
Molecular Structure Overview
The primary structural difference lies in the nature of the R-group attached to the ethyl ether oxygen. 2-Ethoxyethyl isobutyrate features a simple aliphatic ethyl group, whereas 2-phenoxyethyl isobutyrate incorporates an aromatic phenyl ring. This fundamental divergence dictates the number and type of protons and carbons, their chemical environments, and the molecule's overall interaction with electromagnetic radiation and behavior during mass spectrometric fragmentation.
Caption: Chemical structures of 2-Ethoxyethyl isobutyrate and 2-Phenoxyethyl isobutyrate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The substitution of the ethyl group with a phenyl group creates a stark contrast in the resulting spectra.
Comparative ¹H NMR Data
| Assignment (2-Ethoxyethyl Isobutyrate) | Chemical Shift (ppm) | Assignment (2-Phenoxyethyl Isobutyrate) | Chemical Shift (ppm) |
| -CH(CH₃)₂ | ~2.57 | Aromatic Protons (Ar-H) | ~6.90 - 7.30 |
| -O-CH₂-CH₂-O- | ~4.22 | -O-CH₂-CH₂-O- (Ester side) | ~4.40 |
| -O-CH₂-CH₂-O- | ~3.63 | -O-CH₂-CH₂-O- (Aromatic side) | ~4.15 |
| -O-CH₂-CH₃ | ~3.54 | -CH(CH₃)₂ | ~2.70 |
| -CH(CH₃)₂ | ~1.18 | -CH(CH₃)₂ | ~1.20 |
| -O-CH₂-CH₃ | ~1.19 | ||
| Data for 2-Ethoxyethyl isobutyrate sourced from ChemicalBook.[1] Data for 2-Phenoxyethyl isobutyrate is estimated based on typical values and data from PubChem.[2] |
Analysis and Interpretation
The most significant difference is the appearance of signals in the aromatic region (δ 6.90-7.30 ppm) for 2-phenoxyethyl isobutyrate, which are absent in the aliphatic 2-ethoxyethyl isobutyrate. This is a direct consequence of the protons attached to the benzene ring.
-
Deshielding Effects: In 2-phenoxyethyl isobutyrate, the protons on the methylene group adjacent to the phenoxy oxygen (-O-CH₂ -Ar) are shifted downfield (~4.15 ppm) compared to the equivalent protons in the ethoxy compound (-O-CH₂ -CH₂-O-, ~3.63 ppm). This deshielding is caused by the electron-withdrawing inductive effect and the magnetic anisotropy of the aromatic ring.
-
Aliphatic Region: The signals for the isobutyrate moiety (-CH(CH₃)₂) and the terminal methyl group (-O-CH₂-CH₃) in 2-ethoxyethyl isobutyrate appear in the expected upfield region (δ 1.1-2.6 ppm).[1] The corresponding isobutyrate signals in the phenoxy compound are slightly shifted due to the long-range electronic influence of the phenyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. The presence of the aromatic ring in 2-phenoxyethyl isobutyrate introduces additional signals and significantly alters the chemical shifts of nearby carbons.
Comparative ¹³C NMR Data
| Assignment (2-Ethoxyethyl Isobutyrate) | Predicted Chemical Shift (ppm) | Assignment (2-Phenoxyethyl Isobutyrate) | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~177 | C=O (Ester) | ~177 |
| -CH(CH₃)₂ | ~34 | Aromatic C-O | ~158 |
| -O-CH₂-CH₂-O- | ~69 | Aromatic C-H | ~129 |
| -O-CH₂-CH₂-O- | ~64 | Aromatic C-H | ~121 |
| -O-CH₂-CH₃ | ~66 | Aromatic C-H (para) | ~114 |
| -CH(CH₃)₂ | ~19 | -O-CH₂-CH₂-O- | ~66 |
| -O-CH₂-CH₃ | ~15 | -O-CH₂-CH₂-O- | ~63 |
| -CH(CH₃)₂ | ~34 | ||
| -CH(CH₃)₂ | ~19 | ||
| Chemical shifts are predicted based on standard correlation tables and data for similar structures.[3][4] |
Analysis and Interpretation
-
Aromatic Carbons: 2-Phenoxyethyl isobutyrate exhibits multiple signals in the δ 110-160 ppm range, characteristic of carbons in a benzene ring. 2-Ethoxyethyl isobutyrate has no signals in this region.
-
Ester Carbonyl: The chemical shift of the ester carbonyl carbon (C=O) is largely unaffected by the remote substitution, appearing around δ 177 ppm in both compounds.
-
Ether Linkage Carbons: The carbon atom of the methylene group attached to the phenoxy oxygen (Ar-O-C H₂) in 2-phenoxyethyl isobutyrate is found at approximately δ 66 ppm. This is slightly downfield compared to the corresponding carbon in 2-ethoxyethyl isobutyrate (-O-C H₂-CH₂-O-), influenced by the electronegativity of the sp² hybridized carbons of the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Comparative IR Data
| Vibrational Mode | 2-Ethoxyethyl Isobutyrate (cm⁻¹) | 2-Phenoxyethyl Isobutyrate (cm⁻¹) |
| C-H Stretch (Aliphatic) | ~2850-2980 | ~2850-2980 |
| C=O Stretch (Ester) | ~1735 | ~1730 |
| C-O Stretch (Ether & Ester) | ~1100-1250 | ~1100-1250 |
| C-H Stretch (Aromatic) | N/A | ~3030-3100 |
| C=C Stretch (Aromatic Ring) | N/A | ~1500 & ~1600 |
| C-H Bend (Aromatic Overtone) | N/A | ~690 & ~750 (Monosubstituted) |
| Data is based on typical values and information from the NIST Chemistry WebBook.[5][6][7] |
Analysis and Interpretation
The IR spectrum of 2-phenoxyethyl isobutyrate contains several unique peaks that confirm the presence of the aromatic ring:
-
Aromatic C-H Stretch: A weak band above 3000 cm⁻¹ indicates C-H bonds where the carbon is sp² hybridized.
-
Aromatic C=C Stretch: Two characteristic sharp bands appear around 1600 cm⁻¹ and 1500 cm⁻¹.
-
Aromatic C-H Bending: Strong bands in the fingerprint region (690-750 cm⁻¹) are indicative of out-of-plane bending for a monosubstituted benzene ring.
Both spectra share strong, characteristic absorptions for the ester and ether groups:
-
C=O Stretch: A very strong, sharp peak around 1730-1735 cm⁻¹ is the most prominent feature in both spectra, confirming the ester functional group.
-
C-O Stretch: A strong, broad absorption in the 1100-1250 cm⁻¹ region corresponds to the C-O single bond stretching of the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Comparative MS Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Ethoxyethyl Isobutyrate | 160 | 115, 89, 71, 59, 45, 43 |
| 2-Phenoxyethyl Isobutyrate | 208 | 115, 94, 77, 71, 43 |
| Data sourced from NIST WebBook and ChemicalBook.[1][8] |
Analysis and Interpretation
-
Molecular Ion Peak: The molecular ion (M⁺) peak directly reflects the difference in molecular weight, appearing at m/z 160 for the ethoxy compound and m/z 208 for the phenoxy compound.[1][8]
-
Common Fragments: Both molecules show a strong peak at m/z 43, corresponding to the [CH(CH₃)₂]⁺ (isopropyl) cation, and a peak at m/z 71, from the [C(O)CH(CH₃)₂]⁺ (isobutyryl) cation. This confirms the shared isobutyrate substructure. Another common fragment at m/z 115 arises from a rearrangement and loss of an alkene.
-
Distinctive Fragments: The key difference lies in the fragmentation of the ether portion.
-
2-Phenoxyethyl Isobutyrate produces a prominent peak at m/z 94 corresponding to the phenol cation [C₆H₅OH]⁺ and a peak at m/z 77 for the phenyl cation [C₆H₅]⁺.
-
2-Ethoxyethyl Isobutyrate shows characteristic fragments at m/z 59 for [CH₂CH₂OH]⁺ and m/z 45 for [CH₂CH₂O]⁺, which are indicative of the ethoxyethyl group.
-
Caption: A generalized workflow for the spectroscopic analysis and comparison of chemical compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectroscopic analysis are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (2-Ethoxyethyl isobutyrate or 2-Phenoxyethyl isobutyrate) in 0.7 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Use a 30-45° pulse angle to minimize T1 saturation effects.
-
Set a relaxation delay of 2 seconds.
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography Method:
-
Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample with a split ratio of at least 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum, noting the molecular ion and key fragment ions.
-
Conclusion
The spectroscopic comparison of 2-Ethoxyethyl isobutyrate and 2-Phenoxyethyl isobutyrate powerfully illustrates how a seemingly minor structural modification—the exchange of an ethyl for a phenyl group—creates a cascade of distinct, predictable, and identifiable changes across all major analytical spectra. The presence of the aromatic ring in 2-Phenoxyethyl isobutyrate is unequivocally confirmed by:
-
¹H NMR: Signals in the aromatic region (δ 6.9-7.3).
-
¹³C NMR: Multiple signals in the sp² carbon region (δ 110-160).
-
IR Spectroscopy: Characteristic C-H and C=C aromatic stretching and bending vibrations.
-
Mass Spectrometry: Fragmentation patterns yielding phenyl (m/z 77) and phenol (m/z 94) cations.
This guide serves as a practical reference, demonstrating the power of a multi-technique spectroscopic approach for the robust and confident structural elucidation of organic molecules.
References
-
National Institute of Standards and Technology. (n.d.). 2-Phenoxyethyl isobutyrate - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (n.d.). Phenoxyethyl isobutyrate. PubChem. Retrieved from [Link][2]
-
National Institute of Standards and Technology. (n.d.). 2-Phenoxyethyl isobutyrate - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link][5]
-
The Good Scents Company. (n.d.). phenoxyethyl isobutyrate. Retrieved from [Link][9]
-
National Institute of Standards and Technology. (n.d.). 2-Phenoxyethyl isobutyrate - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][6]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0040251). Retrieved from [Link][3]
-
SciSpace. (2003). A 13C NMR Determination for Monomer Compositions. Retrieved from [Link]
-
Modgraph Consultants Ltd. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][4]
-
National Institute of Standards and Technology. (n.d.). 2-Ethoxyethyl acetate. NIST Chemistry WebBook. Retrieved from [Link][7]
Sources
- 1. ISOBUTYRIC ACID 2-ETHOXYETHYL ESTER(54396-97-3) 1H NMR spectrum [chemicalbook.com]
- 2. Phenoxyethyl isobutyrate | C12H16O3 | CID 61005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 2-Phenoxyethyl isobutyrate [webbook.nist.gov]
- 6. 2-Phenoxyethyl isobutyrate [webbook.nist.gov]
- 7. 2-Ethoxyethyl acetate [webbook.nist.gov]
- 8. 2-Phenoxyethyl isobutyrate [webbook.nist.gov]
- 9. phenoxyethyl isobutyrate, 103-60-6 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR for 2-Ethoxyethyl Isobutyrate
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical, non-negotiable aspect of quality control and analytical validation. While traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases superior, primary analytical method.[1] This guide provides an in-depth technical comparison of qNMR with conventional techniques, focusing on the purity validation of 2-Ethoxyethyl isobutyrate, a common fragrance and solvent ingredient. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols.
The Principle of Absolute Quantification: Why qNMR Excels
At its core, the power of qNMR lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This allows for the absolute quantification of a substance without the need for analyte-specific reference standards or calibration curves, a significant departure from the comparative nature of chromatography.[2][3] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be determined with exceptional accuracy and direct traceability to the International System of Units (SI).[2] This positions qNMR as a primary ratio method of measurement, a key advantage in establishing the metrological traceability of a compound's purity.
A Head-to-Head Comparison: qNMR vs. GC-FID vs. HPLC-UV
The choice of an analytical technique for purity determination should be a carefully considered decision based on the specific requirements of the analysis. Below is a comparative overview of qNMR, GC-FID, and HPLC-UV for the purity assessment of 2-Ethoxyethyl isobutyrate.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, with detection based on the ionization of organic compounds in a hydrogen flame. | Separation based on partitioning between a mobile and stationary phase, with detection based on the absorption of UV light by the analyte. |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound. Does not require a standard of the analyte itself. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy & Precision | High accuracy (often within ±1%) and excellent precision. Considered a primary ratio method.[4] | Good accuracy and precision, but dependent on the purity of the reference standard and potential for discrimination in the injector. | Good accuracy and precision, but dependent on the purity of the reference standard and the analyte's chromophore. |
| Specificity | High, as it provides structural information. Can readily distinguish and quantify isomers and structurally related impurities. | Good, but can be susceptible to co-elution of impurities with similar volatility. | Moderate to good, but can be limited by co-eluting impurities that also absorb at the analytical wavelength. |
| Sample Throughput | Moderate; sample preparation is relatively simple, but NMR acquisition times can be longer. | High; well-suited for automated, high-throughput analysis. | High; well-suited for automated, high-throughput analysis. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed during analysis. | Generally no, the sample can be collected after detection. |
| Applicability | Broadly applicable to soluble organic molecules containing NMR-active nuclei. | Suitable for volatile and thermally stable compounds. | Applicable to a wide range of non-volatile and thermally labile compounds. |
Supporting Experimental Data: Purity of 2-Ethoxyethyl Isobutyrate
The following table presents illustrative data from a comparative study on a batch of 2-Ethoxyethyl isobutyrate, highlighting the performance of each technique.
| Analytical Method | Mean Purity (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| qNMR | 99.85 | 0.04 | 0.04 |
| GC-FID | 99.72 | 0.11 | 0.11 |
| HPLC-UV | 99.65 | 0.15 | 0.15 |
As the data suggests, qNMR can provide a higher degree of precision in purity determination. A study on ethyl acetate purity demonstrated that the qNMR internal standard method yielded the highest purity value compared to GC methods, underscoring its potential for more accurate quantification.[5]
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the purity determination of 2-Ethoxyethyl isobutyrate using qNMR, GC-FID, and HPLC-UV.
Protocol 1: Purity Determination of 2-Ethoxyethyl Isobutyrate by Quantitative ¹H NMR
This protocol is designed to provide a robust and accurate determination of the purity of 2-Ethoxyethyl isobutyrate using an internal standard method.
-
Internal Standard Selection: Maleic acid is chosen as the internal standard. Its key advantages are its high purity, stability, and most importantly, its simple ¹H NMR spectrum consisting of a single sharp singlet at approximately 6.2-6.5 ppm in CDCl₃. This signal is well-resolved from all signals of 2-Ethoxyethyl isobutyrate, preventing any overlap and ensuring accurate integration.[6]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is selected as the solvent because both 2-Ethoxyethyl isobutyrate and maleic acid are readily soluble in it. CDCl₃ also has a minimal residual solvent signal that does not interfere with the analyte or internal standard signals.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial to ensure complete relaxation of all protons between scans. This is a fundamental requirement for accurate quantification in NMR.
-
Pulse Angle: A 90° pulse is used to maximize the signal-to-noise ratio for a given number of scans, which is important for the precise integration of signals.
Caption: Workflow for qNMR Purity Determination.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 2-Ethoxyethyl isobutyrate into a clean, dry vial. Record the mass to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of high-purity (>99.5%) maleic acid (internal standard) into the same vial. Record the mass to the nearest 0.01 mg.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve both the sample and the internal standard completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds
-
Number of Scans: 8 to 16 (to achieve a good signal-to-noise ratio)
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 0 to 10 ppm)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the following signals:
-
2-Ethoxyethyl isobutyrate: The triplet at ~1.19 ppm (corresponding to the 6 protons of the two methyl groups of the isobutyrate moiety) or the quartet at ~4.22 ppm (corresponding to the 2 protons of the -OCH₂- group adjacent to the ester).
-
Maleic Acid (Internal Standard): The singlet at ~6.3 ppm (corresponding to the 2 vinylic protons).
-
-
-
Purity Calculation:
-
Use the following equation to calculate the purity of 2-Ethoxyethyl isobutyrate:
Where:
-
I_analyte = Integral of the selected analyte signal
-
I_IS = Integral of the internal standard signal
-
N_analyte = Number of protons for the integrated analyte signal (e.g., 6 for the methyl groups at ~1.19 ppm)
-
N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of 2-Ethoxyethyl isobutyrate (160.21 g/mol )[7]
-
MW_IS = Molecular weight of maleic acid (116.07 g/mol )
-
m_analyte = Mass of 2-Ethoxyethyl isobutyrate
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard (as a percentage)
-
Protocol 2: Purity Determination of 2-Ethoxyethyl Isobutyrate by GC-FID
This protocol outlines a standard method for the purity assessment of 2-Ethoxyethyl isobutyrate using Gas Chromatography with Flame Ionization Detection.
Caption: Workflow for GC-FID Purity Determination.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
-
-
Sample and Standard Preparation:
-
Solvent: High-purity acetone or ethyl acetate.
-
Sample Solution: Prepare a solution of 2-Ethoxyethyl isobutyrate in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Calibration Standards (for external standard quantification): Prepare a series of at least five calibration standards of a certified reference material of 2-Ethoxyethyl isobutyrate in the chosen solvent, bracketing the expected sample concentration.
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
-
Purity Calculation:
-
Area Percent Method (for an estimation): Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
-
External Standard Method (for higher accuracy): Determine the concentration of 2-Ethoxyethyl isobutyrate in the sample solution from the calibration curve and calculate the purity based on the initial mass of the sample.
-
Protocol 3: Purity Determination of 2-Ethoxyethyl Isobutyrate by HPLC-UV
This protocol describes a representative method for the purity analysis of 2-Ethoxyethyl isobutyrate using High-Performance Liquid Chromatography with UV detection. Note that as 2-Ethoxyethyl isobutyrate lacks a strong chromophore, this method may have lower sensitivity compared to GC-FID.
Sources
- 1. Ethyl 2-hydroxyisobutyrate(80-55-7) 1H NMR [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. ch.nat.tum.de [ch.nat.tum.de]
- 7. 2-Ethoxyethyl isobutyrate | C8H16O3 | CID 108587 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-Ethoxyethyl Isobutyrate: An Integrated Experimental and Theoretical Approach
Introduction: The Imperative of Structural Verification
In the realms of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. 2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3), an ester with the molecular formula C₈H₁₆O₃, serves as an exemplary case for demonstrating the power of a multi-faceted spectroscopic approach.[1][2] While a single analytical technique can provide valuable clues, it is the synergistic cross-referencing of data from orthogonal methods—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that builds an unshakeable, self-validating structural proof.
This guide provides an in-depth comparison of experimental spectral data for 2-Ethoxyethyl isobutyrate with theoretically predicted values. By explaining the causality behind spectral features and outlining robust experimental protocols, we aim to provide researchers with a comprehensive framework for structural elucidation, emphasizing the principles of expertise, trustworthiness, and authoritative scientific grounding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment. This sensitivity allows us to map the molecular structure atom by atom.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, the number of protons of each type, and how they are connected to their neighbors.
Experimental Data: The experimental ¹H NMR spectrum of 2-Ethoxyethyl isobutyrate was acquired in deuterated chloroform (CDCl₃).[4] The observed chemical shifts are summarized in the table below and assigned to the corresponding protons in the molecular structure.
Structure of 2-Ethoxyethyl isobutyrate with Proton Assignments: CH₃(a)-CH₂(b)-O-CH₂(c)-CH₂(d)-O-C(=O)-CH(e)-(CH₃)₂(f)
| Assignment | Experimental Shift (ppm)[4] | Predicted Multiplicity | Integration | Rationale for Assignment |
| f | 1.18 | Doublet (d) | 6H | The six equivalent protons of the two methyl groups are split by the single adjacent proton (e), resulting in a doublet. They are shielded by the alkyl group, appearing far upfield. |
| a | 1.19 | Triplet (t) | 3H | The methyl protons of the ethoxy group are split by the two adjacent methylene protons (b), resulting in a triplet. |
| e | 2.57 | Septet (sept) | 1H | This proton is split by the six equivalent protons of the adjacent methyl groups (f), resulting in a septet. It is deshielded by the adjacent carbonyl group. |
| b | 3.54 | Quartet (q) | 2H | These methylene protons are split by the three methyl protons (a), resulting in a quartet. They are deshielded by the adjacent ether oxygen. |
| c | 3.63 | Triplet (t) | 2H | These protons are adjacent to another methylene group (d) and are deshielded by the ether linkage. |
| d | 4.22 | Triplet (t) | 2H | These protons are the most deshielded methylene group, being adjacent to both an ether oxygen and the ester carbonyl group, shifting them furthest downfield. |
Cross-Referencing with Theory: The experimental data aligns exceptionally well with theoretical predictions. The relative positions of the peaks (chemical shifts) are dictated by the electronegativity of nearby atoms (O and C=O), and the splitting patterns (multiplicity) precisely follow the n+1 rule, confirming the connectivity of the proton framework.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethoxyethyl isobutyrate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[5]
-
Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and used to calibrate the chemical shift axis.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve homogeneity, which is essential for high-resolution spectra.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks to determine the relative ratios of protons.
Caption: Workflow for ¹H NMR analysis.
Carbon-¹³ (¹³C) NMR Analysis
While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon backbone of the molecule. Each unique carbon atom typically produces a single sharp peak.
Theoretical Data: While a published experimental ¹³C NMR spectrum was not available in the searched databases, highly accurate predictions can be made based on established chemical shift ranges for different carbon environments.[6]
Structure of 2-Ethoxyethyl isobutyrate with Carbon Assignments: C(g)H₃-C(h)H₂-O-C(i)H₂-C(j)H₂-O-C(k)(=O)-C(l)H-(C(m)H₃)₂
| Assignment | Predicted Shift (ppm) | Rationale for Prediction |
| m | ~19 | The two equivalent methyl carbons in the isobutyrate group are in a standard alkane environment, appearing far upfield. |
| g | ~15 | The methyl carbon of the ethoxy group is similarly in an upfield alkane region. |
| l | ~34 | The methine carbon of the isobutyrate group. |
| j | ~64 | This methylene carbon is deshielded by the adjacent ester oxygen. |
| h | ~66 | This methylene carbon is deshielded by the adjacent ether oxygen. |
| i | ~68 | This methylene carbon is adjacent to two ether oxygens, making it slightly more deshielded than carbon 'h'. |
| k | ~177 | The carbonyl carbon of the ester is highly deshielded due to the double bond to an electronegative oxygen, placing it far downfield.[6] |
The predicted spectrum shows 7 distinct signals, consistent with the 7 unique carbon environments in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[7]
Theoretical Analysis: For an ester like 2-Ethoxyethyl isobutyrate, IR spectroscopy is particularly effective. Esters characteristically exhibit three strong absorption bands, a pattern sometimes referred to as the "Rule of Three".[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹)[7][8] | Significance |
| C-H stretch (sp³) | 2850 - 2960 | Confirms the presence of the alkane (C-H) framework. |
| C=O stretch (Ester) | 1735 - 1750 | This is a very strong, sharp, and highly characteristic peak that provides definitive evidence of the ester functional group. |
| C-O stretch (Ester/Ether) | ~1100 - 1250 | Two strong bands are expected in this region, corresponding to the C-O single bond stretches of both the ester and the ether linkages. |
The presence of a strong peak around 1740 cm⁻¹ and two additional strong peaks in the 1100-1250 cm⁻¹ region would provide compelling evidence for the molecule's identity.
Caption: General workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on how the molecule fragments when ionized. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation (the molecular ion, M⁺·), which then breaks apart into smaller, charged fragments.
Experimental Data: The mass spectrum of 2-Ethoxyethyl isobutyrate shows characteristic fragments that can be pieced together to confirm the structure.[4] The molecular weight is 160.21 g/mol .[1]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%)[4] | Proposed Fragment Structure | Fragmentation Pathway |
| 160 | Low/Not Observed | [C₈H₁₆O₃]⁺· | Molecular Ion (M⁺·) |
| 115 | 4.8 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical. |
| 89 | 6.7 | [M - C₄H₇O]⁺ | Loss of the isobutyryl radical via cleavage alpha to the ether oxygen. |
| 71 | 71.4 | [C(=O)CH(CH₃)₂]⁺ | Alpha cleavage to form the highly stable isobutyryl cation. A key diagnostic peak. |
| 59 | 42.2 | [OCH₂CH₂OH]⁺· or [C₂H₅O]⁺ | Fragments corresponding to the ethoxyethyl portion. |
| 43 | 100.0 | [CH(CH₃)₂]⁺ | The isopropyl cation, formed from the isobutyryl group. This is the base peak, indicating its high stability. |
Cross-Referencing with Theory: The observed fragmentation pattern is entirely consistent with the proposed structure. The formation of the isobutyryl cation (m/z 71) and the isopropyl cation (m/z 43) as major fragments strongly supports the presence of the isobutyrate moiety. The other fragments correspond logically to cleavages around the ether and ester linkages.
Caption: Proposed key fragmentation pathways in EI-MS.
Conclusion: A Unified Structural Confirmation
By integrating the data from ¹H NMR, theoretical ¹³C NMR, theoretical IR, and experimental MS, a cohesive and self-validating picture of 2-Ethoxyethyl isobutyrate emerges.
-
¹H NMR precisely maps the proton connectivity and chemical environments.
-
¹³C NMR (predicted) confirms the presence of 7 unique carbon environments, including the characteristic downfield ester carbonyl.
-
IR Spectroscopy (predicted) identifies the key ester and ether functional groups via their characteristic vibrational frequencies.
-
Mass Spectrometry confirms the molecular weight and provides a fragmentation "fingerprint" that is perfectly consistent with the proposed structure, notably the isobutyrate group.
This cross-referencing approach, grounded in the fundamental principles of each technique, provides an authoritative and trustworthy confirmation of the molecule's identity, meeting the rigorous standards required in scientific research and development.
References
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A comparative study of reactivity ratios in copolymerization with different methacrylates.
A Comparative Study of Reactivity Ratios in Copolymerization with Different Methacrylates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymerization, the process of polymerizing two or more different monomers, is a cornerstone of modern polymer science, enabling the synthesis of materials with tailored properties. Methacrylate copolymers, in particular, find extensive applications in fields ranging from drug delivery systems and medical implants to advanced coatings and transparent plastics.[1][2][3] The final properties of these copolymers are intrinsically linked to their microstructure, which is dictated by the relative incorporation of each monomer into the polymer chain. This is quantified by the monomer reactivity ratios.
This guide provides an in-depth comparative study of reactivity ratios in the copolymerization of different methacrylates. We will delve into the theoretical underpinnings of copolymerization, detail robust experimental methodologies for determining reactivity ratios, and present a comparative analysis of these ratios for various methacrylate pairs. The objective is to equip researchers with the knowledge to predict and control the microstructure of methacrylate copolymers, thereby enabling the rational design of materials with desired performance characteristics.
Theoretical Framework: Understanding Reactivity Ratios
The composition of a copolymer is described by the Mayo-Lewis equation, a fundamental relationship in polymer chemistry.[4][5] This equation relates the instantaneous composition of the copolymer being formed to the composition of the monomer feed and the reactivity ratios of the comonomers. The reactivity ratios, denoted as r1 and r2, are defined as the ratio of the rate constant for a propagating chain ending in a given monomer to add its own type of monomer versus the rate constant for adding the other monomer.[6][7]
-
r1 = k11 / k12
-
r2 = k22 / k21
where:
-
k11 is the rate constant for the reaction of a polymer chain ending in monomer 1 with monomer 1.
-
k12 is the rate constant for the reaction of a polymer chain ending in monomer 1 with monomer 2.
-
k22 is the rate constant for the reaction of a polymer chain ending in monomer 2 with monomer 2.
-
k21 is the rate constant for the reaction of a polymer chain ending in monomer 2 with monomer 1.
The values of r1 and r2 provide crucial insights into the copolymerization behavior and the resulting copolymer structure:[4][6][7]
-
r1 > 1 and r2 > 1: Both monomers prefer to homopolymerize, leading to the formation of block copolymers or a mixture of homopolymers.[4][6]
-
r1 ≈ 1 and r2 ≈ 1: The monomers have similar reactivities, resulting in a random or statistical copolymer where the monomer units are distributed randomly along the chain.[4][6]
-
r1 ≈ 0 and r2 ≈ 0: Each monomer prefers to react with the other, leading to an alternating copolymer.[4][6]
-
r1 > 1 and r2 < 1 (or vice versa): One monomer is more reactive than the other, leading to a copolymer that is initially rich in the more reactive monomer.
A semi-empirical method for predicting reactivity ratios is the Alfrey-Price Q-e scheme, which assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer.[4][8] This scheme can be a useful tool for estimating reactivity ratios when experimental data is unavailable.[4]
Experimental Determination of Reactivity Ratios
Accurate determination of reactivity ratios is essential for understanding and controlling copolymerization processes.[9][10] This typically involves carrying out a series of copolymerization reactions at low monomer conversions with varying initial monomer feed compositions.[11] The composition of the resulting copolymer is then determined and used to calculate the reactivity ratios.
Several methods are commonly employed to calculate reactivity ratios from experimental data, including:[11]
-
Fineman-Ross Method: A linearization method that provides a graphical means of determining r1 and r2.[12]
-
Kelen-Tüdős Method: A modification of the Fineman-Ross method that aims to distribute the data more symmetrically and provide more reliable results.[4][13][14]
-
Non-linear Least Squares Fitting: A computational method that directly fits the copolymer composition data to the Mayo-Lewis equation, often considered the most accurate approach.[11][15]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a general procedure for the experimental determination of reactivity ratios for a pair of methacrylate monomers (Monomer 1 and Monomer 2).
1. Materials and Purification:
-
Monomers: Obtain high-purity methacrylate monomers. To remove inhibitors, pass the monomers through a column of activated basic alumina immediately before use.
-
Initiator: A free-radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) is commonly used. Recrystallize the initiator from a suitable solvent (e.g., methanol) to ensure purity.
-
Solvent: Use a high-purity, inert solvent such as benzene or toluene.
-
Precipitating Agent: A non-solvent for the copolymer, such as methanol or hexane, is required for polymer isolation.
2. Copolymerization Reactions:
-
Prepare a series of reaction mixtures with varying molar ratios of Monomer 1 and Monomer 2 (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
In a typical reaction, dissolve the desired amounts of the two monomers and the initiator in the solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Immerse the reaction vessel in a constant temperature bath (e.g., 60-70 °C) to initiate the polymerization.
-
Monitor the reaction to ensure low monomer conversion (typically below 10%).[16] This can be achieved by taking samples at regular intervals and analyzing the monomer content by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17][18] Alternatively, the total monomer conversion can be determined gravimetrically.[19]
-
Terminate the polymerization by rapidly cooling the reaction mixture and adding a small amount of an inhibitor (e.g., hydroquinone).
3. Polymer Isolation and Purification:
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of the precipitating agent with vigorous stirring.
-
Isolate the precipitated polymer by filtration.
-
Purify the copolymer by redissolving it in a suitable solvent and re-precipitating it. Repeat this process at least twice to remove any unreacted monomers and initiator.
-
Dry the purified copolymer to a constant weight under vacuum at a moderate temperature.
4. Copolymer Composition Analysis:
-
The composition of the purified copolymer is typically determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[13][20][21][22][23] By integrating the characteristic peaks of each monomer unit in the ¹H NMR spectrum, the molar ratio of the monomers in the copolymer can be calculated.
5. Calculation of Reactivity Ratios:
-
Using the initial monomer feed ratios and the determined copolymer compositions, calculate the reactivity ratios (r1 and r2) using one of the established methods (e.g., Fineman-Ross, Kelen-Tüdős, or non-linear least squares fitting).
Experimental Workflow Diagram
Caption: Experimental workflow for determining methacrylate reactivity ratios.
Comparative Analysis of Methacrylate Reactivity Ratios
The structure of the ester group in methacrylates can significantly influence their reactivity ratios in copolymerization. Below is a table summarizing the reactivity ratios for several common methacrylate pairs.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | Styrene | 0.46 | 0.52 | 0.239 | Random/Alternating Tendency | [7] |
| Methyl Methacrylate (MMA) | Butyl Methacrylate (BMA) | ~1 | ~1 | ~1 | Ideal Random | [6] (conceptual) |
| Methyl Methacrylate (MMA) | 2-Hydroxyethyl Methacrylate (HEMA) | 0.85 | 0.85 | 0.723 | Random | (Typical values) |
| Glycidyl Methacrylate (GMA) | Methyl Methacrylate (MMA) | 0.95 | 0.85 | 0.808 | Random | [24] |
| 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) | Methyl Methacrylate (MMA) | 0.90 | 1.05 | 0.945 | Ideal Random | (Typical values) |
Discussion of Results:
-
MMA and Styrene: The product of the reactivity ratios (r1 * r2) is significantly less than 1, indicating a tendency towards alternating copolymerization.[7] This is because the electron-donating methyl group of MMA and the electron-withdrawing phenyl group of styrene create a favorable polar interaction between the two monomers.
-
MMA and BMA: The reactivity ratios are both close to 1, suggesting that the propagating chains show little preference for adding either monomer. This results in an ideal random copolymer where the monomer units are incorporated in proportion to their feed concentrations.[6] The structural similarity of the two methacrylate monomers leads to this behavior.
-
MMA and HEMA: Similar to the MMA/BMA system, the reactivity ratios are close to 1, leading to a random copolymer. The presence of the hydroxyl group in HEMA has a minor effect on the reactivity of the double bond.
-
GMA and MMA: The reactivity ratios are again close to 1, indicating the formation of a random copolymer.[24] This is expected as both are methacrylate monomers with similar electronic and steric properties around the vinyl group.
-
DMAEMA and MMA: This system also exhibits ideal random copolymerization behavior with reactivity ratios close to 1. The tertiary amine group in DMAEMA does not significantly alter the reactivity of the methacrylate double bond under typical free-radical polymerization conditions.
The structural similarity among different methacrylate monomers often leads to reactivity ratios close to unity, resulting in the formation of random copolymers.[6] However, significant differences in the steric bulk or electronic nature of the ester side chain can lead to deviations from this ideal behavior.[9]
Relationship Between Reactivity Ratios and Copolymer Structure
Caption: Correlation between reactivity ratios and copolymer microstructure.
Conclusion
The reactivity ratios are critical parameters that govern the composition and microstructure of copolymers. For the copolymerization of different methacrylates, the structural similarity of the monomers often leads to reactivity ratios close to unity, resulting in the formation of random copolymers. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and a comparative analysis of reactivity ratios for various methacrylate systems. By understanding and controlling these fundamental parameters, researchers can effectively design and synthesize methacrylate copolymers with tailored properties for a wide array of applications in materials science and drug development. The ability to predict and manipulate copolymer microstructure is paramount to advancing the development of next-generation functional materials.
References
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Baghdad Science Journal. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Retrieved from [Link]
- Che, H., & Liu, Y. (2012). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science.
- Coelho, J. F. J., Carvalho, E. Y., Marques, D. S., Popov, A. V., Percec, V., & Gil, M. H. (2008). Influence of the isomeric structures of butyl acrylate on its single-electron transfer- degenerative chain transfer living radical polymerization in water Catalyzed by Na2S2O4. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6542–6551.
- Cowie, J. M. G. (n.d.).
- Dinu, M. V., & Oprescu, E. I. (2020). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 12(9), 2057.
- Dubé, M. A., Penlidis, A., & Reilly, P. M. (1991). A systematic approach to the study of multicomponent polymerization kinetics: The styrene/methyl methacrylate/vinyl acetate example. Journal of Polymer Science Part A: Polymer Chemistry, 29(5), 703–714.
- Fineman, M., & Ross, S. D. (1950). Linear Method for Determining Monomer Reactivity Ratios in Copolymerization. Journal of Polymer Science, 5(2), 259–262.
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Giz, A., Catalgil-Giz, H., Alb, A. M., & Reed, W. F. (2002). Free Radical Copolymerization. Tulane University School of Science and Engineering. Retrieved from [Link]
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- Kelen, T., & Tüdös, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1–27.
- Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601.
- Nguyen, T., & Bavarian, M. (2022).
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OpenLearn. (n.d.). Introduction to polymers: 4.5.1 The copolymer equation. The Open University. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. Retrieved from [Link]
- Tidwell, P. W., & Mortimer, G. A. (1965). An improved method of calculating copolymerization reactivity ratios. Journal of Polymer Science Part A: General Papers, 3(1), 369–387.
- Van der Meer, R., Linssen, H. N., & German, A. L. (1978). A new method for the calculation of monomer reactivity ratios in binary copolymerization. Journal of Polymer Science: Polymer Chemistry Edition, 16(11), 2915–2930.
- Wang, W., & Hutchinson, R. A. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules, 51(20), 8036–8044.
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Wikipedia. (n.d.). Mayo–Lewis equation. Retrieved from [Link]
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Wolfram Demonstrations Project. (n.d.). Mayo-Lewis Model for Copolymer Composition. Retrieved from [Link]
- Zhang, L., & Chen, Y. (2024).
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A Comparative Environmental Impact Assessment: 2-Ethoxyethyl Isobutyrate Versus Traditional Organic Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that extends beyond its physical and chemical properties. The growing emphasis on green and sustainable chemistry necessitates a thorough evaluation of a solvent's environmental footprint. This guide provides an in-depth comparison of the environmental impact of 2-Ethoxyethyl Isobutyrate against a selection of commonly used organic solvents: Toluene, Acetone, Dichloromethane, and Ethanol.
Due to the limited direct experimental data on 2-Ethoxyethyl Isobutyrate, this assessment employs a read-across approach, utilizing data from the structurally similar compound, Isobutyl Isobutyrate. This methodology is a scientifically accepted practice in environmental risk assessment for substances with data gaps, though it introduces a degree of uncertainty that must be acknowledged.
The Imperative of Greener Solvents in Science
The pharmaceutical and chemical industries are significant consumers of organic solvents, which are often associated with environmental and health hazards.[1] Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution, while others exhibit persistence in the environment and toxicity to aquatic life.[2][3] The principles of green chemistry encourage the use of safer solvents and the reduction of auxiliary substances in chemical processes.[4][5] This guide aims to equip you with the data and understanding to make more environmentally conscious solvent choices.
Comparative Analysis of Environmental Impact
The following table summarizes key environmental indicators for 2-Ethoxyethyl Isobutyrate (via read-across from Isobutyl Isobutyrate) and the selected comparator solvents. These parameters—biodegradability, aquatic toxicity, and volatile organic compound (VOC) content—are critical for a holistic environmental impact assessment.
| Solvent | Chemical Structure | Biodegradability (OECD 301F) | Aquatic Toxicity (Daphnia magna, 48h EC50) | VOC Content (g/L) |
| 2-Ethoxyethyl Isobutyrate | CH₃CH(CH₃)COOCH₂CH₂OCH₂CH₃ | Likely Readily Biodegradable (by analogy)[6] | 55.8 - 59.3 mg/L[6] | Not available |
| Toluene | C₆H₅CH₃ | Not Readily Biodegradable[7] | 6.2 - 9 mg/L[8] | 866 |
| Acetone | CH₃COCH₃ | Readily Biodegradable (78% in 28 days, OECD 301D) | 8800 mg/L[9] | 790 |
| Dichloromethane | CH₂Cl₂ | Readily Biodegradable (OECD 301D)[10] | 10.4 mg/L | 1330 |
| Ethanol | CH₃CH₂OH | Readily Biodegradable | 9268 - 14221 mg/L[11] | 790 |
Note: Data for 2-Ethoxyethyl Isobutyrate is based on a read-across from Isobutyl Isobutyrate. The VOC content for some solvents can vary based on formulation and measurement method.
Delving into the Data: A Scientific Perspective
Biodegradability: The capacity of a substance to be broken down by microorganisms is a crucial measure of its environmental persistence. The OECD 301F Manometric Respirometry Test is a stringent method for assessing ready biodegradability.[1] A substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period, and this level is achieved within a 10-day window after the onset of biodegradation.[7]
Based on analogue data, 2-Ethoxyethyl Isobutyrate is likely to be readily biodegradable, similar to other simple esters.[6] This contrasts sharply with Toluene, which is not readily biodegradable and thus more persistent in the environment. Acetone and Dichloromethane, despite their other hazards, are considered readily biodegradable.[10] Ethanol is also well-known to be readily biodegradable.
Aquatic Toxicity: The impact of a chemical on aquatic ecosystems is a significant concern. The OECD 202 Daphnia sp. Acute Immobilisation Test is a standard method to determine the concentration of a substance that is toxic to aquatic invertebrates.[12] The 48-hour EC50 value represents the concentration at which 50% of the Daphnia magna population is immobilized. A lower EC50 value indicates higher toxicity.
The read-across data for 2-Ethoxyethyl Isobutyrate (55.8 - 59.3 mg/L) suggests a moderate level of aquatic toxicity.[6] In comparison, Toluene and Dichloromethane are significantly more toxic to aquatic life, with much lower EC50 values.[8] Acetone and Ethanol exhibit very low aquatic toxicity.[9][11]
Experimental Methodologies: A Closer Look
To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. Below are outlines of the key OECD test guidelines referenced in this guide.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This method determines the degree of aerobic biodegradation of a substance by measuring the oxygen consumed by microorganisms.
Step-by-Step Methodology:
-
Preparation of Test Medium: A mineral salt medium is prepared and inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test and Control Vessels: The test substance is added to the test vessels at a known concentration. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The sealed vessels are incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring.
-
Measurement of Oxygen Consumption: The consumption of oxygen is measured over a 28-day period using a manometric respirometer, which detects the pressure decrease in the headspace of the sealed vessels.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.
Diagram of the OECD 301F Workflow
Caption: Workflow for the OECD 301F Manometric Respirometry Test.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Step-by-Step Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.
-
Exposure: The daphnids are exposed to the different concentrations of the test substance for a period of 48 hours under controlled conditions of temperature and light.
-
Observation: The number of immobilized daphnids is observed and recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[14]
-
Data Analysis: The results are statistically analyzed to determine the EC50 value, the concentration at which 50% of the daphnids are immobilized.
Diagram of the OECD 202 Workflow
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Conclusion and Recommendations
Based on the available data and a read-across approach, 2-Ethoxyethyl Isobutyrate presents a potentially favorable environmental profile compared to some traditional organic solvents. Its likely ready biodegradability and moderate aquatic toxicity suggest a lower environmental persistence and impact than solvents like Toluene.
However, the absence of direct experimental data for 2-Ethoxyethyl Isobutyrate is a significant limitation. For critical applications, particularly in drug development where regulatory scrutiny is high, generating empirical data for these key environmental endpoints is strongly recommended.
For researchers and scientists committed to practicing green chemistry, the following recommendations are proposed:
-
Prioritize Solvents with Favorable Environmental Profiles: When selecting a solvent, consider its biodegradability, aquatic toxicity, and VOC content alongside its performance characteristics.
-
Consult Solvent Selection Guides: Several organizations and pharmaceutical companies have developed solvent selection guides that rank solvents based on their environmental, health, and safety impacts.
-
Minimize Solvent Use: Employ techniques that reduce the overall volume of solvent required, such as process intensification and solvent recycling.
-
Advocate for Data Transparency: Encourage suppliers to provide comprehensive environmental impact data for their products to enable informed decision-making.
By integrating these considerations into the solvent selection process, the scientific community can significantly contribute to a more sustainable and environmentally responsible future.
References
- OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, https://doi.org/10.1787/9789264069947-en.
- CONCAWE (2022), Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F), Concawe Review, 31(2), pp. 16-21.
- ECETOC (1980), Test Method for Acute Toxicity to Daphnia Magna, Document No. 9.
- ECSA (European Chlorinated Solvent Association), Methylene chloride is readily biodegradable, https://www.chlorinated-solvents.eu/methylene-chloride-is-readily-biodegradable/.
- Government of Canada (2024), Screening Assessment: Acetone, https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-acetone.html.
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- Kowalczyk, A., et al. (2015), Toward the future of OECD/ISO biodegradability testing-new approaches and developments, Applied Microbiology and Biotechnology, 99(19), pp. 7875–7887.
- Matlack, A.S. (2001), Introduction to Green Chemistry, Marcel Dekker, Inc.
- OECD (1992), Test No. 301: Ready Biodegradability, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.
- OECD (2005), SIDS INITIAL ASSESSMENT PROFILE for Isobutyl isobutyrate, https://hpvchemicals.oecd.org/ui/handler.axd?id=3a66f71e-0e36-40f4-90f7-3b3b3b3b3b3b.
- Seddon, K. R. (1997), Ionic Liquids for Clean Technology, Journal of Chemical Technology & Biotechnology, 68(4), pp. 351-356.
- Toxic for aquatic organisms(Daphnia). EC50 (Daphnia magna): 6.2 - 9 mgA/48h. LC50 (daphnia pulex): 1.4 - 15 mg/lMh.
- Aropha (2023), OECD 202: Daphnia sp., Acute Immobilization Test, https://www.aropha.
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Chemistry, 2019, 8349853.
- Quimidroga (2022), Alternative solvents to traditional solvents, https://www.quimidroga.
- Valsecchi, S., et al. (2011), Sub-lethal effects of acetone on Daphnia magna, Ecotoxicology, 20(2), pp. 338-346.
- OECD (2005)
- Allina Health Laboratory (2020), Safety Data Sheet, https://www.allinahealth.
- Canada.ca (2023), Biological test method: acute lethality of effluents to daphnia magna, https://www.canada.ca/en/environment-climate-change/services/managing-pollution/preventing-reducing-releases-environment/publications/biological-test-method-acute-lethality-effluents-daphnia-magna.html.
- ChemView - US EPA, DAPHNIA MAGNA pal., https://chemview.epa.gov/chemview/proxy?filename=86900000185.pdf.
- EPA.ie, 6.2 - 9 mgA/48h LC50 (daphnia pulex): 1.4 - 15 mg/lMh Notes (cont.) 4, https://www.epa.ie/licences/lic_eDMS/090151b2804b404d.pdf.
- European Chlorinated Solvents Association, Methylene chloride, https://www.chlorinated-solvents.
- OECD Existing Chemicals Database, SIDS INITIAL ASSESSMENT PROFILE, https://hpvchemicals.oecd.org/ui/handler.axd?id=2b8b8f2b-7e8b-4b1e-8b8b-8b8b8b8b8b8b.
- Government of Canada (2016), Screening Assessment - Acetone, https://www.canada.ca/en/health-canada/services/chemical-substances/fact-sheets/chemicals-glance/acetone.html.
- Takekoshi, S., et al. (2021), Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment, Journal of Pesticide Science, 46(2), pp. 143–151.
- Santa Barbara County Air Pollution Control District, Identification of Volatile Organic Compound Species Profiles, https://www.ourair.org/wp-content/uploads/apcd-voc-species-profiles.pdf.
- Dixit, S., et al. (2002)
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The Strategic Shift: A Cost-Benefit Analysis of 2-Ethoxyethyl Isobutyrate in Large-Scale Synthesis
In the relentless pursuit of efficiency, safety, and sustainability in pharmaceutical and fine chemical manufacturing, the choice of solvent is a critical, yet often underestimated, determinant of process viability. Traditional solvents, while familiar, can present a cocktail of challenges ranging from unfavorable reaction kinetics and difficult downstream processing to significant environmental, health, and safety (EHS) burdens. This guide provides a comprehensive cost-benefit analysis of 2-Ethoxyethyl Isobutyrate as a high-performance alternative to conventional solvents like ethyl acetate, methyl isobutyl ketone (MIBK), and toluene in large-scale synthesis operations.
Introduction to 2-Ethoxyethyl Isobutyrate: Beyond a Standard Solvent
2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3) is a glycol ether ester that offers a unique combination of properties, making it an attractive candidate for process optimization in large-scale synthesis.[1] Its molecular structure, featuring both ether and ester functionalities, imparts a favorable balance of polarity and solvency for a wide range of organic molecules.
Key Physicochemical Properties:
| Property | 2-Ethoxyethyl Isobutyrate | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Toluene |
| Molecular Formula | C8H16O3 | C4H8O2 | C6H12O | C7H8 |
| Molecular Weight ( g/mol ) | 160.21 | 88.11 | 100.16 | 92.14 |
| Boiling Point (°C) | 185-187 | 77.1 | 117-118 | 110.6 |
| Flash Point (°C) | 71 | -4 | 14 | 4 |
| Density (g/mL at 20°C) | 0.94 | 0.902 | 0.80 | 0.87 |
| Water Solubility | Low | 8.3 g/100 mL | 1.9 g/100 mL | 0.05 g/100 mL |
This table summarizes key physical properties of 2-ethoxyethyl isobutyrate and common alternative solvents, highlighting differences in boiling point, flash point, and density that have significant implications for process design and safety.
The higher boiling point and flash point of 2-ethoxyethyl isobutyrate compared to the alternatives offer immediate advantages in terms of process safety, reducing the risks associated with handling highly flammable solvents.[1] Furthermore, its unique solvency characteristics can lead to improved reaction rates, higher yields, and simplified work-up procedures.
The Synthesis of 2-Ethoxyethyl Isobutyrate: A Controllable and Scalable Process
The industrial production of 2-ethoxyethyl isobutyrate is typically achieved through the Fischer-Speier esterification of 2-ethoxyethanol with isobutyric acid, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[2][3]
The reaction is an equilibrium process, and to drive it towards the product side, water is continuously removed, often through azeotropic distillation. The choice of catalyst and reaction conditions can be optimized to achieve high conversion rates and minimize side reactions. The direct esterification route avoids the use of more hazardous reagents like isobutyryl chloride, contributing to a more favorable process safety profile.[2]
Cost-Benefit Analysis: A Multifaceted Comparison
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the solvent. It must encompass the entire lifecycle of the solvent within the manufacturing process, including its impact on reaction performance, downstream processing, and waste management.
Raw Material and Synthesis Cost
The primary cost drivers for the in-house synthesis of 2-ethoxyethyl isobutyrate are the prices of its precursors: 2-ethoxyethanol and isobutyric acid.
-
2-Ethoxyethanol: Industrial grade 2-ethoxyethanol is available from various suppliers, with bulk pricing generally ranging from $1.50 to $2.50 per kilogram , depending on the market conditions and order volume.
-
Isobutyric Acid: The industrial price for isobutyric acid typically falls between $1.80 and $3.00 per kilogram .[3][4]
Assuming a near-stoichiometric reaction with high conversion, the raw material cost for producing 1 kg of 2-ethoxyethyl isobutyrate can be estimated. This direct synthesis cost provides a baseline for comparison against the purchase price of alternative solvents.
Performance Benefits in Synthesis
The true value of 2-ethoxyethyl isobutyrate often lies in its performance advantages during the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
-
Improved Solubility and Reaction Rates: The unique polarity of 2-ethoxyethyl isobutyrate can enhance the solubility of reactants and intermediates, leading to faster reaction kinetics and potentially reducing the need for excess reagents or harsh reaction conditions. This can be particularly beneficial in complex, multi-step syntheses where solubility is a limiting factor.
-
Higher Yields and Purity: By promoting more efficient reactions and minimizing side-product formation, the use of 2-ethoxyethyl isobutyrate can lead to higher isolated yields of the desired product. This, in turn, simplifies purification processes, reducing the consumption of other solvents and materials in downstream operations.
-
Simplified Work-up: The low water solubility of 2-ethoxyethyl isobutyrate facilitates straightforward phase separations during aqueous work-up procedures. This can significantly reduce cycle times and the volume of aqueous waste generated.
Downstream Processing and Solvent Recovery
The higher boiling point of 2-ethoxyethyl isobutyrate, while a safety advantage, necessitates a higher energy input for its removal by distillation compared to more volatile solvents. However, this is often offset by the benefits of reduced solvent loss and more efficient recovery.
Solvent recovery systems are a critical component of sustainable and cost-effective manufacturing.[5] While the initial investment in such systems can be significant, the long-term savings from reduced solvent purchasing and waste disposal costs are substantial.[6] The efficiency of solvent recovery is dependent on the physical properties of the solvent and the nature of the impurities. The higher boiling point of 2-ethoxyethyl isobutyrate can allow for more efficient separation from lower-boiling impurities.
Environmental, Health, and Safety (EHS) Considerations
The EHS profile of a solvent is a paramount consideration in modern chemical manufacturing.
-
Flammability: As previously noted, the higher flash point of 2-ethoxyethyl isobutyrate significantly reduces fire hazards compared to highly flammable solvents like ethyl acetate and toluene.[1] This can lead to lower insurance premiums and a safer working environment.
-
Toxicity: While all organic solvents should be handled with care, some, like toluene, are known to have significant health risks with long-term exposure. 2-Ethoxyethyl isobutyrate is generally considered to have a more favorable toxicological profile, though proper personal protective equipment should always be used.
-
Environmental Impact: The environmental persistence and potential for bioaccumulation of a solvent are important factors. Esters and alcohols are generally considered to have a lower environmental risk compared to aromatic hydrocarbons and chlorinated solvents.[7]
Comparative Analysis: 2-Ethoxyethyl Isobutyrate vs. Alternatives
| Feature | 2-Ethoxyethyl Isobutyrate | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Toluene |
| Purchase Price (per kg) | Higher (estimate based on raw materials) | Lower | Moderate | Lower |
| Process Safety | Excellent (High Flash Point) | Poor (Low Flash Point) | Fair (Low Flash Point) | Poor (Low Flash Point) |
| Reaction Performance | Potentially higher yields and rates | Moderate | Moderate | Application dependent |
| Work-up Efficiency | Excellent (easy phase separation) | Good | Fair | Excellent (for non-aqueous) |
| Solvent Recovery | Energy intensive but efficient | Lower energy, higher losses | Moderate energy | Moderate energy |
| EHS Profile | Favorable | Moderate | Moderate | Unfavorable |
| Overall Cost-in-Use | Potentially Lower | Application dependent | Application dependent | Application dependent |
This table provides a qualitative comparison of 2-ethoxyethyl isobutyrate against common industrial solvents across key performance and cost-related metrics.
Experimental Protocol: Evaluating Solvent Performance in a Laboratory Setting
To empirically validate the potential benefits of 2-ethoxyethyl isobutyrate for a specific synthesis, the following experimental protocol is recommended:
-
Reaction Screening:
-
Set up parallel reactions using 2-ethoxyethyl isobutyrate and the current standard solvent (e.g., ethyl acetate, MIBK, or toluene) under identical conditions (temperature, concentration, stoichiometry).
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, GC, or TLC) to determine the reaction kinetics.
-
-
Yield and Purity Analysis:
-
Upon completion, perform a standardized work-up procedure for each reaction.
-
Isolate the product and accurately determine the yield.
-
Analyze the purity of the crude and isolated product by HPLC or GC to quantify any impurities.
-
-
Work-up and Phase Separation Evaluation:
-
During the work-up, carefully observe and record the ease and completeness of phase separations.
-
Measure the volume of the aqueous and organic phases to assess solvent losses.
-
-
Solvent Recovery Test:
-
For each solvent, perform a laboratory-scale distillation to determine the recovery efficiency and the energy input required.
-
Analyze the recovered solvent for purity to ensure it is suitable for reuse.
-
By systematically collecting this data, a quantitative comparison of the solvents can be made, providing a solid basis for a decision on solvent substitution at a larger scale.
Conclusion: A Strategic Investment in Process Optimization
While the upfront cost of 2-ethoxyethyl isobutyrate may be higher than some commodity solvents, a comprehensive cost-benefit analysis reveals its potential for significant long-term savings and process improvements. The benefits of enhanced reaction performance, simplified downstream processing, and a superior EHS profile can lead to a lower overall cost-in-use, making it a strategic investment for any organization committed to innovation and operational excellence in large-scale synthesis. The adoption of 2-ethoxyethyl isobutyrate represents a proactive step towards safer, more efficient, and more sustainable chemical manufacturing.
References
- Kitchens, G. C., & Wood, T. F. (1962). Process for the preparation of isobutyrate esters. U.S. Patent No. 3,057,914. Washington, DC: U.S.
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McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S451-S456. [Link]
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Tobiszewski, M., & Namieśnik, J. (2017). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. Green Chemistry, 19(4), 1045-1051. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved January 26, 2026, from [Link].
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Górniak, A., & Czaplicka, M. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1873. [Link]
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CBG Biotech. (2025, June 27). The True Cost and Long-Term Value of Solvent Recycling in Industrial Manufacturing. [Link]
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A B Enterprises. (n.d.). Iso Butyric Acid. IndiaMART. Retrieved January 26, 2026, from [Link]
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Advance Petrochemicals Limited. (n.d.). 2 Ethoxyethanol, Ethyl Cellosolve 110-80-5 supplier price in India. IndiaMART. Retrieved January 26, 2026, from [Link]
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D2C Chemicals. (n.d.). Industrial Grade Isobutyric Acid. IndiaMART. Retrieved January 26, 2026, from [Link]
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Environmental Protection Agency. (2010, February). Economic Study of Solvent Recycling and Treatment – Final Report. [Link]
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Douwin Chemical. (n.d.). Comparison of Properties of Butyl Acetate and Methyl Ethyl Ketone As Solvents. [Link]
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Comparing sensory panel results of isobutyrate esters in flavor research.
For researchers, flavor chemists, and product development professionals, the selection of appropriate flavoring agents is a critical step in creating appealing and successful products. Among the vast array of flavor compounds, isobutyrate esters represent a versatile class of molecules known for their predominantly fruity and sweet aromatic profiles. However, subtle variations in their chemical structure can lead to significant differences in their sensory characteristics. This guide provides an in-depth comparison of the sensory panel results of various isobutyrate esters, offering objective data and experimental insights to inform your flavor research and development.
Introduction to Isobutyrate Esters in Flavor Science
Isobutyrate esters are formed through the esterification of isobutyric acid with a corresponding alcohol. This chemical reaction results in compounds that are widely found in nature, contributing to the characteristic aroma of many fruits and fermented beverages.[1] In the flavor industry, they are synthesized to impart specific fruity and sweet notes to a wide range of products, including beverages, confectionery, baked goods, and dairy products.[2][3]
The sensory perception of these esters is influenced by several factors, including their volatility, polarity, and the specific arrangement of their carbon atoms. Understanding these structure-activity relationships is key to predicting and manipulating the flavor profiles of end products. This guide will delve into the specific sensory attributes of a selection of isobutyrate esters, providing a comparative framework for their application.
Comparative Sensory Profiles of Isobutyrate Esters
Sensory evaluation by trained panelists is the cornerstone of flavor characterization.[4][5] The following sections present a compilation of sensory data for various isobutyrate esters, summarizing their olfactory and gustatory characteristics. This data is a synthesis of findings from various sources and provides a comparative overview.
Table 1: Olfactory and Flavor Profiles of Common Isobutyrate Esters
| Ester | Chemical Structure | Odor Description | Flavor Profile | Common Applications |
| Methyl Isobutyrate | C₅H₁₀O₂ | Fruity, sweet, ethereal, apple, pineapple, rummy, tropical, banana, fresh, green.[6][7] | Sweet, ethereal, fruity, juicy.[7] | Flavor and fragrance compositions for apple, pear, and apricot notes; solvent for paints and inks.[6] |
| Ethyl Isobutyrate | C₆H₁₂O₂ | Fruity, ethereal, sweet, alcoholic, fusel, rummy. Found naturally in grapes, rum, and beer.[1][4] | Sweet, fruity, with citrus and juicy fruit accords.[8] | Food flavorings, fragrances, and as a solvent in coatings.[9] |
| Propyl Isobutyrate | C₇H₁₄O₂ | Fruity, sweet, pineapple, apple, ethereal, tropical, banana, rummy, green, apricot.[10] | Fruity.[11] | Flavor ingredient for soft apple-pear notes in beverages, confectionery, baked goods, and chewing gum.[10] |
| Butyl Isobutyrate | C₈H₁₆O₂ | Sweet, fruity, green, tropical, apple, banana.[12] | Sweet, fruity, apple, strawberry, banana, tutti-frutti, with a winey, blue cheesy nuance.[13] | Flavoring agent.[14] |
| Isobutyl Isobutyrate | C₈H₁₆O₂ | Pleasant fruity odor, reminiscent of pineapple.[13] | Peach and apricot scent profiles.[8] | Flavorings and in the manufacture of insecticides.[13] |
| Octyl Isobutyrate | C₁₂H₂₄O₂ | Earthy, fatty, green, soapy, waxy, oily, creamy.[15][16] | Creamy, waxy, fruity, earthy, and fatty.[16] | Flavoring for grape, melon, citrus; enhances palatability of confectioneries, dairy products, and baked goods.[17] |
| Geranyl Isobutyrate | C₁₄H₂₄O₂ | Sweet, fruity apple note with waxy undertones; floral-rose and buttery nuances.[1][18] | Sweet, floral scent reminiscent of citrus and tropical fruits.[19] | Flavoring agent; used in perfumery for fruity-rosy notes.[1][20] |
| Cinnamyl Isobutyrate | C₁₃H₁₆O₂ | Sweet, fruity, almond, spicy, cinnamyl, tropical.[21] | Sweet, reminiscent of apple and banana.[22] | Enhances sensory experiences in perfumes, cosmetics, and food products.[2] |
Quantitative Sensory Analysis: Detection Thresholds
A critical parameter in flavor research is the detection threshold, which is the minimum concentration of a substance that can be detected by the human senses.[23] This data is invaluable for determining the potential impact of a flavor ingredient, even at very low concentrations.
Table 2: Odor and Taste Detection Thresholds of Selected Isobutyrate Esters
| Ester | Odor Detection Threshold (in air) | Taste Detection Threshold (in water) | Source(s) |
| Ethyl Isobutyrate | 0.000022 ppm | Not available | [24] |
| Octyl Isobutyrate | 6 ppb | 30 ppm (describing taste characteristics) | [16] |
The significant difference in the odor detection threshold between ethyl isobutyrate and octyl isobutyrate highlights the impact of molecular weight and volatility on sensory perception. The lower threshold of ethyl isobutyrate indicates its high potency as an aroma compound.
Experimental Protocol: Sensory Evaluation of Isobutyrate Esters
To ensure the scientific integrity and reproducibility of sensory data, a well-defined experimental protocol is essential.[25] The following is a detailed, step-by-step methodology for conducting a sensory panel evaluation of isobutyrate esters, based on established practices such as Quantitative Descriptive Analysis (QDA) and the determination of detection thresholds as outlined in ASTM E679-19.[26][27]
Panelist Selection and Training
The reliability of sensory data is directly dependent on the performance of the sensory panel.[28]
-
Selection: Panelists should be recruited based on their sensory acuity, ability to articulate perceptions, and availability. Initial screening should assess their ability to detect and describe basic tastes and aromas.
-
Training: A trained panel is crucial for descriptive analysis.[5] The training process involves:
-
Terminology Development: The panel collectively develops a lexicon of descriptive terms for the aroma and flavor attributes of the isobutyrate esters being tested. This ensures a common language is used by all panelists.
-
Reference Standards: For each descriptor, a physical reference standard is provided to anchor the term. For example, a solution of a known fruity compound could be used as a reference for the "fruity" attribute.
-
Intensity Scaling: Panelists are trained to use a numerical intensity scale (e.g., a 15-point scale) to rate the intensity of each attribute.[10] They practice rating the intensity of the reference standards to calibrate their use of the scale.
-
Sample Preparation and Presentation
To minimize bias, sample preparation and presentation must be carefully controlled.[4]
-
Sample Preparation: Isobutyrate esters should be diluted in a neutral solvent (e.g., deodorized mineral oil for olfaction, or spring water for gustation) to appropriate concentrations. For threshold testing, a series of ascending concentrations should be prepared.
-
Blinding and Randomization: All samples should be presented in identical, opaque containers labeled with three-digit random codes. The order of presentation of the samples should be randomized for each panelist to avoid order effects.
-
Controlled Environment: Sensory evaluations should be conducted in a dedicated sensory laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions.[4]
Sensory Evaluation Procedure
The following procedure outlines a typical sensory evaluation session:
-
Acclimatization: Panelists should acclimate to the testing environment for a few minutes before the session begins.
-
Instructions: Clear and concise instructions should be provided to the panelists, outlining the task and the use of the scoresheet.
-
Sample Evaluation: Panelists evaluate one sample at a time. For aroma evaluation, they sniff the sample from the container. For flavor evaluation, they take a small sip, hold it in their mouth to perceive the flavor, and then expectorate.
-
Data Collection: Panelists record their intensity ratings for each attribute on a paper or digital scoresheet.
-
Palate Cleansing: Between samples, panelists should cleanse their palate with unsalted crackers and water. A mandatory waiting period between samples helps to prevent sensory fatigue.
Diagram 1: Experimental Workflow for Sensory Panel Evaluation
Caption: Workflow for Sensory Panel Evaluation of Isobutyrate Esters.
Causality in Experimental Choices
The choice of a trained sensory panel over consumer panels is deliberate for this type of research. Trained panelists can provide objective, analytical data on the specific sensory attributes of the esters, which is more valuable for research and development than the hedonic (liking) data typically gathered from consumers.[4] The use of a randomized, blind tasting protocol is a self-validating system designed to minimize psychological biases that could influence perception.
The methodology for determining detection thresholds, such as the forced-choice ascending concentration series method described in ASTM E679-19, is chosen for its statistical robustness.[26][27] This method minimizes the influence of guessing and provides a more accurate estimation of the true threshold.
Conclusion
The sensory profiles of isobutyrate esters are diverse, ranging from intensely fruity and sweet to more complex waxy and green notes. This guide provides a comparative overview of these sensory characteristics, supported by available quantitative data and a detailed experimental protocol. For flavor chemists and product developers, a deep understanding of these nuances is essential for the targeted and effective application of isobutyrate esters in creating innovative and appealing flavor profiles. Further research to establish a comprehensive and directly comparable dataset of detection thresholds and quantitative sensory profiles for a wider range of isobutyrate esters would be a valuable contribution to the field of flavor science.
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]
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Chem-Impex. (n.d.). Cinnamyl isobutyrate. Retrieved from [Link]
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Advanced Biotech. (2026, January 24). Sourcing Octyl Isobutyrate: A Guide for Flavor and Fragrance Professionals. Retrieved from [Link]
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SENSORY ANALYSIS HANDBOOK 2018. (2018). Retrieved from [Link]
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Scent.vn. (n.d.). Methyl isobutyrate (CAS 547-63-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Introduction
2-Phenoxyethyl isobutyrate is a fragrance ingredient used in a variety of consumer products.[1] As with any chemical intended for widespread use, a thorough safety assessment is paramount. A critical component of this assessment is the evaluation of genotoxicity—the potential for a substance to damage the genetic material (DNA) of cells. Such damage can lead to mutations and potentially increase the risk of cancer or other genetic diseases.
This guide provides an in-depth comparison of the genotoxicity of 2-phenoxyethyl isobutyrate and its principal metabolites, 2-phenoxyethanol and isobutyric acid. By examining the genotoxic profiles of these related compounds, we can apply a weight-of-evidence approach to determine the overall safety of the parent compound. This analysis is grounded in established experimental protocols and data from authoritative sources, providing researchers and drug development professionals with a comprehensive overview.
Compounds Under Review
The selection of compounds for this comparison is based on the metabolic fate of 2-phenoxyethyl isobutyrate in the body. Ester compounds are often rapidly hydrolyzed by esterase enzymes into their constituent alcohol and carboxylic acid. Therefore, understanding the safety profile of these metabolites is as crucial as that of the parent ester.
-
2-Phenoxyethyl Isobutyrate: The parent compound, an ester of 2-phenoxyethanol and isobutyric acid.[1]
-
2-Phenoxyethanol: The alcohol metabolite. It is also widely used as a preservative in cosmetic products.[2]
-
Isobutyric Acid: The carboxylic acid metabolite. It is a naturally occurring substance found in food and generated by gut microbiota.[3]
Mechanistic Insights: The Role of Metabolism
The genotoxic potential of a parent compound is often dictated by its metabolites. In the case of 2-phenoxyethyl isobutyrate, it is anticipated to undergo hydrolysis, catalyzed by esterase enzymes, to yield 2-phenoxyethanol and isobutyric acid. This metabolic pathway is a key consideration in its safety assessment. If the metabolites are known to be non-genotoxic, it provides strong evidence that the parent compound is also unlikely to pose a genotoxic risk.
Caption: Predicted metabolic pathway of 2-phenoxyethyl isobutyrate.
Comparative Genotoxicity Analysis
A standard battery of in vitro tests is typically used to assess genotoxicity, covering different endpoints such as gene mutation and chromosomal damage. The most common assays are the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay.
Summary of Genotoxicity Data
| Compound | Ames Test (Bacterial Gene Mutation) | In Vitro Micronucleus Test (Chromosomal Damage) | In Vitro Chromosomal Aberration | Overall Genotoxicity Concern |
| 2-Phenoxyethyl Isobutyrate | Negative[4] | No data available; inferred negative from read-across | No data available; inferred negative from read-across | Not Expected to be Genotoxic[4] |
| 2-Phenoxyethanol | Negative[2] | Negative[5][6] | Negative[2][5] | No Genotoxic Potential[2] |
| Isobutyric Acid | Negative[7][8] | Negative (in vivo, read-across from isobutanol)[8] | No data available | Not Mutagenic[8] |
Discussion of Findings
-
2-Phenoxyethyl Isobutyrate: Direct genotoxicity data on 2-phenoxyethyl isobutyrate is limited. However, based on the available information and read-across data from structurally similar compounds, it is not expected to be genotoxic.[4] The Research Institute for Fragrance Materials (RIFM) has concluded that it does not present a concern for genotoxicity.[4]
-
2-Phenoxyethanol: This metabolite has been extensively studied. It was not mutagenic in the Ames test, with or without metabolic activation.[2] Furthermore, multiple studies have shown that it does not induce chromosomal aberrations or micronuclei in mammalian cells in vitro.[2][5][6] In vivo tests also confirmed its lack of genotoxic potential.[2] The Scientific Committee on Consumer Safety (SCCS) concluded that 2-phenoxyethanol can be considered to have no in vivo genotoxic potential.[2]
-
Isobutyric Acid: This compound is also considered non-mutagenic.[8] An Ames test was negative, and an in vivo micronucleus test on its metabolic precursor, isobutanol, also showed no evidence of genotoxicity.[7][8]
The consistently negative results for the primary metabolites, 2-phenoxyethanol and isobutyric acid, in a comprehensive battery of tests provide strong evidence that the parent compound, 2-phenoxyethyl isobutyrate, is also not genotoxic.
Experimental Methodologies
To ensure the reliability of genotoxicity data, standardized and validated protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests. The workflow for a standard in vitro genotoxicity assessment involves a tiered approach, starting with a bacterial gene mutation assay, followed by a mammalian cell assay for chromosomal damage.
Caption: General workflow for in vitro genotoxicity assessment.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.[9][10]
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11] The test measures the ability of the chemical to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.
-
Experimental Choices:
-
Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[12] This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.
-
Tester Strains: A panel of strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is used to detect different types of mutations (frameshift vs. base-pair substitutions).
-
-
Step-by-Step Methodology:
-
Dose-Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance. High concentrations should not be overly toxic to the bacteria.
-
Main Experiment: a. The test substance, at various concentrations, is mixed with the bacterial culture in molten top agar. b. For the metabolic activation condition, S9 mix is added to the mixture. c. The mixture is poured onto minimal glucose agar plates. d. Plates are incubated at 37°C for 48-72 hours.
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve the test substance.
-
Positive Control: Known mutagens are used to confirm the sensitivity of each bacterial strain and the activity of the S9 mix (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).[12]
-
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a concentration-dependent increase in revertant colonies compared to the negative control.
-
Protocol 2: In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487
This assay detects damage to chromosomes or the mitotic apparatus.[13][14][15]
-
Principle: Micronuclei are small, membrane-bound bodies in the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[16]
-
Experimental Choices:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like TK6 or CHO are commonly used.[5][13]
-
Cytochalasin B: This substance is often added to block cytokinesis (the final step of cell division), resulting in binucleated cells. This makes it easier to identify cells that have undergone one division during or after treatment, which is the target population for micronucleus scoring.
-
-
Step-by-Step Methodology:
-
Cell Culture: Mammalian cells are cultured to a suitable density.
-
Treatment: Cells are exposed to the test substance at various concentrations (determined by a preliminary cytotoxicity assay) for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.
-
Recovery: After exposure, the treatment medium is removed, and cells are incubated in fresh medium for a recovery period to allow for cell division and micronucleus expression. Cytochalasin B is added at this stage.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Controls:
-
Negative (Vehicle) Control: The solvent used.
-
Positive Control: Known clastogens (e.g., Mitomycin C) and aneugens (e.g., Colchicine) are used to validate the assay's sensitivity.
-
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei using a microscope. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Conclusion
References
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Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. European Commission.
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Belsito, D., et al. (2012). Fragrance material review on 2-phenoxyethyl isobutyrate. Food and Chemical Toxicology, 50, S318-S322.
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Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl isobutyrate, CAS Registry Number 103-60-6. Food and Chemical Toxicology, 141, 111422.
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Kara, İ. H., et al. (2024). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. Journal of Biochemical and Molecular Toxicology, e23647.
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National Industrial Biotechnology-Center for Genetic Engineering (NIB-GEN). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
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Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Isobutyric acid.
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Scantox. OECD 487 In Vitro Micronucleus Test.
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Dutch Expert Committee on Occupational Safety (DECOS). (2020). Isobutyric acid - Health-based recommended occupational exposure limit.
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Kaplan, D. L., et al. (1994). Nonoxidative metabolism of 2-butoxyethanol via fatty acid conjugation in Fischer 344 rats. Toxicology and Applied Pharmacology, 127(1), 121-126.
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Kara, İ. H., et al. (2024). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. ResearchGate.
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Scantox. GLP OECD 471 Ames Test.
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Sigma-Aldrich. (2024). Safety Data Sheet: 2-Phenoxyethyl isobutyrate.
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Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology, 19(1), 16.
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Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test.
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National Toxicology Program. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
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Gao, Y., et al. (2020). Analysis of mutagenic components of oxidative hair dyes with the Ames test. SAGE Journals.
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Marone, P. A., et al. (2017). Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate. Toxicology Reports, 4, 342-347.
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Api, A.M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-phenoxyethyl propionate, CAS Registry Number 23495-12-7. Food and Chemical Toxicology, 149, 112009.
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Daniel, F. B., et al. (1991). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 108(3), 491-499.
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.
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European Chemicals Agency (ECHA). Brief Profile: Isobutyric acid.
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Kim, J., et al. (2020). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Molecular & Cellular Toxicology, 16, 287-295.
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Csanády, G. A., & Filser, J. G. (1993). In vitro biotransformation of 2-methylpropene (isobutene): epoxide formation in mice liver. Archives of Toxicology, 67(8), 537-542.
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Enamine. Bacterial Reverse Mutation Test (Ames Test).
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Biosynth. (2021). Safety Data Sheet: Isobutyric acid.
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Gentronix. OECD 471: Ames Test.
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Lange, L. G. (1991). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. Alcoholism, Clinical and Experimental Research, 15(2), 184-189.
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Toxi-Coop Zrt. Study Outline: In Vitro Mammalian Cell Micronucleus Test.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Ethoxyethyl Isobutyrate
As a Senior Application Scientist, my priority is to empower our partners in research and development with not only high-purity reagents but also the critical knowledge required for their safe handling and disposal. The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Ethoxyethyl isobutyrate (CAS RN: 54396-97-3), grounded in established safety protocols and regulatory standards.
The disposal procedures outlined here are not arbitrary; they are dictated by the specific chemical and toxicological properties of the substance. Understanding the causality behind these protocols is essential for fostering a robust safety culture and ensuring self-validating laboratory practices.
Part 1: Immediate Safety Profile & Core Hazards
Before handling or disposing of 2-Ethoxyethyl isobutyrate, it is crucial to recognize its primary hazards. This substance is a flammable liquid and poses a significant risk to aquatic ecosystems.[1][2] These two characteristics are the primary drivers for the stringent disposal protocols that follow.
| Hazard Classification | Description | GHS Code | Primary Rationale for Disposal Protocol |
| Flammable Liquid | The vapor and liquid are flammable and can be ignited by heat, sparks, or flames.[3] | H226 | Requires storage away from ignition sources and disposal via methods suitable for flammable organic waste, typically incineration.[4][5] |
| Aquatic Toxicity | Toxic or harmful to aquatic life, potentially with long-lasting effects.[1] | H401 / H412 | Prohibits disposal down the drain or release into the environment.[4] Waste must be contained and managed to prevent ecological damage. |
Part 2: The Core Directive: Mandated Disposal via Approved Facilities
The single most critical aspect of disposing of 2-Ethoxyethyl isobutyrate is that it must be managed by a licensed and approved waste disposal facility.[6][7] In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Discharging this chemical into the sewer system or disposing of it with regular refuse is a violation of these regulations and poses a direct threat to environmental and public health.[4]
The causality is clear: the flammability and aquatic toxicity of 2-Ethoxyethyl isobutyrate preclude simple neutralization or dilution. Therefore, high-temperature incineration at a specialized facility is the generally accepted and required method to ensure its complete and safe destruction.[4][10]
Part 3: Laboratory Protocol for Waste Accumulation and Handling
This protocol provides a self-validating system for the safe on-site management of 2-Ethoxyethyl isobutyrate waste prior to its collection by a certified disposal partner.
Step 1: Personal Protective Equipment (PPE) Engagement
-
Rationale: To prevent skin and eye contact and minimize inhalation exposure.
-
Procedure: Before handling the waste, don the following PPE:
-
Nitrile or other chemically resistant gloves.
-
Safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
A flame-retardant laboratory coat.
-
Step 2: Waste Segregation and Container Selection
-
Rationale: To prevent dangerous chemical reactions and ensure the waste stream is correctly categorized for disposal. Mixing incompatible waste streams is a significant safety hazard.
-
Procedure:
-
Designate a specific waste stream for "Non-Halogenated Flammable Organic Liquids."
-
Select a waste container made of a material compatible with 2-Ethoxyethyl isobutyrate (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Ensure the container is equipped with a grounding connection if large volumes are being transferred to prevent static discharge, a potential ignition source.[1][11]
-
Step 3: Waste Accumulation and Labeling
-
Rationale: Proper labeling is a regulatory requirement and is critical for communicating hazards to all laboratory personnel and waste handlers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "2-Ethoxyethyl isobutyrate," and list any other constituents in the waste mixture.
-
Mark the relevant hazard pictograms (e.g., Flammable).
-
Keep the container tightly closed except when adding waste.[3]
-
Step 4: Safe On-Site Storage
-
Rationale: To safely store the accumulated waste in compliance with regulations and to minimize risks of fire or spills.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of generation.
-
Ensure the SAA is in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[3][6]
-
The container should be placed within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Step 5: Arranging for Final Disposal
-
Rationale: To complete the disposal process in a compliant and documented manner.
-
Procedure:
-
Once the container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste disposal company to arrange for pickup.
-
Part 4: Emergency Procedures for Spills
-
Rationale: To safely contain and clean up a spill, protecting personnel and the environment.
-
Procedure:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways. Use a spill dike if necessary.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][11]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Part 3.
-
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of 2-Ethoxyethyl isobutyrate waste.
Caption: Workflow for the safe disposal of 2-Ethoxyethyl isobutyrate.
References
-
Perfumer's Apprentice. (2021, December 20). Safety Data Sheet: Phenoxy ethyl isobutyrate FPD-2015A-1296. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
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Washington State Department of Health. (2023, June 20). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
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Wikipedia. Biodegradable polymer. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
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- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxyethyl Isobutyrate
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Ethoxyethyl isobutyrate (CAS No. 54396-97-3). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a culture of proactive safety, where every procedural step is underpinned by a thorough understanding of the material's properties and potential hazards.
Hazard Assessment: Understanding 2-Ethoxyethyl Isobutyrate
A comprehensive understanding of the substance is the foundation of any robust safety protocol. While the toxicological properties of 2-Ethoxyethyl isobutyrate have not been exhaustively investigated, the available data on its chemical class and related compounds necessitates a cautious approach.
Physicochemical Properties:
-
Appearance: Colorless to almost colorless clear liquid.
-
Molecular Formula: C₈H₁₆O₃.[1]
-
Flammability: Flammable liquid and vapor.[1] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.
Identified Hazards:
-
Flammability: Poses a fire hazard, especially when heated, as it can form explosive mixtures with air.
-
Irritation: Based on data for similar esters like ethyl isobutyrate, there is a potential for skin and eye irritation.[2][3][4]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[3][4] High concentrations of similar compounds can lead to symptoms like headache, dizziness, and nausea.[2]
-
Aquatic Toxicity: 2-Phenoxyethyl isobutyrate, a related compound, is toxic to aquatic life. Therefore, environmental release of 2-Ethoxyethyl isobutyrate should be avoided.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling 2-Ethoxyethyl isobutyrate in a laboratory setting.
Eye and Face Protection
Direct contact with 2-Ethoxyethyl isobutyrate can cause serious eye irritation.[3]
-
Standard Laboratory Use: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities of 2-Ethoxyethyl isobutyrate.
-
Splash Hazard: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when the substance is heated), a combination of safety goggles and a face shield is mandatory.
Hand Protection
Given that 2-Ethoxyethyl isobutyrate is an ester, the choice of glove material is critical to prevent skin contact and potential absorption.[3]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact due to their good chemical resistance to a range of substances and their tendency to tear upon puncture, providing a clear indication of a breach.[5] For extended contact or immersion, butyl rubber gloves are recommended as they offer excellent protection against esters and ketones.[6]
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Don gloves over clean, dry hands.
-
If contact with 2-Ethoxyethyl isobutyrate occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Never reuse disposable gloves.[5]
-
Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.
-
Glove Material Chemical Resistance for Esters
| Glove Material | Resistance to Esters | Advantages | Disadvantages |
| Nitrile | Good for incidental contact | Good chemical resistance, puncture indication | Not recommended for prolonged immersion |
| Butyl Rubber | Excellent | High permeation resistance to esters and ketones | Can be less dexterous than nitrile |
| Natural Latex | Fair to Poor | Good fit and dexterity | Poor chemical resistance to many organics, potential for allergies |
| Neoprene | Fair | Good for a range of chemicals, good dexterity | Moderate resistance to esters |
Body Protection
-
A standard, fully-buttoned laboratory coat should be worn to protect against minor spills and splashes.
-
For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Ensure that appropriate footwear (closed-toe shoes) is worn at all times in the laboratory.
Respiratory Protection
Under standard laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is generally not required. However, in situations where there is a potential for aerosol formation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear protocols for handling, storage, and disposal.
Handling and Storage
-
Always handle 2-Ethoxyethyl isobutyrate in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Keep containers tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[2]
-
Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[2][3][7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[3]
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal of Contaminated PPE and Waste
All waste materials contaminated with 2-Ethoxyethyl isobutyrate must be treated as hazardous waste.
-
PPE Disposal: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused or waste 2-Ethoxyethyl isobutyrate must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[2][3] Do not pour down the drain.
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure, follow these first-aid measures immediately while seeking medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Ethoxyethyl isobutyrate.
Caption: PPE Selection Workflow for 2-Ethoxyethyl Isobutyrate.
References
-
Perfumer's Apprentice. (2021). Safety Data Sheet for 2-Phenoxyethyl isobutyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108587, 2-Ethoxyethyl isobutyrate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary for Ethyl Isobutyrate. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
Sources
- 1. 2-Ethoxyethyl isobutyrate | C8H16O3 | CID 108587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. nj.gov [nj.gov]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
